Mebendazole
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXLLQIJSORQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Record name | MEBENDAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20586 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040682 | |
| Record name | Mebendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mebendazole is a white to slightly yellow powder. Pleasant taste. Practically water insoluble. (NTP, 1992), Solid | |
| Record name | MEBENDAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20586 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mebendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014781 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble (NTP, 1992), Soluble in formic acid. Practically insoluble in ethanol, ether, chloroform, In water, 7.13X10+1 mg/L at 25 °C, 3.87e-02 g/L | |
| Record name | MEBENDAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20586 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mebendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00643 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MEBENDAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3232 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mebendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014781 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Off-white amorphous powder, Crystals from acetic acid and methanol | |
CAS No. |
31431-39-7 | |
| Record name | MEBENDAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20586 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mebendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebendazole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00643 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mebendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mebendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mebendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mebendazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81G6I5V05I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MEBENDAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3232 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mebendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014781 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
551.3 °F (NTP, 1992), 288.5 °C | |
| Record name | MEBENDAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20586 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mebendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00643 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MEBENDAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3232 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mebendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014781 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Mebendazole's Anti-Cancer Mechanism: A Technical Guide for Researchers
An In-Depth Examination of the Core Mechanisms of Action of Mebendazole in Neoplastic Cells
Executive Summary
This compound (MBZ), a benzimidazole (B57391) anthelmintic agent, has garnered significant attention for its potential as a repurposed anti-cancer therapeutic.[1][2][3] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to the colchicine-binding site of β-tubulin.[1][3][4] This interference with microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis in cancer cells.[5][6][7] Beyond its direct effects on the cytoskeleton, this compound modulates several critical signaling pathways implicated in tumorigenesis and survival, including the Hedgehog, MAPK, and STAT3 pathways.[1][8][9] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-cancer activity, supported by quantitative data and detailed experimental protocols to aid researchers in the field of oncology drug development.
Core Mechanism of Action: Microtubule Disruption
The principal anti-neoplastic activity of this compound stems from its ability to interfere with microtubule dynamics, a fundamental process for cell division, intracellular transport, and the maintenance of cell architecture.[1][4]
This compound binds to the colchicine-binding domain on the β-tubulin subunit, thereby inhibiting its polymerization into microtubules.[3][4] This disruption of the microtubule network leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[4][6][7] The efficacy of this compound's tubulin depolymerizing activity has been demonstrated to be potent, though in some contexts, lower than that of agents like nocodazole (B1683961).[5]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the effect of this compound on the assembly of purified tubulin into microtubules.
Objective: To determine the inhibitory effect of this compound on tubulin polymerization.
Methodology:
-
Reagent Preparation:
-
Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).[10][11] Keep on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in polymerization buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., nocodazole or colchicine).[10][12]
-
-
Assay Procedure:
-
In a 96-well plate, add the this compound dilutions, vehicle control, and positive control.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[11]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the initial absorbance reading from all subsequent readings to correct for background.
-
Plot absorbance versus time to generate polymerization curves.
-
Compare the curves of this compound-treated samples to the controls to determine the extent of inhibition.
-
Induction of Apoptosis
A direct consequence of mitotic arrest induced by this compound is the activation of the apoptotic cascade. Treatment of various cancer cell lines with this compound leads to characteristic features of apoptosis, including caspase activation and the release of cytochrome c from the mitochondria.[5][6]
Key molecular events include the cleavage of PARP (Poly (ADP-ribose) polymerase) by caspases, a hallmark of apoptosis.[13] Specifically, caspase-3 and caspase-7 cleave the 116 kDa full-length PARP into an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain, effectively inactivating its DNA repair function and ensuring the finality of the apoptotic process.[13]
Experimental Protocol: Western Blot for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins, cleaved caspase-3 and cleaved PARP, in this compound-treated cancer cells.
Objective: To qualitatively and quantitatively assess the induction of apoptosis by this compound.
Methodology:
-
Cell Lysis:
-
Treat cancer cells with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[13]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the intensity of the bands corresponding to cleaved caspase-3 (approx. 17 kDa) and cleaved PARP (approx. 89 kDa) to determine the level of apoptosis induction.[15]
-
Modulation of Key Signaling Pathways
In addition to its direct impact on microtubules, this compound exerts its anti-cancer effects by modulating several signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Hedgehog (Hh) Signaling Pathway
The Hedgehog signaling pathway is aberrantly activated in numerous cancers and plays a critical role in tumor growth and survival.[16][17] this compound has been shown to potently inhibit the Hh pathway.[16][17] Its mechanism of inhibition involves suppressing the formation of the primary cilium, a microtubule-based organelle that is essential for Hh signal transduction.[16][17][18] This leads to a decrease in the expression of downstream Hh pathway effectors, such as the GLI family of transcription factors.[1][6] Notably, this compound's inhibition of the Hh pathway is effective even in the presence of mutations in the Smoothened (SMO) protein that confer resistance to other Hh inhibitors like vismodegib.[16][17][18]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK cascade, is a central signaling route that regulates cell proliferation, differentiation, and survival.[9] Dysregulation of this pathway is a common feature in many cancers. This compound has been shown to inhibit the MAPK/ERK pathway.[9][19] Studies have indicated that this compound can inhibit the phosphorylation of ERK1/2, a key downstream effector of the pathway.[9][20] This inhibition of ERK1/2 activation can lead to reduced expression of downstream targets involved in cell proliferation and survival.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by mediating the expression of genes involved in proliferation, survival, and angiogenesis.[2][8] this compound has been demonstrated to inhibit the STAT3 signaling pathway.[7][8] The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn leads to the abrogation of the Janus kinase 2 (JAK2)-STAT3 signaling pathway.[8] This inactivation of STAT3 signaling contributes to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.[2][8]
Quantitative Data on Anti-Cancer Efficacy
The cytotoxic effects of this compound have been quantified across a range of cancer cell lines, with IC50 values typically falling in the sub-micromolar to low micromolar range. In vivo studies using xenograft models have further demonstrated its potent anti-tumor activity.
In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| M-14 | Melanoma | 0.32 | [5] |
| A549, H129, H460 | Non-Small Cell Lung Cancer | ~0.16 | [4] |
| GL261 | Glioblastoma | 0.1 - 0.3 | [7] |
| Medulloblastoma Cell Lines | Medulloblastoma | 0.13 - 1 | [7] |
| Human Meningioma Cell Lines | Meningioma | 0.26 - 0.42 | [7] |
| Gastric Cancer Cell Lines | Gastric Cancer | 0.39 - 1.25 | [7] |
| J3T, G06-A, SDT-3G | Soft Tissue Sarcoma | 0.030 - 0.080 | [21] |
In Vivo Efficacy in Xenograft Models
| Cancer Type | Xenograft Model | This compound Dose | Tumor Growth Inhibition | Reference |
| Melanoma | M-14 | 1 mg (oral) | 72% reduction in tumor volume | [5] |
| Melanoma | M-14 | Not specified | 83% and 77% inhibition | [4] |
| Colon Adenocarcinoma | HT29 | Not specified | 62% reduction in volume | [4] |
| Colon Adenocarcinoma | SW480 | Not specified | 67% reduction in volume | [4] |
| Adrenocortical Carcinoma | H295R | Not specified | ~50-60% reduction in volume | [4] |
| Adrenocortical Carcinoma | SW-13 | Not specified | ~60-70% reduction in volume | [4] |
| Papillary Thyroid Cancer | B-CPAP | 50 mg/kg (oral, daily) | Significant tumor regression | [6] |
| Anaplastic Thyroid Cancer | 8505c | 50 mg/kg (oral, daily) | Tumor growth arrest | [6] |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).[7] Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound exhibits a multi-faceted anti-cancer mechanism of action, primarily driven by its potent inhibition of microtubule polymerization. This leads to mitotic arrest and the induction of apoptosis. Furthermore, its ability to modulate key oncogenic signaling pathways, including Hedgehog, MAPK/ERK, and STAT3, underscores its potential as a broad-spectrum anti-cancer agent. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy at clinically achievable concentrations. The detailed experimental protocols provided herein offer a practical guide for researchers to further investigate and harness the therapeutic potential of this compound in oncology. Continued research into its synergistic effects with other chemotherapeutics and its role in overcoming drug resistance is warranted.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound augments sensitivity to sorafenib by targeting MAPK and BCL-2 signalling in n-nitrosodiethylamine-induced murine hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Repurposing the antihelmintic this compound as a hedgehog inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Repurposing the antihelmintic this compound as a hedgehog inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cell lines ic50: Topics by Science.gov [science.gov]
- 22. MTT (Assay protocol [protocols.io]
- 23. MTT assay protocol | Abcam [abcam.com]
Mebendazole as a Microtubule-Targeting Agent in Oncology: A Technical Guide
Executive Summary: The repurposing of existing, well-characterized drugs presents a cost-effective and accelerated strategy for oncological drug development. Mebendazole (MBZ), a benzimidazole (B57391) anthelmintic approved by the FDA, has emerged as a promising candidate due to its potent anti-cancer properties demonstrated across a wide range of preclinical models and early-phase clinical trials. Its primary mechanism of action involves the disruption of microtubule polymerization, a validated target in cancer therapy. This technical guide provides an in-depth review of this compound's mechanism, a summary of its preclinical and clinical efficacy, detailed experimental protocols for its evaluation, and visualizations of its molecular pathways and experimental workflows.
Core Mechanism of Action: Microtubule Disruption
The principal anticancer effect of this compound is its interference with microtubule dynamics, which are essential for mitosis, cell structure, and intracellular transport.[1] MBZ binds to the colchicine-binding site on the β-tubulin subunit, preventing its polymerization into functional microtubules.[1][2] This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][3][4] Unlike vinca (B1221190) alkaloids, which bind to a different site on tubulin, this compound's distinct binding mechanism may allow it to overcome certain forms of drug resistance.[1][5]
Preclinical Efficacy: In Vitro Studies
This compound has demonstrated potent cytotoxic effects across a broad spectrum of human cancer cell lines, often with IC50 (half-maximal inhibitory concentration) values in the sub-micromolar range. This efficacy extends to various cancer types, including those known for chemoresistance.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (µM) | Comments | Reference(s) |
|---|---|---|---|---|
| Glioblastoma/Medulloblastoma | GBM cell lines, DAOY | 0.1 - 1.0 | Effective in brain tumor cell lines. | [6][7] |
| Lung (NSCLC) | H460, A549, H129 | 0.16 - 0.40 | Shows efficacy in non-small cell lung cancer. | [8][9] |
| Adrenocortical Carcinoma | H295R, SW-13 | 0.23 - 0.27 | Demonstrated dose-dependent growth arrest. | [8][10] |
| Melanoma | M-14, SK-Mel-19 | 0.30 - 0.32 | Preferentially induces apoptosis in melanoma cells over normal melanocytes. | [11][12] |
| Ovarian Cancer | OVCAR3, OAW42, A2780, SKOV3 | 0.31 - 1.7 | Effective in various ovarian cancer lines, with lower IC50 than cisplatin (B142131) in some cases. | [13][14] |
| Colon Carcinoma | HT29, HCT116, RKO | 0.1 - 0.8 | Potent activity against colorectal cancer cells. | [8][10][15] |
| Breast Cancer | SKBr-3, MCF-7 | 0.1 - 0.8 | Reduces cell survival in chemoresistant breast cancer lines. | [10] |
| Gastric Cancer | AGP01 | 0.39 - 1.25 | More potent than several clinically approved chemotherapeutic agents. | [8] |
| Meningioma | Human meningioma lines | 0.26 - 0.42 | Similar potency to that observed in medulloblastoma and glioblastoma. |[6] |
Preclinical Efficacy: In Vivo Animal Models
In vivo studies using xenograft and other animal models have corroborated the in vitro findings, showing that oral administration of this compound can significantly inhibit tumor growth, reduce metastasis, and improve survival.
Table 2: In Vivo Efficacy of this compound in Preclinical Cancer Models
| Cancer Model | Animal Model | This compound Dose | Key Outcomes | Reference(s) |
|---|---|---|---|---|
| Glioblastoma | Orthotopic mouse glioma models | 25-50 mg/kg | Significantly extended average survival by up to 63%. | [6][7] |
| Medulloblastoma | D425 xenograft | Not specified | Prolonged median survival from 21 to 48 days. | [6] |
| Lung (NSCLC) | H460 xenograft | 1 mg orally (e.o.d.) | Almost completely arrested tumor growth. | [8][10] |
| Adrenocortical Carcinoma | H295R or SW-13 xenografts | Not specified | Significantly inhibited tumor growth. | [8] |
| Colon Cancer | CT26 colon cancer model | 0.05 of LD50 (IP) | Significantly reduced tumor volume (by ~84%) and weight (by ~81%). | [15] |
| Colon Cancer (Chemoprevention) | ApcMin/+ mouse model | 35 mg/kg daily | Reduced the number of intestinal adenomas by 56%. | [16] |
| Melanoma | M-14 xenograft | 50 mg/kg | Inhibited tumor growth by 77-83%, comparable to temozolomide (B1682018). |[8] |
Modulation of Key Oncogenic Signaling Pathways
Beyond its direct effect on microtubules, this compound modulates multiple signaling pathways crucial for tumor growth, survival, and angiogenesis. This multi-targeted action likely contributes to its broad efficacy.
-
Angiogenesis Inhibition: this compound inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase activity, a critical regulator of new blood vessel formation, thereby starving tumors of essential nutrients.[6][16]
-
Hedgehog (Hh) Pathway: It has been shown to inhibit the Hedgehog pathway by interfering with Smoothened (SMO) and reducing the expression of downstream effectors like GLI1, which is vital in cancers such as medulloblastoma.[2][8]
-
STAT3 Signaling: MBZ can suppress the Janus kinase 2 (JAK2)-STAT3 signaling pathway, which is involved in cell proliferation and migration, by inducing reactive oxygen species (ROS).[9]
-
Other Pathways: this compound has also been shown to impact PI3K/Akt, NF-κB, MYC, and Bcl-2 signaling, all of which are central to cancer cell survival and proliferation.[8][12][13][17]
Clinical Evaluation
The promising preclinical data have led to several clinical trials investigating this compound's safety and efficacy in cancer patients, primarily those with brain tumors. While large-scale efficacy data is still emerging, initial phase 1 and 2 trials have established its safety, even at high doses, when combined with standard-of-care chemotherapies like temozolomide and lomustine.
Table 3: Overview of Selected Clinical Trials of this compound in Oncology
| Trial Identifier | Phase | Cancer Type | Intervention | Status/Key Findings |
|---|---|---|---|---|
| NCT01729260 | Phase 1 | Newly Diagnosed High-Grade Glioma | This compound + Temozolomide | Determined maximum tolerated dose. The combination was found to be safe with no severe adverse events attributed to high-dose MBZ.[7][10][18] |
| CTRI/2018/01/011542 | Phase 2 | Recurrent Glioblastoma | This compound + Lomustine (CCNU) or Temozolomide (TMZ) | Failed to meet the primary endpoint in the overall population, but showed promise (57.9% 9-month OS) in patients with good performance status (ECOG 0-1) in the CCNU-MBZ arm.[19] |
| NCT01173562 | Phase 1 | Recurrent/Refractory Pediatric Brain Tumors | this compound (dose escalation) | Designed to determine the maximum tolerated dose and safety in pediatric patients.[2][20] |
Detailed Experimental Protocols
Reproducibility is key to scientific advancement. Below are detailed methodologies for foundational assays used to characterize this compound's anticancer properties.
Tubulin Polymerization Assay
This assay directly measures this compound's inhibitory effect on the formation of microtubules from purified tubulin protein.
-
Objective: To quantify the inhibition of tubulin polymerization in a cell-free system.[1]
-
Principle: Tubulin polymerization causes light to scatter, which can be measured as an increase in optical density (absorbance) at 340 nm over time.[1][21]
-
Methodology:
-
Preparation: Reconstitute purified tubulin protein (>99% pure) on ice in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP (1 mM).[21]
-
Treatment: In a 96-well plate, add various concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO), a positive control inhibitor (e.g., colchicine), and a positive control enhancer (e.g., paclitaxel).[1][21]
-
Initiation: Initiate polymerization by adding the cold tubulin/GTP solution to the wells and immediately placing the plate in a microplate reader pre-heated to 37°C.[21]
-
Measurement: Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.[1]
-
Analysis: Plot absorbance vs. time. The rate and extent of polymerization in the this compound-treated wells are compared to the vehicle control to determine the inhibitory effect.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to determine the dose-dependent cytotoxic effects of this compound on cancer cell lines.
-
Objective: To calculate the IC50 value of this compound in cultured cancer cells.[1]
-
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[22]
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and allow them to adhere overnight.[13][22]
-
Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[22]
-
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects one of the early hallmarks of apoptosis: the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.
-
Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.
-
Principle: Annexin V is a protein that has a high affinity for PS. By using a fluorescently labeled Annexin V (e.g., FITC-conjugated), apoptotic cells can be identified. A vital dye like Propidium Iodide (PI) is co-stained to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).[11]
-
Methodology:
-
Treatment: Culture cells (e.g., 2 x 10^5 cells) with the desired concentration of this compound for a specified time (e.g., 24 hours).[11]
-
Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in a commercial kit. Add FITC-conjugated Annexin V and PI to the cell suspension.[11]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be acquired per sample.[11] The data is used to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Conclusion and Future Directions
This compound stands out as a strong candidate for drug repurposing in oncology. Its well-documented primary mechanism as a microtubule-targeting agent, combined with its effects on multiple other oncogenic pathways, provides a solid rationale for its use.[8][23] The extensive preclinical data demonstrating its efficacy, coupled with a favorable safety profile and low cost, underscore its potential.[24] While initial clinical trials have established its safety in combination with standard therapies, larger, randomized phase 2/3 trials are necessary to definitively determine its clinical efficacy in specific cancer types and patient populations, particularly in gliomas and other cancers where preclinical results have been most striking.[18][19] Further research should also focus on optimizing drug delivery to improve its bioavailability and on identifying predictive biomarkers to select patients most likely to respond to this compound therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of this compound for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anthelmintic drug this compound induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. The antihelmintic flubendazole inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - ecancer [ecancer.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound induces apoptosis via Bcl-2 inactivation in chemoresistant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Potential and mechanism of this compound for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo anticancer activity of this compound in colon cancer: a promising drug repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. rjptonline.org [rjptonline.org]
- 18. This compound and temozolomide in patients with newly diagnosed high-grade gliomas: results of a phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Facebook [cancer.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of this compound for cancer therapy [frontiersin.org]
- 24. researchgate.net [researchgate.net]
The Discovery and Elucidation of Mebendazole's Anthelmintic Properties: A Technical Guide
Published: December 16, 2025
Abstract
Mebendazole, a synthetic benzimidazole (B57391) derivative, has been a cornerstone in the treatment of intestinal helminthiasis since its introduction in the early 1970s. Its discovery by Janssen Pharmaceutica marked a significant advancement in anthelmintic therapy, offering a broad-spectrum, effective, and well-tolerated treatment for a range of debilitating parasitic worm infections. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of this compound's anthelmintic properties. It details the key experimental protocols that were instrumental in establishing its efficacy and mode of action, presents quantitative data from pivotal clinical trials in a structured format, and visualizes the core signaling pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential medicine.
A Landmark Discovery in Anthelmintic Research
This compound (methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate) was developed by Janssen Pharmaceutica in Belgium and first came into use in 1971.[1] Its discovery was a significant milestone, offering a highly effective broad-spectrum anthelmintic agent.[1] this compound quickly became a critical tool in public health for treating a variety of parasitic worm infestations, including ascariasis (roundworm), enterobiasis (pinworm), trichuriasis (whipworm), and hookworm infections.[1][2][3]
Mechanism of Action: Targeting the Parasite's Cytoskeleton
The primary mechanism of this compound's anthelmintic activity is its selective interaction with the parasite's cellular machinery. It functions by inhibiting the formation of microtubules, which are essential components of the cytoskeleton in eukaryotic cells.[4]
This compound binds with high affinity to the colchicine-binding site on the β-tubulin subunit of the parasite's microtubules.[1][5][6] This binding action prevents the polymerization of tubulin dimers into functional microtubules.[4][5][6] The disruption of the microtubule network has several downstream consequences for the parasite:
-
Impaired Glucose Uptake: Microtubules are crucial for intracellular transport, including the uptake of glucose, the primary energy source for helminths.[4][7] By disrupting the microtubule structure, this compound effectively starves the parasite of its essential nutrients.[2][4][7]
-
Depletion of Glycogen (B147801) Stores: The inability to absorb glucose leads to the depletion of the parasite's glycogen reserves.[8]
-
Inhibition of Cell Division and Motility: Microtubules are fundamental for processes such as mitosis and cell motility. Their disruption leads to a cessation of cell division and paralysis of the worm.[9]
-
Ovicidal Effects: this compound has been shown to be ovicidal, inhibiting the hatching of nematode eggs and the development of larvae.[8]
This cascade of events ultimately leads to the immobilization, paralysis, and eventual death and expulsion of the helminth from the host's gastrointestinal tract.[5][9][10] A key advantage of this compound is its selective toxicity; it exhibits a significantly higher affinity for parasitic β-tubulin than for mammalian tubulin, which accounts for its favorable safety profile in humans.[3][4]
Signaling Pathway of this compound's Anthelmintic Action
The following diagram illustrates the molecular cascade initiated by this compound, leading to parasite death.
Experimental Protocols for Efficacy and Mechanism Assessment
The anthelmintic properties of this compound have been rigorously established through a combination of in vivo clinical trials and in vitro biochemical assays.
In Vivo Efficacy Assessment: The Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test (FECRT) is the standard method for evaluating the efficacy of anthelmintic drugs in both human and veterinary medicine.[11]
Objective: To determine the percentage reduction in helminth egg output in feces following treatment with this compound.
Methodology:
-
Subject Recruitment: A cohort of individuals with confirmed intestinal helminth infections is recruited for the study.
-
Pre-Treatment Sample Collection (Day 0): Individual fecal samples are collected from each participant before the administration of this compound.
-
Fecal Egg Count (FEC) - Baseline: The number of helminth eggs per gram (EPG) of feces is quantified for each pre-treatment sample using a standardized microscopic technique, such as the Kato-Katz or McMaster method.[11]
-
Drug Administration: Participants are administered a specified dose of this compound (e.g., a single 500 mg dose or 100 mg twice daily for three days).
-
Post-Treatment Sample Collection: Fecal samples are collected again from the same individuals at a defined interval after treatment. For benzimidazoles like this compound, this is typically 10 to 14 days post-administration.[2][6]
-
Fecal Egg Count (FEC) - Follow-up: The EPG is quantified for each post-treatment sample using the same method as for the baseline measurement.
-
Calculation of Efficacy:
-
Cure Rate (CR): The percentage of individuals who were egg-positive at baseline and become egg-negative after treatment.
-
Egg Reduction Rate (ERR): Calculated using the formula: ERR = (1 - (mean EPG at follow-up / mean EPG at baseline)) * 100
-
In Vitro Mechanism of Action Studies
3.2.1. Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the formation of microtubules.
Objective: To quantify the inhibition of tubulin polymerization in the presence of this compound.
Methodology:
-
Preparation: Purified tubulin protein is reconstituted in a polymerization buffer containing GTP.
-
Incubation: The tubulin solution is incubated with varying concentrations of this compound. A positive control (e.g., colchicine) and a negative control (e.g., DMSO) are included.
-
Measurement: The extent of tubulin polymerization is monitored over time by measuring the change in absorbance or fluorescence using a spectrophotometer or fluorometer.
-
Analysis: The rate and extent of polymerization in the presence of this compound are compared to the controls to determine its inhibitory effect.
3.2.2. Radioligand Binding Assay
This assay is used to characterize the binding of this compound to its target site on tubulin.
Objective: To determine the binding affinity of this compound to the colchicine (B1669291) binding site on β-tubulin.
Methodology:
-
Preparation: A radiolabeled form of this compound (e.g., [3H]this compound) is used.
-
Incubation: Purified tubulin is incubated with a constant concentration of [3H]this compound and increasing concentrations of unlabeled "cold" this compound or other competing ligands.
-
Separation: The tubulin-bound radioligand is separated from the unbound radioligand.
-
Quantification: The amount of bound [3H]this compound is measured using a scintillation counter.
-
Analysis: The data is used to calculate the binding affinity (Kd) and to determine if other compounds compete for the same binding site.
Experimental Workflow for Anthelmintic Efficacy Trial
The following diagram outlines the typical workflow for a clinical trial designed to assess the efficacy of this compound.
Quantitative Efficacy Data
Numerous clinical trials have quantified the efficacy of this compound against various soil-transmitted helminths. The following tables summarize key findings from these studies.
Efficacy of Single-Dose this compound (500 mg)
| Helminth Species | Cure Rate (CR) (%) | Egg Reduction Rate (ERR) (%) |
| Ascaris lumbricoides (Roundworm) | 83.7 - 92.6 | 97.9 |
| Trichuris trichiura (Whipworm) | 27.6 - 33.9 | 59.7 - 72.9 |
| Hookworm (Ancylostoma duodenale & Necator americanus) | 25.5 - 31 | 72.0 - 84 |
Data compiled from multiple sources.[12][13][14][15]
Efficacy of Triple-Dose this compound (100 mg twice daily for 3 days)
| Helminth Species | Cure Rate (CR) (%) |
| Ascaris lumbricoides (Roundworm) | 100 |
| Trichuris trichiura (Whipworm) | 71 - 94 |
| Hookworm (Ancylostoma duodenale & Necator americanus) | 58 - 82 |
| Hymenolepis nana (Dwarf Tapeworm) | 39 |
Data compiled from multiple sources.[13][16]
Conclusion
The discovery and development of this compound represent a triumph of targeted drug design in the field of parasitology. Its well-defined mechanism of action, centered on the disruption of the parasite's microtubule system, provides a clear rationale for its high efficacy and selective toxicity. The experimental protocols detailed in this guide, particularly the Fecal Egg Count Reduction Test and in vitro tubulin assays, have been fundamental in characterizing its anthelmintic properties and continue to be relevant in monitoring for potential drug resistance. The extensive body of quantitative data from clinical trials underscores this compound's enduring importance as a first-line treatment for intestinal helminth infections, solidifying its place on the World Health Organization's List of Essential Medicines.[1] Further research into the nuances of its interaction with different helminth species and the potential for novel formulations will continue to build upon the foundational knowledge established over the past five decades.
References
- 1. benchchem.com [benchchem.com]
- 2. combar-ca.eu [combar-ca.eu]
- 3. The kinetics of this compound binding to Haemonchus contortus tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Inhibition of [3H]this compound binding to tubulin by structurally diverse microtubule inhibitors which interact at the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wormsparc.com [wormsparc.com]
- 7. Molecular modelling of this compound polymorphs as a potential colchicine binding site inhibitor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound - BioPharma Notes [biopharmanotes.com]
- 9. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. who.int [who.int]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Efficacy of Single-Dose and Triple-Dose Albendazole and this compound against Soil-Transmitted Helminths and Taenia spp.: A Randomized Controlled Trial | PLOS One [journals.plos.org]
- 14. Efficacy and Safety of a Single-Dose this compound 500 mg Chewable, Rapidly-Disintegrating Tablet for Ascaris lumbricoides and Trichuris trichiura Infection Treatment in Pediatric Patients: A Double-Blind, Randomized, Placebo-Controlled, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uk.practicallaw.thomsonreuters.com [uk.practicallaw.thomsonreuters.com]
- 16. Structural Changes, Biological Consequences, and Repurposing of Colchicine Site Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Mebendazole Analogues and Derivatives for Research
This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and mechanisms of action of mebendazole and its analogues for researchers, scientists, and drug development professionals. This compound, a benzimidazole (B57391) carbamate (B1207046), is a widely used anthelmintic drug with repositioned potential as an anticancer agent.[1][2][3] The synthesis of its analogues and derivatives is a key area of research aimed at enhancing its therapeutic efficacy, improving its poor water solubility, and overcoming drug resistance.[4]
Core Synthesis of this compound
The fundamental structure of this compound consists of a benzimidazole ring, a carbamate group, and a benzoyl group.[5] Its chemical synthesis generally involves a multi-step process.[5] A common synthetic route is the cyclization reaction of (3,4-Diaminophenyl)phenylmethanone with N-Methoxycarbonyl-O-methylisourea.[6] Another described method involves the reaction of o-dichlorobenzene and benzoyl chloride, followed by condensation, ammoniation, and cyclization with methyl cyanocarbamate.[6]
A simplified, three-step conceptual synthesis includes:
-
Formation of the Benzimidazole Ring: This is typically achieved by reacting o-phenylenediamine (B120857) with a carboxylic acid derivative.[5]
-
Introduction of the Carbamate Group: The benzimidazole intermediate is reacted with methyl chloroformate to introduce the carbamate group.[5]
-
Addition of the Benzoyl Group: The final step involves the addition of the benzoyl group to the benzimidazole ring by reacting the intermediate with benzoyl chloride.[5]
Synthetic Strategies for this compound Analogues and Derivatives
Structural modifications of the this compound scaffold are pursued to enhance its pharmacological properties.[1][2] Key strategies include modifications at the N-1 position of the benzimidazole ring and alterations of the C-5 benzoyl group.
2.1. N-1 Position Derivatization
The active hydrogen at the N-1 position of the benzimidazole ring is a prime site for substitution.[1] This is often achieved by deprotonation with a strong base, such as sodium hydride, followed by reaction with an alkylating or acylating agent.[1][2]
-
Synthesis of N-1 Alkoxyphthalimido Derivatives: this compound can be treated with sodium hydride in DMF to form the sodium salt. This intermediate is then reacted with ω-bromoalkoxyphthalimide to yield N-1 substituted analogues.[1][2]
-
Synthesis of 1-Methyl this compound: The N-methylation of this compound yields 1-methyl this compound, a known related compound used as a control in HPLC analysis.[7]
2.2. Bioisosteric Replacement and Analogue Synthesis
The synthesis of analogues of related benzimidazoles, such as albendazole (B1665689) and fenbendazole, provides a framework for creating novel this compound derivatives. These often involve substituting the benzoyl group with other functionalities or altering the core benzimidazole structure.
-
Trifluoromethyl Benzimidazole Derivatives: Analogues have been synthesized by reacting the appropriate 1,2-phenylenediamine with trifluoroacetic acid.[8][9] For instance, 5(6)-benzoyl-2-(trifluoromethyl) benzimidazoles have been prepared and evaluated for their antiparasitic activity.[8]
2.3. Prodrug and Solubility Enhancement Strategies
A significant limitation of this compound is its poor aqueous solubility, which restricts its bioavailability.[4] To address this, polymer-drug conjugates have been developed.
-
HPMA Copolymer Conjugates: this compound can be derivatized with a functional group that allows for its attachment to a polymer carrier like N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA).[4] This approach has been shown to improve solubility and facilitate tumor accumulation.[4]
Experimental Protocols
3.1. General Synthesis of 5-benzoyl-N-[1-(alkoxyphthalimido) benzimidazol-2-yl] carbamic acid methyl ester (3a-c)
-
Step 1: Formation of Sodium Salt of this compound (1): To a solution of this compound (0.01 mole) in dry DMF (25 mL), sodium hydride (0.01 mole) is added slowly in portions with constant stirring until the effervescence ceases. The solid sodium salt (1) that separates on cooling is used in the next step.[1]
-
Step 2: Reaction with ω-bromoalkoxyphthalimide: A solution of the appropriate ω-bromoalkoxyphthalimide (0.01 mole) in DMF is added to the sodium salt (1) with constant stirring. The reaction mixture is refluxed for a specified time.[1]
-
Step 3: Isolation and Purification: The cooled reaction mixture is poured into crushed ice. The separated solid product (3) is filtered, washed with water, and recrystallized from absolute alcohol.[1]
3.2. Tubulin Polymerization Assay
This assay is crucial for validating the direct inhibitory effect of this compound and its analogues on microtubule formation.[10]
-
Preparation: Purified tubulin protein is reconstituted in a polymerization buffer (e.g., G-PEM buffer containing GTP).[10]
-
Incubation: The tubulin solution is incubated with various concentrations of the test compound (e.g., this compound analogue), a positive control (e.g., colchicine), and a negative control (e.g., DMSO).[10]
-
Measurement: The polymerization of tubulin is monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates polymerization.[10]
3.3. MTT Cytotoxicity Assay
This assay determines the cytotoxic effects of the synthesized compounds on cancer cells.[10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[10]
-
Treatment: The cells are treated with a range of concentrations of the this compound analogue for a specified period (e.g., 24, 48, 72 hours).[10]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.[10]
-
Measurement: The absorbance of the resulting formazan (B1609692) solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[10]
-
Analysis: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[10]
Data Presentation
Table 1: Antiparasitic Activity of this compound and Albendazole Analogues
| Compound | Analogue of | Target Organism | IC50 (µM) | Reference |
| 63 | Albendazole | Giardia lamblia | 1.403 | [8] |
| 64 | Albendazole | Giardia lamblia | 1.515 | [8] |
| 65 | This compound | Giardia lamblia | 1.098 | [8] |
| 66 | This compound | Giardia lamblia | 1.285 | [8] |
| 4a | Albendazole | Trichomonas vaginalis | Active | [11][12] |
| 9 | Albendazole | Trichomonas vaginalis | 58x more active than Abz | [11][12] |
Table 2: Anticancer Activity of HPMA-Mebendazole Conjugate (P-MBZ)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| EL-4 | T-cell lymphoma | 1.07 | [4] |
| LL2 | Lung carcinoma | 1.51 | [4] |
| CT-26 | Colon carcinoma | 0.814 | [4] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the disruption of microtubule polymerization by binding to the β-tubulin subunit of parasites.[10][13][14] This leads to the inhibition of glucose uptake, depletion of energy reserves, and ultimately, the death of the parasite.[13][15] In cancer cells, this disruption of microtubules leads to mitotic arrest and apoptosis.[3][10]
Beyond its effect on microtubules, this compound has been shown to modulate several signaling pathways critical for cancer cell survival and proliferation, including:
-
STAT3 Signaling Pathway: this compound has been shown to inhibit this pathway.[10]
-
ERK Signaling Pathway: this compound can activate the MEK-ERK pathway and stimulate pro-inflammatory responses in human monocytic cells.[16]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medicoverhospitals.in [medicoverhospitals.in]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. rexresearch.com [rexresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and antiparasitic activity of albendazole and this compound analogues: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Synthesis and antiparasitic activity of albendazole and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ijirt.org [ijirt.org]
- 16. The anticancer effect of this compound may be due to M1 monocyte/macrophage activation via ERK1/2 and TLR8-dependent inflammasome activation | Semantic Scholar [semanticscholar.org]
Mebendazole's Effect on Tubulin Polymerization and Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebendazole (MBZ), a benzimidazole (B57391) carbamate, has been a cornerstone in anthelmintic therapy for decades. Its mechanism of action, the inhibition of tubulin polymerization, has garnered significant interest for its potential application in oncology. This technical guide provides an in-depth examination of this compound's interaction with tubulin, its impact on the dynamics of microtubule assembly and disassembly, and the downstream cellular consequences. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Tubulin as the Primary Target
This compound exerts its biological effects primarily by targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are essential cytoskeletal polymers involved in a myriad of critical cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2]
The principal mode of action involves this compound's selective binding to the colchicine-binding site on the β-tubulin subunit.[1][3][4][5][6] This interaction physically obstructs the polymerization process, preventing tubulin heterodimers (α- and β-tubulin units) from assembling into functional microtubules.[1][2][3][7] The consequence of this inhibition is a net depolymerization of existing microtubules.[8] This disruption of the microtubule network critically impairs vital cellular processes, leading to:
-
Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, causing cells to arrest in the G2/M phase of the cell cycle.[8][9]
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, often involving caspase activation and the release of cytochrome c.[8][10][11]
-
Impaired Intracellular Transport: The microtubule network serves as a highway for the transport of organelles and vesicles. Its disruption compromises these essential transport functions, including glucose uptake in parasitic worms.[1][2]
A key feature of this compound is its relatively selective toxicity. It exhibits a significantly higher affinity for parasitic tubulin compared to its mammalian counterpart, which accounts for its favorable safety profile as an anthelmintic.[2] However, its potent activity against mammalian tubulin at higher concentrations is the basis for its repurposing as an anti-cancer agent.
Caption: this compound's mechanism of action on tubulin polymerization.
Quantitative Analysis of this compound-Tubulin Interaction
The efficacy of this compound as a tubulin-targeting agent can be quantified through various parameters, including its binding affinity and the concentration required to inhibit polymerization or cell proliferation by 50% (IC50).
| Parameter | Value / Range | Target / System | Reference(s) |
| Binding Affinity | |||
| In Silico Docking Score | -10.1 kcal/mol | α/β-tubulin heterodimer (PDB: 4O2B) | [12][13][14] |
| Association Constant (Ka) | (1.6 ± 0.2) x 10⁸ M⁻¹ | Haemonchus contortus (nematode) tubulin | [15] |
| Dissociation Constant (Kd) | ~1 µM | Bovine brain tubulin | [16] |
| Inhibitory Concentration (IC50) | |||
| Cell Proliferation | 0.156 - 0.625 µM | Ovarian cancer cell lines (OAW42, OVCAR3) | [9] |
| Cell Proliferation | 1.9 µM | Chemoresistant CML cell line (FEPS) | [17] |
| ABL1 Kinase Activity | 1.78 µM | Chronic Myeloid Leukemia (CML) | [13] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time. The data presented here are representative examples from the literature.
Impact on Microtubule Dynamics and Cellular Fate
Beyond simply blocking polymerization, this compound actively alters the dynamic instability of microtubules, a process characterized by alternating phases of growth and shrinkage.
-
Enhanced Depolymerization: this compound treatment promotes the disassembly of existing microtubules.[8] Studies in non-small cell lung cancer cells have shown that while it enhances depolymerization, its effect is less potent than that of nocodazole, another well-known microtubule inhibitor.[8][10][11]
-
Aberrant Spindle Formation: During mitosis, this compound's interference with microtubule dynamics leads to the formation of abnormal or multipolar mitotic spindles.[8][10][11] This structural defect prevents the correct alignment and segregation of chromosomes.
-
Induction of Apoptosis: The failure to complete mitosis due to a defective spindle activates the mitotic checkpoint, ultimately leading to apoptotic cell death.[8][10][11] This process is often accompanied by the activation of caspases and the release of cytochrome c from the mitochondria, key markers of the intrinsic apoptotic pathway.[8]
Caption: Pathway from this compound-induced microtubule disruption to apoptosis.
Key Experimental Protocols
Characterizing the effects of this compound on tubulin requires specific biochemical and cell-based assays. The following are detailed protocols for foundational experiments.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules causes light to scatter, which can be measured as an increase in optical density (absorbance) at 340 nm. The rate and extent of this increase are proportional to the amount of microtubule polymer formed.[18][19][20]
-
Materials and Reagents:
-
Lyophilized, purified tubulin (e.g., porcine brain tubulin, >99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Control compounds: Nocodazole (inhibitor), Paclitaxel (enhancer)
-
Temperature-controlled 37°C microplate reader
-
UV-transparent 96-well plates (half-area plates are recommended)
-
-
Procedure:
-
Reagent Preparation: On ice, prepare the Polymerization Buffer (GTB supplemented with 1 mM GTP and 10% glycerol).[19][20] Reconstitute lyophilized tubulin in ice-cold Polymerization Buffer to a final concentration of 3-4 mg/mL. Keep on ice and use within one hour.[19][21]
-
Compound Plating: Prepare serial dilutions of this compound and controls (e.g., 10x final concentration) in Polymerization Buffer. Pipette 10 µL of each dilution, vehicle control (DMSO), and buffer control into the wells of a 96-well plate pre-warmed to 37°C.[18][19]
-
Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting, avoiding bubbles. The final volume should be 100 µL.[18][19]
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader. Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes (kinetic mode).[18][19]
-
-
Data Analysis:
-
Correct for background by subtracting the initial absorbance reading (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve and the final plateau absorbance (extent of polymerization).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[18]
-
Cellular Microtubule Staining (Immunofluorescence)
This method allows for the direct visualization of this compound's effect on the microtubule network within intact cells.
-
Principle: Cells are treated with this compound, then fixed and permeabilized. A primary antibody specific to tubulin (e.g., α-tubulin) is used to label the microtubules, followed by a fluorescently-tagged secondary antibody for visualization via fluorescence microscopy.
-
Materials and Reagents:
-
Adherent cancer cell line (e.g., A549, HeLa)
-
Cell culture medium, FBS, and supplements
-
Glass coverslips in 12- or 24-well plates
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence or confocal microscope
-
-
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1.0 µM) and a vehicle control (DMSO) for a desired time period (e.g., 14-24 hours).[13][22][23]
-
Fixation and Permeabilization: Gently wash the cells with PBS. Fix the cells with fixation buffer for 10-15 minutes at room temperature. Wash again with PBS, then permeabilize the cell membranes with permeabilization buffer for 5-10 minutes.
-
Blocking and Staining: Wash with PBS. Block non-specific antibody binding with blocking buffer for 30-60 minutes. Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Counterstain: Wash thoroughly with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light. A nuclear counterstain like DAPI can be included in this step.
-
Mounting and Imaging: Wash the coverslips a final time with PBS. Mount them onto glass slides using an antifade mounting medium.
-
Visualization: Image the cells using a fluorescence or confocal microscope, capturing images of the microtubule network and nuclear morphology.
-
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Associated Signaling Pathways
While direct microtubule disruption is the primary mechanism, this compound's effects can propagate through other cellular signaling pathways.
-
MEK-ERK Pathway: Uniquely among many tubulin-binding agents, this compound has been shown to activate the MEK-ERK signaling pathway in immune cells and other cell types.[24][25] This suggests a distinct mode of action or off-target effect that could contribute to its overall biological activity, particularly its immunomodulatory properties.
-
AKT/NF-κB Pathway: In certain cancers, such as ovarian cancer, this compound's anticancer activity has been linked to the inhibition of the Girdin-mediated AKT/IKKα/β/NF-κB signaling axis, which is crucial for cell survival and proliferation.[9]
-
BCR-ABL Pathway: In chronic myeloid leukemia (CML), this compound not only disrupts microtubules but also inhibits the BCR-ABL oncoprotein kinase activity, suppressing downstream pathways like STAT5 and MAPK.[13] This dual-targeting ability makes it effective against imatinib-resistant CML cells.[13]
Conclusion
This compound is a potent microtubule-destabilizing agent that acts by binding to the colchicine (B1669291) site of β-tubulin, thereby inhibiting its polymerization. This action leads to a cascade of cellular events, including the disruption of the microtubule network, mitotic arrest, and ultimately, apoptosis. The quantitative data on its binding affinity and inhibitory concentrations underscore its efficacy, while established protocols for tubulin polymerization and immunofluorescence assays provide robust tools for its characterization. The expanding knowledge of its influence on signaling pathways like MEK-ERK and BCR-ABL further highlights its potential as a multi-targeting agent. This guide provides a foundational resource for researchers investigating the intricate effects of this compound and for those in drug development exploring its therapeutic potential beyond its traditional anthelmintic role.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
- 5. Molecular modelling of this compound polymorphs as a potential colchicine binding site inhibitor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Structural Changes, Biological Consequences, and Repurposing of Colchicine Site Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. The anthelmintic drug this compound induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The anthelmintic drug this compound induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound effectively overcomes imatinib resistance by dual-targeting BCR/ABL oncoprotein and β-tubulin in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The kinetics of this compound binding to Haemonchus contortus tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 17. frontiersin.org [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. benchchem.com [benchchem.com]
- 21. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. This compound is unique among tubulin-active drugs in activating the MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Mebendazole's Expanding Therapeutic Landscape: A Technical Guide to Non-Tubulin Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebendazole (MBZ), a benzimidazole (B57391) anthelmintic, has long been utilized for its efficacy in treating parasitic worm infections. Its primary and most well-understood mechanism of action involves the disruption of microtubule polymerization in parasites by binding to β-tubulin.[1] However, a growing body of preclinical evidence has illuminated a broader polypharmacological profile for MBZ, revealing its interaction with a multitude of molecular targets within human cells that are pivotal in oncogenesis. This has spurred significant interest in repurposing this compound as a potential anti-cancer agent.[2][3][4]
This in-depth technical guide provides a comprehensive overview of the molecular targets of this compound beyond tubulin. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into this compound's multi-faceted mechanisms of action. The guide summarizes key quantitative data, presents detailed experimental protocols for cited assays, and provides visual representations of the signaling pathways and experimental workflows involved.
Quantitative Data Summary
The anti-neoplastic activity of this compound is underscored by its ability to modulate the function of various key proteins involved in cancer cell proliferation, survival, and signaling. The following tables provide a structured summary of the quantitative data associated with this compound's interaction with its non-tubulin molecular targets.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Assay Type | IC50 / Kd | Cell Line/System | Reference |
| MAPK14 (p38α) | In vitro kinase assay | IC50: 104 ± 46 nM | - | [2][3] |
| DYRK1B | Binding Assay | Kd: 7 nM | - | [4] |
| DYRK1B | In vitro kinase assay | IC50: 360 nM | - | [4] |
| ABL1 | In vitro kinase assay | IC50: 1.78 µM | - | [5] |
| TNIK | KINOMEscan | Kd: ~1 µM | - | [6] |
| MAPK1/ERK2 | In vitro kinase assay | - | - | [2] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | 0.4001 ± 0.0521 µM (48h) | [7] |
| H460 | Non-Small Cell Lung Cancer | CCK-8 | 0.2608 ± 0.0388 µM (48h) | [7] |
| M-14 | Melanoma | Growth Inhibition | Average: 0.32 µM | [8] |
| SK-Mel-19 | Melanoma | Growth Inhibition | Average: 0.32 µM | [8] |
| H295R | Adrenocortical Cancer | Growth Arrest | 0.23 µM | [9] |
| SW-13 | Adrenocortical Cancer | Growth Arrest | 0.27 µM | [9] |
| Various Glioblastoma | Glioblastoma | Cell Viability | 288 nM to 2.1 µM | [2] |
Key Molecular Targets and Signaling Pathways
This compound's anti-cancer effects are not solely reliant on its tubulin-binding properties. It actively engages with and modulates several critical signaling pathways implicated in tumor progression and survival.
Kinase Inhibition
This compound has emerged as a multi-kinase inhibitor, targeting several key kinases involved in oncogenic signaling.
-
MAPK14 (p38α): this compound demonstrates high potency against MAPK14, a member of the mitogen-activated protein kinase (MAPK) family.[2][3] The inhibition of MAPK14 by this compound has been shown to be crucial for its cytotoxic effects in glioblastoma.[2]
-
MEK-ERK Pathway: this compound has the unique ability among tubulin-active drugs to activate the MEK-ERK pathway in certain immune cells, suggesting immunomodulatory properties.[7][10] Conversely, in some cancer models, it has been shown to inhibit ERK1/2 phosphorylation, highlighting a context-dependent role.[11][12]
-
TNIK (TRAF2- and NCK-interacting kinase): this compound has been identified as a selective inhibitor of TNIK, a kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[6][13]
-
DYRK1B: this compound potently binds to and inhibits Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), which may contribute to its immunomodulatory effects by promoting a pro-inflammatory macrophage phenotype.[4]
-
VEGFR-2: Several studies suggest that this compound can inhibit the autophosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4][14] This contributes to its anti-angiogenic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In silico molecular target prediction unveils this compound as a potent MAPK14 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced M1 polarisation of THP-1 macrophages may involve DYRK1B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound effectively overcomes imatinib resistance by dual-targeting BCR/ABL oncoprotein and β-tubulin in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Modeling and Discovery of this compound as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Repurposing Mebendazole for Non-Cancerous Proliferative Diseases: A Technical Guide
Abstract
Mebendazole (MBZ), a benzimidazole (B57391) anthelmintic with a long-standing clinical safety profile, is gaining significant attention for its potent anti-proliferative and cytotoxic properties.[1] Initially explored as a repurposed oncologic therapy, emerging evidence suggests its therapeutic potential extends to a range of non-cancerous proliferative disorders characterized by aberrant cell growth, migration, and extracellular matrix deposition. This technical guide provides a comprehensive overview of this compound's core mechanisms of action, summarizes its efficacy in preclinical models relevant to fibrotic diseases and other proliferative conditions, details key experimental protocols for its evaluation, and visualizes the complex signaling pathways it modulates. The objective is to equip researchers and drug development professionals with the foundational knowledge required to explore MBZ as a novel therapeutic for these challenging diseases.
Core Mechanisms of Action
This compound's efficacy against proliferative diseases stems from a multi-faceted mechanism of action that goes beyond its well-documented impact on helminths. Its primary effects are centered on the disruption of the cellular cytoskeleton and the modulation of key signaling pathways that govern cell growth, survival, and differentiation.
Microtubule Destabilization
The principal and most well-characterized mechanism of MBZ is its interaction with tubulin.[1][2]
-
Binding and Inhibition: this compound binds to the colchicine-binding site of the β-tubulin subunit, preventing its polymerization with α-tubulin to form microtubules.[3] This disruption of microtubule dynamics is central to its anti-proliferative effects.
-
Cellular Consequences: The destabilization of the microtubule network leads to several downstream consequences:
-
Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest, primarily at the G2/M phase.[4]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]
-
Disrupted Intracellular Transport: Microtubules are essential for the transport of vesicles and organelles. MBZ impairs these processes, affecting protein secretion and cellular organization.[5]
-
Modulation of Key Signaling Pathways
Beyond its direct action on tubulin, MBZ influences several critical signaling cascades implicated in cellular proliferation and survival.
-
Hedgehog (Hh) Pathway Inhibition: The Hedgehog pathway is crucial for embryonic development and its aberrant activation is linked to proliferative diseases.[6] MBZ potently inhibits this pathway by preventing the formation of the primary cilium, a microtubule-based organelle that serves as a signaling hub for Hh activation.[6][7][8] This suppression of ciliogenesis blocks the activation of downstream effectors like the GLI family of transcription factors.[6]
-
STAT3 Signaling Downregulation: Recent studies have shown that MBZ can induce the production of reactive oxygen species (ROS) within cells.[9] This increase in ROS leads to the inhibition of the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway.[9][10] The inactivation of STAT3, a key regulator of cell survival and migration, and its downstream targets (e.g., BCL-xl, c-Myc) contributes significantly to MBZ's pro-apoptotic and anti-migratory effects.[9][10]
-
Wnt/β-Catenin Pathway: this compound has been identified as a selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a key activator of the TCF4/β-catenin transcriptional program in the Wnt signaling pathway.[11] By inhibiting TNIK, MBZ can downregulate canonical Wnt signaling, which is often dysregulated in fibrotic conditions.[11]
-
Other Implicated Pathways: Preclinical studies have also linked MBZ to the modulation of other pathways, including the MAPK/ERK pathway, further contributing to its broad anti-proliferative profile.[4]
Potential Applications in Non-Cancerous Proliferative Diseases
The mechanisms described above provide a strong rationale for exploring MBZ in various non-malignant diseases characterized by excessive cell proliferation and tissue remodeling.
Fibrotic Disorders (Pulmonary and Hepatic Fibrosis)
Fibrosis is defined by the excessive accumulation of extracellular matrix (ECM), primarily collagen, produced by activated fibroblasts (myofibroblasts). This compound's properties make it a compelling candidate for anti-fibrotic therapy.
-
Mechanism of Action in Fibrosis:
-
Inhibition of Fibroblast Proliferation and Differentiation: A related benzimidazole, fenbendazole, has been shown to attenuate bleomycin-induced pulmonary fibrosis in mice by inhibiting fibroblast proliferation, migration, and differentiation into myofibroblasts.[12][13] These effects are attributed to microtubule disruption and moderation of glycolytic metabolism in fibroblasts.[12][14]
-
Reduction of Collagen Deposition: Direct evidence shows that this compound significantly reduces collagen deposition and the expression of pro-fibrotic genes such as Col1a1 and Col1a2 in a mouse model.[15]
-
Disruption of Protein Secretion: In human-derived fibroblast cultures, MBZ was found to decrease the secretion and deposition of extracellular matrix proteins, including collagen, leading to an intracellular accumulation of collagen precursors.[5] This suggests MBZ directly interferes with the transcellular mobilization of proteins essential for fibrosis.[5]
-
Proliferative Vitreoretinopathy (PVR)
PVR is the most common cause of failure in retinal reattachment surgery and is characterized by the proliferation, migration, and membrane formation by retinal pigment epithelial (RPE) cells, glial cells, and fibroblasts.[16][17]
-
Therapeutic Rationale: The pathophysiology of PVR makes it an ideal target for anti-proliferative agents.[16][18] While no clinical trials have specifically tested MBZ for PVR, its known biological activities align perfectly with the therapeutic goals:
-
Anti-Proliferative Effects: MBZ's potent ability to induce mitotic arrest and apoptosis could directly inhibit the uncontrolled growth of RPE and glial cells that drives PVR.
-
Anti-Migratory Effects: By inhibiting the STAT3 pathway and disrupting the cytoskeleton, MBZ can reduce the cellular migration required for the formation of pre- and subretinal membranes.[10][19] Current investigational therapies for PVR include other anti-proliferative agents like methotrexate (B535133) and 5-fluorouracil, positioning MBZ as a logical and potent candidate for further study.[18][20]
-
Keloids
Keloids are benign fibroproliferative skin tumors resulting from an overly aggressive wound healing response, characterized by excessive fibroblast proliferation and collagen deposition.[21][22]
-
Therapeutic Rationale: The underlying pathology of keloids mirrors that of other fibrotic conditions.[21] Current treatments often involve agents that suppress fibroblast activity, such as corticosteroids and 5-fluorouracil.[23][24]
-
Inhibition of Keloid Fibroblasts: The demonstrated ability of MBZ to inhibit human fibroblast proliferation and disrupt collagen secretion provides a direct mechanistic basis for its potential use in treating keloids.[5] By causing an intracellular buildup of collagen and reducing its deposition into the extracellular matrix, MBZ could theoretically reduce the size and density of keloid lesions.[5]
-
Quantitative Data Presentation
The following tables summarize the quantitative anti-proliferative activity of this compound from in vitro studies and its effects on key signaling pathways.
Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| K562 | Chronic Myeloid Leukemia | ~0.135 | [1] |
| HCT116 | Colorectal Carcinoma | 0.39 - 1.25 | |
| NCI-H209 | Lung Cancer | < 2.0 | [25] |
| IMR-90 | Human Lung Fibroblast | Inhibited proliferation in a dose- and time-dependent manner | [12] |
| Human-derived | Skin Fibroblast | Diminished [3H]Thymidine incorporation in a dose-dependent manner |[5] |
Note: Most quantitative data for MBZ is derived from oncology research, but it demonstrates the drug's potent, broad-spectrum anti-proliferative capacity, which is translatable to non-cancerous proliferative cells like fibroblasts.
Table 2: this compound's Effects on Key Signaling Pathways
| Signaling Pathway | Molecular Target / Process | Observed Effect of this compound | Cellular Outcome | Reference(s) |
|---|---|---|---|---|
| Hedgehog (Hh) | Primary Cilium Formation | Suppresses ciliogenesis via microtubule disruption | Inhibition of Hh signal transduction; decreased expression of downstream effectors (e.g., GLI1) | [6][7][8] |
| JAK/STAT | JAK2/STAT3 Phosphorylation | Induces ROS, leading to decreased p-JAK2 and p-STAT3 | Downregulation of survival genes (BCL-xl, c-Myc); induction of apoptosis; inhibition of cell migration | [9][10] |
| Wnt/β-Catenin | TNIK Kinase Activity | Directly inhibits TNIK kinase (Kd ≈ 1 µM) | Downregulation of TCF4/β-catenin transcriptional activity | [11] |
| MAPK/ERK | MEK/ERK Phosphorylation | Induces activation of the MEK-ERK pathway in some cell types | Modulates cell survival and differentiation | [4] |
| Protein Synthesis/Secretion | Transcellular Transport | Interferes with mobilization of newly synthesized proteins | Decreased secretion of ECM proteins (e.g., collagen); intracellular accumulation of pro-collagen |[5] |
Key Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of this compound's efficacy.
Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures MBZ's primary mechanism of action by quantifying its effect on the assembly of purified tubulin into microtubules.
-
Principle: Light scattering, measured as an increase in optical density (absorbance), is proportional to the concentration of microtubule polymer. Inhibitors of polymerization reduce the rate and extent of the absorbance increase.[26][27]
-
Materials:
-
Purified tubulin (>99%, e.g., from Cytoskeleton, Inc.)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: Paclitaxel (polymerization enhancer), Nocodazole or Colchicine (polymerization inhibitor)
-
Temperature-controlled microplate spectrophotometer (340 nm) and half-area 96-well plates.[26]
-
-
Methodology:
-
Preparation: Thaw all reagents on ice. Prepare Polymerization Buffer by supplementing GTB with 1 mM GTP and 10% glycerol.
-
Compound Plating: Prepare serial dilutions of MBZ and control compounds in Polymerization Buffer. Add 10 µL of each dilution to the appropriate wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. To initiate the reaction, add 100 µL of cold, purified tubulin (final concentration ~3 mg/mL) to each well.
-
Measurement: Immediately begin reading the absorbance at 340 nm at 1-minute intervals for 60 minutes.[4]
-
Data Analysis: Plot absorbance versus time. Compare the polymerization kinetics (lag time, Vmax, and final plateau) of MBZ-treated samples to the vehicle control.
-
Cell Migration / Wound Healing (Scratch) Assay
This assay assesses the effect of MBZ on collective cell migration, a key process in fibrosis and PVR.[28][29]
-
Principle: A cell-free gap is created in a confluent cell monolayer. The rate at which cells migrate to close this "wound" is quantified over time.[29][30]
-
Materials:
-
Adherent cell line of interest (e.g., human lung fibroblasts, ARPE-19 cells)
-
Complete culture medium and low-serum medium (e.g., 0.5-2% FBS)
-
Sterile 200 µL pipette tips or specialized wound-making inserts
-
Phase-contrast microscope with a camera and live-cell imaging capabilities (optional but recommended).
-
-
Methodology:
-
Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will form a fully confluent monolayer within 24-48 hours.[29]
-
Creating the Wound: Once confluent, gently scratch a straight line across the center of the monolayer with a sterile 200 µL pipette tip.
-
Wash and Treat: Gently wash the wells twice with PBS to remove dislodged cells. Replace the medium with low-serum medium containing the desired concentration of MBZ or vehicle control. Using low-serum medium minimizes the confounding effect of cell proliferation.[29]
-
Imaging: Immediately capture the first image (T=0) of the scratch in predefined locations for each well. Place the plate in an incubator at 37°C and 5% CO2.
-
Time-Lapse Acquisition: Capture subsequent images of the same locations at regular intervals (e.g., every 4-6 hours) for 24-48 hours, or until the wound in the control well is nearly closed.[29]
-
Data Analysis: Using image analysis software (e.g., ImageJ), measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the T=0 area. Compare the closure rates between MBZ-treated and control groups.
-
Signaling Pathway and Workflow Visualizations
The following diagrams, rendered using the DOT language, illustrate key mechanisms and workflows discussed in this guide.
Caption: Core mechanism of this compound via microtubule disruption.
Caption: Inhibition of the Hedgehog pathway by this compound.
Caption: ROS-mediated inhibition of the JAK2-STAT3 pathway.
Caption: Experimental workflow for a wound healing (scratch) assay.
Conclusion and Future Directions
This compound presents a compelling case for repurposing as a therapeutic agent for non-cancerous proliferative diseases, including fibrosis, PVR, and keloids. Its well-defined primary mechanism of microtubule disruption is powerfully complemented by its ability to modulate multiple key signaling pathways involved in cell growth, migration, and matrix deposition. The extensive history of clinical use and established safety profile of MBZ significantly de-risks its development path compared to novel chemical entities.
Future research should focus on:
-
In Vivo Efficacy: Conducting robust preclinical studies in validated animal models of pulmonary fibrosis, liver fibrosis, PVR, and keloids to establish in vivo efficacy, optimal dosing, and delivery methods.
-
Cell-Specific Effects: Further elucidating the specific effects of MBZ on primary human fibroblasts, retinal pigment epithelial cells, and other relevant cell types to confirm the translatability of findings from cancer cell lines.
-
Combination Therapies: Investigating the potential for synergistic effects when MBZ is combined with existing or emerging therapies for these conditions.
-
Clinical Translation: Designing and initiating well-controlled clinical trials to assess the safety and efficacy of this compound in patient populations with these challenging proliferative disorders.
The evidence accumulated to date strongly supports the continued investigation of this compound, offering a promising, low-cost, and readily accessible therapeutic strategy for diseases with significant unmet medical needs.
References
- 1. frontiersin.org [frontiersin.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound is unique among tubulin-active drugs in activating the MEK–ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on protein biosynthesis and secretion in human-derived fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing the antihelmintic this compound as a hedgehog inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 8. This compound preferentially inhibits cilia formation and exerts anticancer activity by synergistically augmenting DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Modeling and Discovery of this compound as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fenbendazole Attenuates Bleomycin-Induced Pulmonary Fibrosis in Mice via Suppression of Fibroblast-to-Myofibroblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fenbendazole Attenuates Bleomycin-Induced Pulmonary Fibrosis in Mice via Suppression of Fibroblast-to-Myofibroblast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Clinical therapeutics for proliferative vitreoretinopathy in retinal detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Recent advances in pharmacological treatments of proliferative vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 22. An updated review of the immunological mechanisms of keloid scars - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Keloid treatments: an evidence-based systematic review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Management of keloid scars: noninvasive and invasive treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 28. Wound healing assay | Abcam [abcam.com]
- 29. clyte.tech [clyte.tech]
- 30. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
Mebendazole: A Multi-Targeted Agent Against Angiogenesis and the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mebendazole (MBZ), a benzimidazole (B57391) anthelmintic agent, has garnered significant attention for its potent anti-cancer properties, demonstrating a multi-faceted impact on tumor biology. This technical guide provides a comprehensive overview of this compound's mechanisms of action, focusing on its profound effects on angiogenesis and the broader tumor microenvironment. Through a detailed examination of preclinical data, this document elucidates MBZ's role in inhibiting key signaling pathways, modulating immune responses, and disrupting the supportive network that fuels tumor growth and metastasis. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visualizations of key biological pathways and experimental workflows are provided to facilitate further research and development in this promising area of oncology.
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, extracellular matrix, and signaling molecules. This intricate network plays a pivotal role in tumor progression, metastasis, and resistance to therapy. A critical process within the TME is angiogenesis, the formation of new blood vessels, which is essential for supplying tumors with oxygen and nutrients. This compound, a drug with a long history of safe clinical use for parasitic infections, has emerged as a promising repurposed therapeutic that targets both angiogenesis and other crucial components of the TME.[1][2] Its anti-cancer effects are attributed to several mechanisms, including the disruption of microtubule polymerization, inhibition of key kinases involved in angiogenesis, and modulation of the hypoxic and immune landscapes within the tumor.[1][3][4] This guide delves into the technical details of these mechanisms, presenting a consolidated resource for the scientific community.
Impact on Angiogenesis
This compound exerts its anti-angiogenic effects through multiple pathways, primarily by interfering with Vascular Endothelial Growth Factor (VEGF) signaling, a critical driver of blood vessel formation in tumors.
Inhibition of VEGFR2 Kinase Activity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary receptor for VEGF and a key mediator of angiogenic signaling. This compound has been shown to directly inhibit the kinase activity of VEGFR2.
-
Mechanism: this compound competes with ATP for the binding site on the VEGFR2 kinase domain, thereby preventing its autophosphorylation and subsequent downstream signaling.[3][5] This inhibition leads to a reduction in the proliferation, migration, and tube formation of endothelial cells.[1][6]
-
Quantitative Data: In a cell-free kinase assay, this compound inhibited VEGFR2 autophosphorylation with a half-maximal inhibitory concentration (IC50) of 4.3 μM.[1] In cultured human umbilical vein endothelial cells (HUVECs), MBZ inhibited VEGFR2 autophosphorylation at concentrations between 1–10 μM.[1]
Quantitative Data on Anti-Angiogenic Effects
The anti-angiogenic activity of this compound has been quantified in various in vitro and in vivo models.
| Cell Line/Model | Assay | Parameter | This compound Concentration/Dose | Result | Reference |
| HUVECs | Migration Assay | IC50 (VEGF-induced) | 0.9 μM | Inhibition of migration | [6] |
| HUVECs | Migration Assay | IC50 (bFGF-induced) | 0.7 μM | Inhibition of migration | [6] |
| HUVECs | Tube Formation | IC50 (VEGF-induced) | 1.5 μM | Inhibition of tube formation | [6] |
| HUVECs | Tube Formation | IC50 (bFGF-induced) | 0.8 μM | Inhibition of tube formation | [6] |
| Medulloblastoma (murine allograft) | In vivo | VEGFR2 Kinase Activity | Not specified | Suppression of VEGFR2 kinase | [3] |
| ApcMin/+ mouse model | In vivo | Tumor Vascularization | 35 mg/kg | Reduction in CD31 staining | [5] |
Modulation of the Tumor Microenvironment
Beyond its direct anti-angiogenic effects, this compound significantly alters the tumor microenvironment by targeting hypoxic regions and modulating immune cell activity.
Suppression of Hypoxia-Inducible Factors (HIFs)
Solid tumors often contain hypoxic regions where low oxygen levels promote tumor progression and treatment resistance through the stabilization of Hypoxia-Inducible Factors (HIF-1α and HIF-2α).[4] this compound has been shown to disrupt this critical adaptive response.
-
Mechanism: this compound treatment leads to a decrease in the protein levels of HIF-1α, HIF-2α, and HIF-1β under hypoxic conditions, without significantly altering their mRNA levels.[4][7] This suggests an effect on protein stability or translation. The suppression of HIFs leads to the downregulation of their target genes, which are involved in angiogenesis, cell proliferation, and metastasis.[4][8]
-
Quantitative Data: In breast cancer cell lines (MDA-MB-231 and SUM159), this compound (0.25 μM, 0.5 μM, and 1 μM) led to a dose-dependent decrease in the expression of HIF-inducible genes such as NDRG1, CA9, and EPO under hypoxic conditions (1% O2).[9]
Immune Modulation
This compound has been shown to modulate the immune landscape within the TME, shifting it towards an anti-tumor phenotype.
-
Mechanism: this compound can induce a pro-inflammatory M1 phenotype in monocytes and macrophages, which are key components of the innate immune system.[10][11] This polarization is associated with enhanced T-cell activation and tumor cell killing. In co-culture models, this compound increased the release of pro-inflammatory cytokines while reducing levels of VEGF and VCAM-1.[1][10]
-
Quantitative Data: In a co-culture of peripheral blood mononuclear cells (PBMCs) and cancer cells, this compound (0.3–10 μM) potentiated the killing of A549 non-small cell lung cancer cells.[1]
Impact on Cancer Stem Cells and Other Anti-Cancer Effects
Beyond its effects on the TME, this compound exhibits direct cytotoxic activity against cancer cells and targets cancer stem cells (CSCs).
Disruption of Microtubule Polymerization
A primary and well-characterized mechanism of this compound is its ability to inhibit tubulin polymerization, similar to vinca (B1221190) alkaloids and taxanes.[2][12] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[13][14]
Targeting Cancer Stem Cells
This compound has shown efficacy in targeting cancer stem cells, a subpopulation of tumor cells responsible for therapy resistance and recurrence. One identified mechanism is the reduction of integrin β4 (ITGβ4) expression, which has been implicated in promoting "cancer stemness".[13]
Quantitative Data on Anti-Proliferative and Pro-Apoptotic Effects
The direct anti-cancer effects of this compound have been demonstrated across a wide range of cancer types.
| Cancer Type | Cell Line | Parameter | This compound Concentration | Result | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | IC50 | 0.21 μM | Inhibition of proliferation | [13] |
| Triple-Negative Breast Cancer | SUM159 | IC50 | 0.33 μM | Inhibition of proliferation | [13] |
| Glioblastoma | 060919 | IC50 | 0.11–0.31 µM | Inhibition of proliferation | [1] |
| Medulloblastoma | Various | IC50 | 0.13–1 μM | Inhibition of cell growth | [1] |
| Non-Small Cell Lung Cancer | H460 | IC50 | ~0.16 μM | Inhibition of proliferation | [1] |
| Gastric Cancer | Patient-derived | IC50 | 0.39–1.25 μM | Inhibition of proliferation | [1] |
| Ovarian Cancer | MES-OV, ES2, A2780 | - | Nanomolar concentrations | Growth inhibition | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the literature on this compound.
In Vitro Angiogenesis Assay (Tube Formation)
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a hallmark of angiogenesis.
-
Preparation: Thaw Matrigel (or a similar basement membrane extract) on ice overnight. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in appropriate media (e.g., EGM2) containing the desired concentrations of this compound or vehicle control. Seed the cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Analysis: Visualize the tube formation using a light microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using software like ImageJ.[16]
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a sample, such as HIF-1α or phosphorylated VEGFR2.
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HIF-1α, anti-pVEGFR2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion and Future Directions
This compound presents a compelling case for drug repurposing in oncology. Its ability to simultaneously target multiple facets of tumor biology—angiogenesis, hypoxia, immune evasion, and cancer stemness—positions it as a promising agent for combination therapies. The wealth of preclinical data underscores the need for well-designed clinical trials to translate these findings into effective cancer treatments.[2][17] Future research should focus on optimizing dosing strategies, identifying predictive biomarkers for patient stratification, and exploring novel combination therapies that leverage this compound's unique multi-modal mechanism of action. The detailed information provided in this guide serves as a foundational resource to support these endeavors.
References
- 1. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - ecancer [ecancer.org]
- 3. Effective treatment of diverse medulloblastoma models with this compound and its impact on tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Treatment Disrupts the Transcriptional Activity of Hypoxia-Inducible Factors 1 and 2 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Autophagy Is a Potential Target for Enhancing the Anti-Angiogenic Effect of this compound in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Treatment Disrupts the Transcriptional Activity of Hypoxia-Inducible Factors 1 and 2 in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound stimulates CD14+ myeloid cells to enhance T-cell activation and tumour cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anticancer effect of this compound may be due to M1 monocyte/macrophage activation via ERK1/2 and TLR8-dependent inflammasome activation | Semantic Scholar [semanticscholar.org]
- 12. THE PCCA BLOG | Exploring the Oncology Potential of this compound a [pccarx.com]
- 13. This compound prevents distant organ metastases in part by decreasing ITGβ4 expression and cancer stemness | springermedizin.de [springermedizin.de]
- 14. How this compound Could Revolutionize Non-Traditional Cancer Care| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 15. Potential and mechanism of this compound for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
In Silico Prediction of Mebendazole Binding Sites and Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebendazole (MBZ), a benzimidazole (B57391) anthelmintic, has garnered significant attention for its repurposed potential as an anti-cancer agent. Its primary mechanism of action involves the disruption of microtubule polymerization by binding to the colchicine-binding site on β-tubulin.[1][2][3] This interference with microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells, a hallmark of cancer.[1] Beyond its well-established role as a tubulin inhibitor, recent research has revealed that this compound's anti-neoplastic properties may be attributed to its interactions with a broader range of protein targets.[4][5]
This technical guide provides a comprehensive overview of the in silico methods used to predict and characterize the binding sites and protein interactions of this compound. It is intended for researchers, scientists, and drug development professionals interested in leveraging computational approaches to explore the polypharmacology of this promising repurposed drug. The guide details the methodologies for key in silico and experimental techniques, presents quantitative data for known interactions, and visualizes relevant pathways and workflows.
Known and Predicted Protein Interactions of this compound
This compound's interaction profile extends beyond its primary target, β-tubulin. In silico target prediction algorithms have identified several putative molecular targets, some of which have been experimentally validated.[4][5]
Primary Target: β-Tubulin
The principal therapeutic effect of this compound, both as an anthelmintic and an anti-cancer agent, is derived from its high-affinity binding to β-tubulin.[6] It specifically targets the colchicine-binding domain, preventing the polymerization of tubulin dimers into microtubules.[1][2] This disruption of the microtubular network is cytotoxic to both parasitic helminths and cancer cells. The affinity of this compound for nematode tubulin is significantly higher than for mammalian tubulin, which accounts for its selective toxicity as an anthelmintic.[7]
Computationally Predicted and Validated Off-Targets
In silico approaches have been instrumental in uncovering the polypharmacology of this compound, suggesting that its anti-cancer efficacy may be mediated by interactions with multiple signaling pathways. A notable study utilized an in silico target prediction algorithm to identify 21 putative molecular targets for this compound, with 12 of these being significantly upregulated in glioblastoma.[4][5] Subsequent experimental validation confirmed several of these predictions.
Key predicted and validated off-targets include:
-
MAPK14 (p38α): this compound has been shown to be a potent inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14), a key kinase involved in cellular stress responses and inflammation.[4][5] Molecular modeling suggests that this compound can bind to the catalytic site of MAPK14.[4]
-
ABL1: Abelson murine leukemia viral oncogene homolog 1 (ABL1) is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. In silico predictions and in vitro assays have demonstrated that this compound can inhibit ABL1 activity.[4][8]
-
ERK2 (MAPK1): Extracellular signal-regulated kinase 2 (ERK2) is another member of the MAPK family involved in cell growth and differentiation. This compound has been shown to inhibit its activity in vitro.[4]
-
VEGFR2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis. A computational pipeline predicted a significant interaction score between this compound and VEGFR2.[8]
-
SRC: Proto-oncogene tyrosine-protein kinase Src is involved in various signaling pathways controlling cell growth, adhesion, and migration. It was identified as a potential target for this compound through computational analysis.[8]
-
Girdin: A novel mechanism of action has been proposed involving the downregulation of Girdin, an Akt modulator, leading to the inhibition of the Akt/IKKα/β/NF-κB signaling axis in ovarian cancer cells.[9]
Quantitative Data on this compound-Protein Interactions
The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of this compound with its known and predicted protein targets.
| Target Protein | Interacting Species/Cell Line | Binding Affinity (Ka) / Dissociation Constant (Kd) | Method |
| Tubulin | Haemonchus contortus (nematode) | Ka: (1.6 +/- 0.2) x 108 M-1 | Kinetic Analysis |
| Tubulin | Haemonchus contortus (nematode) | Ka: (5.3 +/- 1.6) x 106 M-1 | Equilibrium Studies |
| Tubulin | Ascaris suum (nematode) | Apparent Ka: < 105 M-1 | [3H]MBZ Binding Assay |
| Brain Tubulin (BTb) | - | Kd: Within a factor of two of CeTb | MDL Competition Assay |
| Erythrocyte Tubulin (CeTb) | - | Kd: Within a factor of two of BTb | MDL Competition Assay |
| Target Protein/Cell Line | IC50 | Method |
| MAPK14 | 104 ± 46 nM | In vitro kinase assay |
| ABL1 | - (Inhibition observed) | In vitro kinase assay |
| ERK2 | 3.4 ± 1.5 µM (by Albendazole, MBZ effect observed) | In vitro kinase assay |
| U251 Glioblastoma cells | 288 ± 3 nM | Alamar Blue cell viability assay |
| T98G Glioblastoma cells | 2.1 ± 0.6 µM | Alamar Blue cell viability assay |
| OVCAR3 Ovarian Cancer cells (48h) | 0.625 µM | MTT Assay |
| OAW42 Ovarian Cancer cells (48h) | 0.312 µM | MTT Assay |
| Melanoma cell lines | Average IC50 of 0.32 µM | Not specified |
| Non-cancerous melanocyte cell line | IC50 of 1.9 µM | Not specified |
In Silico Methodologies for Target Prediction and Binding Site Analysis
A typical in silico workflow to predict this compound's binding partners and analyze their interactions involves several key steps, as illustrated in the diagram below.
Caption: A generalized workflow for the in silico prediction of this compound's protein interactions.
Detailed Methodologies
1. Ligand-Based Target Prediction:
-
Principle: This approach is founded on the principle that structurally similar molecules are likely to bind to similar protein targets.[10]
-
Methodology:
-
Input: The 2D or 3D structure of this compound.
-
Database Searching: The structure is used as a query to search large chemical databases (e.g., ChEMBL, PubChem) for molecules with high structural similarity.
-
Target Inference: The known protein targets of the structurally similar molecules are compiled.
-
Statistical Analysis: Statistical methods are employed to rank the potential targets for this compound based on the frequency and strength of the associations found for the similar compounds.
-
-
Tools: Web-based tools like moltarpred and commercial software platforms often incorporate these algorithms.[4]
2. Structure-Based Target Prediction (Reverse Docking):
-
Principle: This method involves docking a single ligand (this compound) against a large library of 3D protein structures to identify potential binding partners.
-
Methodology:
-
Ligand Preparation: The 3D structure of this compound is obtained and prepared by assigning charges and generating different conformations.
-
Target Library: A library of 3D protein structures, often representing the druggable proteome, is used.
-
Docking Simulation: this compound is systematically docked into the binding sites of each protein in the library.
-
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each this compound-protein complex. The proteins are then ranked based on their predicted binding scores.
-
-
Tools: Various academic and commercial software packages are available for reverse docking studies.
3. Molecular Docking:
-
Principle: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is used to understand the binding mode and estimate the binding affinity.
-
Methodology:
-
Protein and Ligand Preparation: The 3D structures of both the protein target (e.g., MAPK14) and this compound are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding pocket. For MAPK14, the PDB structure 3FLY has been used.[1]
-
Docking Algorithm: A docking algorithm explores the conformational space of the ligand within the defined binding site.
-
Scoring Function: A scoring function calculates the binding energy for each pose, and the poses are ranked.
-
Analysis: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, the benzimidazole core of this compound is predicted to form a hydrogen bond with Met109 in the catalytic site of MAPK14.[2]
-
-
Tools: AutoDock, SeeSAR, MOE (Molecular Operating Environment), and PyMOL are commonly used software for molecular docking and visualization.[2][11]
Experimental Protocols for Validation
In silico predictions must be validated through experimental assays. The following are key experimental protocols used to confirm the binding and functional effects of this compound.
1. Tubulin Polymerization Assay:
-
Objective: To quantify the effect of this compound on the polymerization of tubulin into microtubules.
-
Methodology:
-
Preparation: Purified tubulin protein is reconstituted in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Incubation: The tubulin solution is incubated with various concentrations of this compound, a positive control (e.g., colchicine), and a negative control (e.g., DMSO).
-
Measurement: The polymerization of tubulin is monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates polymerization.[1]
-
2. Cell Viability (MTT) Assay:
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Measurement: The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.[1]
-
3. In Vitro Kinase Assay:
-
Objective: To determine the direct inhibitory effect of this compound on the activity of a specific kinase (e.g., MAPK14, ABL1).
-
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing the purified kinase, its specific substrate, ATP, and varying concentrations of this compound.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays.
-
Analysis: The kinase activity is calculated, and the IC50 value for this compound is determined.
-
Signaling Pathways Involving this compound's Targets
The predicted and validated targets of this compound are involved in critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
References
- 1. In silico molecular target prediction unveils this compound as a potent MAPK14 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 4. mdpi.com [mdpi.com]
- 5. In silico molecular target prediction unveils this compound as a potent MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sketchviz.com [sketchviz.com]
- 7. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worthe-it.co.za [worthe-it.co.za]
- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ijbpas.com [ijbpas.com]
Mebendazole's Disruption of Cancer Cell Signaling: A Technical Guide
An In-depth Examination of the Anti-helmintic Drug's Repurposed Role in Oncology for Researchers and Drug Development Professionals
Executive Summary: Mebendazole (MBZ), a widely-used anti-helmintic agent, has garnered significant attention for its potent anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its effects on cancer cells, with a primary focus on its impact on crucial signaling pathways. Through the disruption of microtubule dynamics and the modulation of key oncogenic pathways such as Hedgehog, Wnt/β-catenin, and STAT3, this compound induces cell cycle arrest, apoptosis, and inhibits angiogenesis. This document summarizes quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the affected signaling cascades to serve as a resource for researchers and professionals in drug development.
Primary Mechanism of Action: Microtubule Destabilization
This compound's principal anti-cancer activity stems from its ability to interfere with microtubule polymerization. By binding to the colchicine-binding site on β-tubulin, this compound inhibits the assembly of microtubules, which are critical for mitotic spindle formation and cell division.[1][2] This disruption leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis in rapidly proliferating cancer cells.[3][4]
Modulation of Key Cancer Signaling Pathways
Beyond its direct effects on the cytoskeleton, this compound has been shown to modulate several signaling pathways integral to cancer cell proliferation, survival, and metastasis.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is aberrantly activated in many cancers, including medulloblastoma and basal cell carcinoma.[5][6] this compound acts as a potent inhibitor of this pathway by suppressing the formation of the primary cilium, a microtubule-based organelle essential for Hh signal transduction.[5][6] This disruption prevents the activation of downstream effectors like GLI1, leading to a reduction in cancer cell proliferation and survival.[7][8] Notably, this compound's inhibitory action is unaffected by mutations in Smoothened (SMO) that confer resistance to other Hh inhibitors like vismodegib.[5]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and its dysregulation is implicated in numerous cancers. This compound has been identified as an inhibitor of TRAF2 and NCK-interacting kinase (TNIK), a key activator of the Wnt signaling pathway.[9][10] By inhibiting TNIK, this compound prevents the phosphorylation of TCF4 and the subsequent transcription of Wnt target genes, thereby suppressing cancer cell proliferation and stemness.[9]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. This compound has been shown to inhibit the JAK2-STAT3 signaling pathway.[1] This inhibition leads to the downregulation of STAT3 phosphorylation and its downstream targets, including anti-apoptotic proteins like Bcl-2 and cell cycle regulators, thereby promoting apoptosis.[4]
Angiogenesis and VEGFR2 Signaling
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been demonstrated to possess anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[11][12] By blocking VEGFR2 kinase activity, this compound disrupts downstream signaling cascades, such as the PI3K/Akt pathway, in endothelial cells, leading to a reduction in tumor vascularization.[13][14]
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values from various preclinical studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Lung Cancer | H460, A549, H129 | ~0.1 - 0.8 | [1][15] |
| Adrenocortical Carcinoma | H295R, SW-13 | 0.23 - 0.27 | [7][15] |
| Melanoma | M-14, SK-Mel-19 | ~0.32 | [16] |
| Ovarian Cancer | MES-OV, ES2, A2780, SKOV3 | 0.4 - 1.7 | [17] |
| Glioblastoma | 060919 | 0.11 - 0.31 | [7] |
| Gastric Cancer | Gastric Cancer Cell Lines | 0.39 - 1.25 | [1][7] |
| Meningioma | Meningioma Cell Lines | 0.26 - 0.42 | [1] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference(s) |
| H460 Lung Cancer Xenograft | 1 mg MBZ orally, every other day | Dose-dependent arrest in tumor growth | [15] |
| Adrenocortical Carcinoma Xenograft | Oral MBZ treatment | Significant inhibition of tumor growth | [7] |
| Medulloblastoma Intracranial Xenograft | 50 mg/kg MBZ | Increased survival | [7] |
| Colon Cancer Preclinical Model (ApcMin/+) | MBZ alone or with sulindac | Reduced number of tumors by 56% (alone) and up to 90% (combination) | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in this compound research.
Cell Viability Assay (MTT Assay)
This assay is employed to determine the cytotoxic effects of this compound on cancer cells.
-
Objective: To measure the dose-dependent effect of this compound on the viability of cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of this compound concentrations for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.[1]
-
Tubulin Polymerization Assay
This assay is crucial for validating the direct inhibitory effect of this compound on microtubule formation.
-
Objective: To quantify the extent of tubulin polymerization in the presence of this compound.
-
Methodology:
-
Preparation: Purified tubulin protein is reconstituted in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Incubation: The tubulin solution is incubated with various concentrations of this compound or control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine (B1669291) as a depolymerizer).
-
Polymerization Induction: Polymerization is typically induced by raising the temperature (e.g., to 37°C).
-
Measurement: The extent of polymerization is monitored over time by measuring the change in absorbance at 340 nm.
-
Analysis: The rate and extent of tubulin polymerization are compared between treated and untreated samples.[1][18]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.
-
Objective: To determine the effect of this compound on the expression levels of proteins such as β-tubulin, cleaved caspase-3, p-STAT3, and VEGFR2.
-
Methodology:
-
Cell Lysis: Cancer cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
-
Conclusion and Future Directions
This compound presents a compelling case for drug repurposing in oncology. Its multi-targeted approach, centered on the disruption of microtubule dynamics and the inhibition of key oncogenic signaling pathways, offers a significant advantage in combating the heterogeneity and adaptability of cancer. The preclinical data strongly support its efficacy across a wide range of cancer types, and its favorable safety profile is well-established.
Further research should focus on elucidating the full spectrum of this compound's molecular targets and its potential synergistic effects with existing chemotherapeutics and targeted therapies. Well-designed clinical trials are warranted to translate the promising preclinical findings into effective treatments for cancer patients.[15][19] The continued investigation of this compound's anti-cancer mechanisms will undoubtedly pave the way for novel therapeutic strategies in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. THE PCCA BLOG | Exploring the Oncology Potential of this compound a [pccarx.com]
- 3. The anthelmintic drug this compound induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancerchoices.org [cancerchoices.org]
- 5. Repurposing the antihelmintic this compound as a hedgehog inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing the antihelmintic this compound as a hedgehog inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of this compound for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking the WNT/β-catenin pathway in cancer treatment:pharmacological targets and drug therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential signaling pathways as therapeutic targets for overcoming chemoresistance in mucinous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. oncotarget.com [oncotarget.com]
- 13. mdpi.com [mdpi.com]
- 14. Autophagy Is a Potential Target for Enhancing the Anti-Angiogenic Effect of this compound in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - ecancer [ecancer.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Potential and mechanism of this compound for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound and temozolomide in patients with newly diagnosed high-grade gliomas: results of a phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Mebendazole's Immunomodulatory Ripple Effect in Oncology: A Technical Guide
An in-depth exploration of the anthelmintic drug Mebendazole's repurposed role in stimulating anti-tumor immunity, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms, experimental validation, and therapeutic potential.
The broad-spectrum anti-parasitic agent, this compound (MBZ), is carving out a promising new niche in oncology, not just for its direct cytotoxic effects but, more intriguingly, for its capacity to modulate the immune system against cancer. Traditionally recognized for its action on microtubule polymerization in helminths, MBZ is now understood to initiate a cascade of immune-stimulatory events within the tumor microenvironment, transforming it from a sanctuary for malignant cells into a hostile landscape. This guide delves into the core immunomodulatory functions of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways it commandeers in the fight against cancer.
Core Immunomodulatory Mechanisms of this compound
This compound's immunomodulatory activity is multifaceted, primarily revolving around the activation of innate and adaptive immune cells and the reshaping of the tumor microenvironment (TME). Its direct anti-cancer properties, such as disrupting microtubule formation, synergize with these immune-mediated actions.[1][2]
A significant aspect of MBZ's immunomodulatory prowess lies in its ability to polarize macrophages. In the TME, tumor-associated macrophages (TAMs) often adopt an M2 phenotype, which is immunosuppressive and promotes tumor growth. This compound has been shown to reprogram these TAMs towards a pro-inflammatory, anti-tumoral M1 phenotype.[3][4][5] This shift is crucial for initiating a robust anti-cancer immune response.
Furthermore, this compound has been observed to enhance T-cell activation and subsequent tumor cell killing.[6][7] This effect is often mediated by its influence on myeloid cells within the TME. By stimulating CD14+ monocytes and macrophages, MBZ indirectly promotes the activation of T-cells, leading to more effective tumor eradication.[6][7] This positions MBZ as a potential partner for immunotherapies like checkpoint inhibitors, which rely on a pre-existing T-cell response.[7][8]
The drug also impacts the TME by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow.[1][9] It has been shown to reduce the expression of vascular endothelial growth factor receptor 2 (VEGFR2), a key player in this process.[1][9] Additionally, MBZ can modulate the levels of various pro-inflammatory cytokines and growth factors within the tumor, further contributing to an anti-tumor environment.[1]
Quantitative Data on this compound's Immunomodulatory Effects
The following tables summarize key quantitative findings from preclinical studies, illustrating the tangible impact of this compound on immune parameters in cancer models.
| Cell Line | IC50 (µM) | Effect | Reference |
| H460 (NSCLC) | ~0.16 | Antiproliferative | [1] |
| Breast, Ovary, Colon Carcinoma, Osteosarcoma | 0.1 - 0.8 | Antiproliferative | [1] |
| Gastric Cancer Cell Lines | 0.39 - 1.25 | Antiproliferative | [1] |
| GL261 (Mouse Glioma) | 0.24 | In vitro cytotoxicity | [10] |
| 060919 (Human GBM) | 0.1 | In vitro cytotoxicity | [10] |
| Melanoma Cell Lines | 0.32 (average) | Dose-dependent apoptosis | [11] |
| Chemoresistant Breast Cancer (SKBr-3) | 0.5 | 63.1% reduction in cell survival | [10] |
| Jurkat (Adult T-cell Leukemia/Lymphoma) | 10 | Proliferation inhibition | [12] |
| Model System | This compound Treatment | Key Immunomodulatory Finding | Quantitative Change | Reference |
| THP-1 Monocytoid Cells | Varies | M1 Macrophage Polarization | Induction of gene expression, surface markers, and cytokine release characteristic of M1 phenotype. | [5] |
| Co-culture: PBMCs, HT29 Colon Cancer Cells, Fibroblasts/HUVECs | 0.3 - 10 µM | Increased Pro-inflammatory Cytokine Release | Increased release of pro-inflammatory cytokines, reduced levels of VEGF and VCAM-1. | [1] |
| Co-culture: CD3/IL2 activated PBMCs and A549 NSCLC cells | 0.3 - 10 µM | Potentiated Tumor Cell Killing | Potentiated killing of A549 cells. | [1] |
| ApcMin/+ Mouse Model of FAP | 35 mg/kg daily | Reduction in Intestinal Adenomas | 56% reduction in adenomas with MBZ alone; 90% reduction in combination with sulindac. | [9] |
| ApcMin/+ Mouse Model of FAP | 35 mg/kg daily | Modulation of Pro-inflammatory Cytokines | Reduced expression of TNF, IL6, VEGF, IL1β, G-CSF, GM-CSF, FGF2. | [1][9] |
| H460 Xenograft Model | 1 mg every other day | Tumor Growth Inhibition | Dose-dependent growth inhibition, almost complete arrest of tumor growth. | [1] |
| DAOY Intracranial Mouse Xenograft | 25 mg/kg and 50 mg/kg | Increased Survival | Increased survival from 75 days (control) to 94 days (25 mg/kg) and 113 days (50 mg/kg). | [1] |
| BALB/c CT26 Colon Cancer Mouse Model | Varies | Macrophage Polarization | Promoted macrophage polarization from M2 to M1 phenotype in resected tumors. | [13] |
Key Signaling Pathways
This compound's immunomodulatory effects are underpinned by its influence on specific intracellular signaling pathways. A key mechanism is the activation of the ERK1/2 pathway and TLR8-dependent NLRP3 inflammasome activation in monocytoid cells.[5] This cascade leads to the maturation and release of pro-inflammatory cytokines, such as IL-1β, which are instrumental in shaping the anti-tumor immune response.
Experimental Protocols
To facilitate the replication and further investigation of this compound's immunomodulatory properties, this section outlines the methodologies for key experiments cited in the literature.
In Vitro Monocyte/Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of monocytes to an M1 macrophage phenotype.
Methodology:
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: THP-1 monocytes are differentiated into M0 macrophages by incubation with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
This compound Treatment: Differentiated M0 macrophages are treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 24 hours. In some experiments, lipopolysaccharide (LPS) (100 ng/mL) is used as a co-stimulant to mimic bacterial infection and enhance pro-inflammatory responses.
-
Analysis of M1 Markers:
-
Gene Expression: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of M1 marker genes (e.g., IL1B, TNF, CXCL10, IDO1).
-
Surface Marker Expression: Cells are stained with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and analyzed by flow cytometry.
-
Cytokine Secretion: The concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
-
T-cell Activation and Tumor Cell Killing Co-culture Assay
Objective: To determine if this compound can enhance T-cell-mediated killing of cancer cells.
Methodology:
-
Cell Isolation and Culture:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cancer cell lines (e.g., A549 lung carcinoma) are cultured in their appropriate growth medium.
-
-
T-cell Activation: PBMCs are activated with anti-CD3/anti-CD28 antibodies and Interleukin-2 (IL-2) for a period of 3-5 days to expand the T-cell population.
-
Co-culture Setup:
-
Activated PBMCs are co-cultured with target cancer cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
In some setups, a third cell type, such as CD14+ monocytes or fibroblasts, is included to investigate their role in the interaction.
-
The co-cultures are treated with different concentrations of this compound or a vehicle control.
-
-
Assessment of Tumor Cell Killing:
-
Cytotoxicity Assays: Tumor cell viability is assessed using methods such as the MTT assay, lactate (B86563) dehydrogenase (LDH) release assay, or by using fluorescently labeled cancer cells (e.g., NucLight Red) and quantifying their reduction over time with live-cell imaging.
-
Apoptosis Assays: Apoptosis in the cancer cell population is measured by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.
-
-
Analysis of T-cell Activation: T-cell activation markers (e.g., CD69, CD25) and effector functions (e.g., intracellular IFN-γ and Granzyme B) are measured by flow cytometry.
Conclusion and Future Directions
The evidence strongly suggests that this compound is more than just a repurposed anthelmintic; it is a potent immunomodulatory agent with significant potential in cancer therapy. Its ability to repolarize macrophages, enhance T-cell activity, and modulate the tumor microenvironment provides a strong rationale for its inclusion in combination therapies, particularly with immune checkpoint inhibitors. The favorable safety profile and low cost of this compound further enhance its appeal as a candidate for rapid clinical translation.
Future research should focus on elucidating the full spectrum of its immunomodulatory effects, including its impact on other immune cell subsets like dendritic cells and natural killer cells.[14][15][16] Clinical trials designed to systematically evaluate the synergistic effects of this compound with existing immunotherapies are a critical next step.[3][4] Furthermore, the identification of predictive biomarkers will be essential for identifying patient populations most likely to benefit from this compound treatment. Through continued rigorous investigation, this compound may soon become a valuable and widely accessible tool in the oncologist's arsenal.
References
- 1. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repositioning of this compound as an immunomodulator in cancer therapy [ju.diva-portal.org]
- 4. Repositioning of this compound as an immunomodulator in cancer therapy - Uppsala University [uu.se]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound stimulates CD14+ myeloid cells to enhance T-cell activation and tumour cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound stimulates CD14+ myeloid cells to enhance T-cell activation and tumour cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onedaymd.substack.com [onedaymd.substack.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - ecancer [ecancer.org]
- 12. The Antihelminthic Drug, this compound, Induces Apoptosis in Adult T-Cell Leukemia/Lymphoma Cancer Cells: In-Vitro Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the anticancer effect of this compound and its interaction with standard cytotoxic drugs in patient tumor cells ex vivo and in an in vivo mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dendritic Cells in Shaping Anti-Tumor T Cell Response [mdpi.com]
- 16. Clinical use of Dendritic Cells for Cancer Therapy - Immucura [immucura.com]
Methodological & Application
Application Note: Protocol for Dissolving Mebendazole in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mebendazole (MBZ) is a benzimidazole (B57391) anthelmintic agent with potent anticancer properties.[1] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to the colchicine-binding site on the β-tubulin subunit.[2][3] This interference with microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][4] Due to its hydrophobic nature, this compound is practically insoluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[5][6] This protocol provides a detailed methodology for preparing this compound stock and working solutions in DMSO for use in in vitro cell culture experiments.
This compound Properties and Solubility
A summary of this compound's key properties is provided below. Solubility in DMSO can vary slightly between suppliers and based on the purity of both the compound and the solvent. It is crucial to use anhydrous, high-purity DMSO for optimal dissolution.[5]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₃N₃O₃ | [7] |
| Molecular Weight | 295.3 g/mol | [7][8] |
| Appearance | White to slightly yellow crystalline solid | [6][7] |
| Solubility in DMSO | ≥13 mg/mL (~44 mM) | [8] |
| ~10 mM | [7] | |
| 4.17 mg/mL (14.12 mM) (requires ultrasonic) | [5] | |
| 6-8 mg/mL (20.3 - 27.1 mM) (may require warming) | [4][9] | |
| Storage (Powder) | -20°C, stable for ≥ 4 years | [7] |
| Storage (in DMSO) | -20°C for 1 month, -80°C for 6 months | [10] |
Experimental Protocol
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO, which is a common concentration for cell culture applications.
3.1. Materials and Equipment
-
This compound powder (≥98% purity)[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, for warming)[4]
-
Ultrasonic bath (optional)[5]
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Preparation of 10 mM this compound Stock Solution
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Molecular Weight (MW) of this compound = 295.3 g/mol .
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.001 L × 295.3 g/mol = 0.002953 g
-
Mass (mg) = 2.953 mg
-
Therefore, weigh out 2.95 mg of this compound to prepare 1 mL of a 10 mM stock solution .
-
-
Weighing: Carefully weigh 2.95 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.[7]
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
If dissolution is difficult, gentle warming in a 37-50°C water bath or brief sonication can be applied.[4][5] Avoid overheating.
-
-
Sterilization:
-
To ensure sterility for cell culture use, filter the this compound-DMSO stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10]
-
Crucially, avoid repeated freeze-thaw cycles , as this can degrade the compound.[10]
-
3.3. Preparation of Working Solutions in Cell Culture Medium
-
Dilution: Thaw a single aliquot of the 10 mM this compound stock solution. Dilute this stock solution directly into pre-warmed cell culture medium to achieve the desired final working concentration.
-
Example for 10 µM working solution in 10 mL media:
-
Use the C1V1 = C2V2 formula.
-
(10,000 µM)(V1) = (10 µM)(10,000 µL)
-
V1 = 10 µL. Add 10 µL of the 10 mM stock to 10 mL of medium.
-
-
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[10][11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Precipitation: this compound has low aqueous solubility. When diluting the DMSO stock into aqueous culture medium, precipitation can occur, especially at higher concentrations.[12][13] To minimize this, add the DMSO stock dropwise while gently vortexing or swirling the medium. Perform dilutions in a stepwise manner if necessary.[10]
Mechanism of Action & Experimental Workflow
This compound's primary anticancer effect is the disruption of microtubule polymerization. This leads to mitotic arrest and the induction of apoptosis.[2][14][15] The diagrams below illustrate this signaling pathway and the experimental workflow for preparing and using this compound.
Caption: this compound's mechanism of action via tubulin polymerization inhibition.
Caption: Experimental workflow for preparing and using this compound in cell culture.
Typical Working Concentrations
The effective concentration of this compound is cell-line dependent. The half-maximal inhibitory concentration (IC₅₀) typically falls within the nanomolar to low micromolar range.
| Cell Line Type | Example Cell Lines | Typical IC₅₀ / Effective Conc. | Reference(s) |
| Glioblastoma | GL261, 060919 | 0.11 - 0.31 µM | [16] |
| Lung Cancer | A549, H460, H1299 | ~0.16 µM | [1][2] |
| Melanoma | SK-MEL-19, M14 | 300 - 320 µM (Note: High) | [7] |
| Ovarian Cancer | OVCAR3, OAW42 | 0.31 - 0.63 µM | [17] |
| Adrenocortical Cancer | H295R, SW-13 | 0.23 - 0.27 µM | [16] |
It is recommended to perform a dose-response curve (e.g., from 0.01 µM to 10 µM) to determine the optimal working concentration for your specific cell line and experimental endpoint.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. raybiotech.com [raybiotech.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mebendazole In Vitro Cytotoxicity Assessment Using MTT and XTT Assays
Introduction
Mebendazole (MBZ), a benzimidazole (B57391) anti-helminthic agent, has demonstrated significant anticancer properties in various preclinical studies.[1][2][3] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to the colchicine-binding site on the β-tubulin subunit, leading to mitotic arrest in the G2/M phase and subsequent apoptosis.[2][4] Beyond its effect on tubulin, this compound has been shown to modulate several signaling pathways crucial for cancer cell proliferation and survival, including the STAT3, Akt/NF-κB, and Hedgehog pathways.[1][4][5] This application note provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: MTT and XTT. These assays are fundamental in determining the dose-dependent effects of this compound on cancer cell viability and are widely used in drug discovery and cancer research.[6]
Principle of the Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan (B1609692) product.[6][7]
-
MTT Assay: The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple, insoluble formazan.[6][8][9] An additional solubilization step is required to dissolve the formazan crystals before measuring the absorbance.[6][8]
-
XTT Assay: The yellow XTT is reduced to a water-soluble orange formazan product by mitochondrial enzymes.[7][10][11] This assay does not require a solubilization step, making it more rapid and convenient than the MTT assay.[7][11]
The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell viability by 50%. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by in vitro cytotoxicity assays.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| OVCAR3 | Ovarian Cancer | 0.156 - 2.5 | MTT | [5] |
| OAW42 | Ovarian Cancer | 0.156 - 2.5 | MTT | [5] |
| Gastric Cancer Cell Lines | Gastric Cancer | 0.39 - 1.25 | MTT | [3] |
| Meningioma Cell Lines | Meningioma | 0.26 - 0.42 | Not Specified | [3] |
| M-14 | Melanoma | ~0.32 | Not Specified | [12] |
| SK-Mel-19 | Melanoma | ~0.32 | Not Specified | [12] |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted for adherent cells but can be modified for suspension cells.[13][14]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[13][14]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the drug stock) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][13]
-
Wrap the plate in foil and shake it on an orbital shaker for about 15 minutes to ensure complete dissolution.[13][14]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value.
-
XTT Assay Protocol
This protocol is suitable for both adherent and suspension cells.[7][17]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent)[17]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.[7]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle and blank controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
XTT Addition and Incubation:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[17]
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours (for adherent cells) or up to 18 hours (for some suspension cells) at 37°C and 5% CO2. The optimal incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate to evenly distribute the color.
-
Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength between 630 and 690 nm can be used for background correction.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the XTT cytotoxicity assay.
Signaling Pathways Affected by this compound
Caption: Key signaling pathways affected by this compound.
References
- 1. Characterization of the anticancer effect of this compound and its interaction with standard cytotoxic drugs in patient tumor cells ex vivo and in an in vivo mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. japsonline.com [japsonline.com]
- 10. labbox.es [labbox.es]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. broadpharm.com [broadpharm.com]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. benchchem.com [benchchem.com]
- 16. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 17. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Establishing Mebendazole-Resistant Cancer Cell Lines
Introduction
Mebendazole (MBZ), a benzimidazole (B57391) anthelmintic agent, has demonstrated potent anticancer activity against a broad spectrum of cancer types. Its primary mechanism of action involves the disruption of microtubule polymerization by binding to the colchicine-binding site on the β-tubulin subunit. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[1] Additionally, this compound has been shown to modulate various signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1][2] The development of drug resistance remains a significant challenge in cancer therapy. Establishing this compound-resistant cancer cell lines in vitro is a critical step for elucidating the molecular mechanisms of resistance, identifying novel therapeutic targets to overcome resistance, and for the preclinical evaluation of new drug candidates.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the generation and characterization of this compound-resistant cancer cell lines.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, which are essential for determining the initial drug concentrations for developing resistant lines.
Table 1: this compound IC50 Values in Sensitive Parental Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~0.16 | [3] |
| H1299 | Non-Small Cell Lung Cancer | ~0.16 | [3] |
| H460 | Non-Small Cell Lung Cancer | ~0.16 | [3] |
| HCT116 | Colon Cancer | <5 | [4] |
| RKO | Colon Cancer | <5 | [4] |
| HT-29 | Colorectal Cancer | <1 | [5] |
| SW-13 | Adrenocortical Cancer | 0.27 | [3] |
| H295R | Adrenocortical Cancer | 0.23 | [3] |
| OVCAR3 | Ovarian Cancer | 0.625 | [2] |
| OAW42 | Ovarian Cancer | 0.312 | [2] |
| SK-Mel-19 | Melanoma | 0.32 | [6] |
| M-14 | Melanoma | 0.3 | [6] |
| GL261 | Murine Glioma | 0.24 | [4] |
| 060919 | Human Glioblastoma | 0.1 | [4] |
Table 2: Illustrative Example of Acquired this compound Resistance
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) | Primary Resistance Mechanism (Hypothesized) |
| A549 | 0.16 | >1.0 | >6.25 | Alterations in β-tubulin, increased drug efflux |
| OVCAR3 | 0.625 | >5.0 | >8.0 | Upregulation of pro-survival signaling pathways |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cancer Cell Lines
This protocol describes the generation of this compound-resistant cancer cell lines using a stepwise dose-escalation method.[7][8][9][10]
1. Determination of Initial this compound Concentration (IC50):
- Seed the parental cancer cell line in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
- Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for 72 hours.
- Perform a cell viability assay, such as the MTT or CCK-8 assay.[1][8]
- Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
2. Generation of Resistant Cell Lines:
- Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits cell growth by 20%).[9]
- When the cells reach 80-90% confluency, passage them and gradually increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).[10]
- Maintain the cells at each concentration for 2-3 passages. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before proceeding.[9]
- Continue this process until the cells can proliferate in a this compound concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50.
- It is advisable to cryopreserve cell stocks at different stages of resistance development.[7]
3. Maintenance of Resistant Cell Lines:
- Once a resistant cell line is established, it should be continuously cultured in a medium containing the highest tolerated concentration of this compound to maintain the resistant phenotype.
Protocol 2: Characterization of the Resistant Phenotype
1. Confirmation of Resistance:
- Perform a cell viability assay (e.g., MTT) on both the parental and resistant cell lines with a range of this compound concentrations.
- Calculate the IC50 for both cell lines and determine the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.
2. Cell Cycle Analysis:
- Treat both parental and resistant cells with this compound at their respective IC50 concentrations for 24 hours.
- Harvest the cells, fix them in ethanol, and stain with propidium (B1200493) iodide.
- Analyze the cell cycle distribution using flow cytometry to assess for G2/M arrest.
3. Apoptosis Assay:
- Treat parental and resistant cells with this compound at their respective IC50 concentrations for 48 hours.
- Stain the cells with Annexin V and propidium iodide and analyze by flow cytometry to quantify the percentage of apoptotic cells.
4. Western Blot Analysis:
- Investigate the expression levels of proteins involved in this compound's mechanism of action and potential resistance pathways.
- Lyse the cells and perform Western blotting for proteins such as β-tubulin, p53, p21, Bcl-2, and members of the Akt and NF-κB signaling pathways.[1][2][11]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - ecancer [ecancer.org]
- 5. This compound | Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles this compound or albendazole results in selective apoptotic cell death | springermedicine.com [springermedicine.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of this compound for cancer therapy [frontiersin.org]
Application Notes and Protocols for Mebendazole Administration in Murine Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mebendazole (MBZ), a benzimidazole (B57391) anthelmintic agent, has garnered significant attention for its potential as a repurposed oncologic therapeutic. Its primary mechanism of action as an anti-parasitic is through the disruption of microtubule polymerization in helminths.[1] This same mechanism is a well-established target in cancer therapy, utilized by drugs such as vinca (B1221190) alkaloids and taxanes. Preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth and progression in various murine xenograft models of cancer, including melanoma, lung cancer, ovarian cancer, and glioblastoma.[1][2][3][4] These application notes provide a comprehensive guide to the in vivo administration of this compound in murine xenograft models, summarizing key quantitative data and offering detailed experimental protocols.
Mechanism of Action in Oncology
This compound exerts its anti-cancer effects through a multi-faceted approach:
-
Microtubule Disruption: The principal mechanism is the inhibition of tubulin polymerization by binding to the colchicine-binding domain of β-tubulin.[1] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[5][6]
-
Inhibition of Angiogenesis: this compound has been shown to possess anti-angiogenic properties, which may be linked to its ability to inhibit VEGFR-2 signaling.[1]
-
Modulation of Key Signaling Pathways: this compound influences several signaling pathways critical for cancer cell survival and proliferation. Notably, it has been shown to inhibit the JAK2-STAT3 signaling pathway by inducing the accumulation of reactive oxygen species (ROS).[7][8] This leads to the downregulation of STAT3 phosphorylation and its downstream targets. Additionally, this compound can inhibit the transcriptional activity of Hypoxia-Inducible Factors (HIFs), which are crucial for tumor adaptation to hypoxic environments.[9][10]
Data Presentation: this compound Administration and Efficacy in Murine Xenograft Models
The following tables summarize the dosages, administration routes, and reported efficacy of this compound in various murine xenograft models.
Table 1: this compound Dosage and Administration Route in Murine Xenograft Models
| Cancer Type | Cell Line/Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Reference |
| Melanoma | M-14 | Athymic nude | 1 mg or 2 mg | Oral | Every other day | [1] |
| Melanoma | M-14 | N/A | 0.1 to 2 mg | Oral | N/A | [11] |
| Lung Cancer (NSCLC) | H460 | N/A | 1 mg | Oral | Every other day | [2] |
| Lung Cancer (NSCLC) | A549 | Nude | 50 mg/kg | Oral | Every other day | [8][12] |
| Ovarian Cancer | PDX-0003, PDX-0030 | Immunocompromised | 10, 25, 50 mg/kg | Oral Gavage | Three times per week for three weeks | [3] |
| Ovarian Cancer | MES-OV | Immunocompromised | 50 mg/kg | Oral Gavage | N/A | [3] |
| Medulloblastoma | DAOY | N/A | 25 mg/kg, 50 mg/kg | N/A | N/A | [2] |
| Adrenocortical Carcinoma | H295R, SW-13 | N/A | 1 mg, 2 mg | Oral | N/A | [2] |
| Breast Cancer | MDA-MB-231 | NSG | 20 mg/kg, 30 mg/kg | Oral Gavage | Four times per week | [13] |
| Breast Cancer | MDA-MB-231 | NSG | 215 ppm in diet | Feed | Daily | [13] |
| Breast Cancer (PDX) | HCI-001 | NSG | 30 mg/kg | Oral Gavage | Four times per week | [14] |
| Colon Cancer | HT29, SW480 | APCmin/+ model | 50 mg/kg, 35 mg/kg | Oral Gavage | N/A | [2] |
| Colon Cancer | CT26 | BALB/c | 0.05 of LD50 | Intraperitoneal | Every other day for 35 days |
Table 2: Summary of this compound Efficacy in Murine Xenograft Models
| Cancer Type | Cell Line/Model | Key Efficacy Findings | Reference |
| Melanoma | M-14 | 83% tumor growth reduction (1 mg dose), 77% reduction (2 mg dose) compared to controls.[1] 72% reduction in tumor volume at 1 mg dose.[11] | [1][11] |
| Lung Cancer (NSCLC) | H460 | Almost complete arrest of tumor growth at 1 mg every other day.[2] | [2] |
| Lung Cancer (NSCLC) | A549 | Significant inhibition of tumor volume and weight.[8][12] | [8][12] |
| Ovarian Cancer | PDX models | Dose-dependent inhibition of tumor growth.[3] | [3] |
| Ovarian Cancer | MES-OV | Reduced orthotopic tumor establishment.[3] | [3] |
| Medulloblastoma | DAOY | Significantly increased survival.[2] | [2] |
| Adrenocortical Carcinoma | H295R, SW-13 | Significant inhibition of tumor growth (~50-70% reduction).[2] | [2] |
| Breast Cancer | MDA-MB-231 | Reduced tumor growth and metastases.[13] | [13] |
| Colon Cancer | HT29, SW480 | 62-67% reduction in tumor volume and 59-65% reduction in tumor weight at 50 mg/kg.[2] | [2] |
| Colon Cancer | CT26 | Significant reduction in tumor volume and weight; increased mean survival time. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1.1. Oral Gavage Suspension
-
Materials:
-
This compound powder
-
Sesame oil (or other suitable vehicle like 0.5% carboxymethyl cellulose)
-
Mortar and pestle or homogenizer
-
Balance
-
Appropriate sized oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be treated. For example, to prepare a 5 mg/mL suspension for a 50 mg/kg dose in a 20g mouse (requiring 1 mg in 0.2 mL), weigh out the necessary amount of this compound powder.
-
If necessary, finely grind the this compound powder using a mortar and pestle to ensure a fine, uniform particle size for stable suspension.
-
In a sterile tube, add the this compound powder to the sesame oil.
-
Vortex vigorously or use a homogenizer to create a uniform suspension. Ensure there are no visible clumps. Prepare fresh daily.
-
Before each administration, vortex the suspension thoroughly to ensure uniform distribution of this compound.
-
Draw the required volume into a 1 mL syringe fitted with an appropriately sized oral gavage needle.
-
Administer the suspension via oral gavage to the mice. The volume should typically be between 100-200 µL for a mouse.
-
1.2. Incorporation into Rodent Diet
-
Materials:
-
This compound powder
-
Powdered rodent diet
-
A commercial diet formulation service or a suitable mixer.
-
-
Procedure:
-
Determine the desired concentration of this compound in the feed (e.g., 215 ppm).
-
The this compound powder is typically incorporated into a custom diet formulation by a commercial vendor to ensure homogeneous mixing.
-
Provide the medicated diet to the mice ad libitum.
-
Monitor food consumption to estimate the daily dosage of this compound received by the animals.
-
Protocol 2: Establishment of a Subcutaneous Xenograft Model
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Matrigel (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., athymic nude, SCID, NSG), 4-6 weeks old
-
1 mL syringes and 27-30 gauge needles
-
Electric clippers
-
-
Procedure:
-
Culture the cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, followed by neutralization with complete medium.
-
Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a known volume of sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue. Viability should be >95%.
-
Adjust the cell concentration to the desired number of cells per injection volume (e.g., 1-10 x 10^6 cells in 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.
-
Anesthetize the mouse and shave the injection site (typically the flank).
-
Clean the injection site with 70% ethanol.
-
Gently lift the skin and subcutaneously inject the cell suspension.
-
Monitor the animals for tumor growth.
-
Protocol 3: Tumor Volume Measurement
-
Materials:
-
Digital calipers
-
-
Procedure:
-
Measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor using digital calipers.
-
Measurements are typically taken 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[11]
-
Protocol 4: Immunohistochemistry (IHC) for Ki-67 and Cleaved Caspase-3
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate (B86180), pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibodies: anti-Ki-67 and anti-cleaved caspase-3
-
Biotinylated secondary antibody
-
ABC reagent (avidin-biotin complex)
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
-
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval by incubating the slides in pre-heated citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody (anti-Ki-67 or anti-cleaved caspase-3) at the recommended dilution overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody.
-
Wash with PBS and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the slides under a microscope. The percentage of Ki-67 positive cells (proliferating cells) and the number of cleaved caspase-3 positive cells (apoptotic cells) can be quantified.
-
Protocol 5: Western Blot Analysis for Bcl-2 and p-STAT3
-
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Bcl-2, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Homogenize the frozen tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of p-STAT3 to total STAT3 and Bcl-2 to the loading control.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in murine xenograft models.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. tumorvolume.com [tumorvolume.com]
- 2. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. researchgate.net [researchgate.net]
- 7. animalab.eu [animalab.eu]
- 8. researchgate.net [researchgate.net]
- 9. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Compound Libraries with Mebendazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebendazole (MBZ), a broad-spectrum anthelmintic drug, has garnered significant interest for its potent anticancer properties. Its primary mechanism of action involves the disruption of microtubule polymerization by binding to the colchicine-binding site on the β-tubulin subunit. This interference with microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] Beyond its effects on microtubules, this compound has been shown to modulate key signaling pathways implicated in cancer progression, including the STAT3 and p53/p21 pathways.[2][3]
High-throughput screening (HTS) of compound libraries is a critical component of modern drug discovery. The use of this compound in HTS campaigns can serve multiple purposes: as a positive control for microtubule-targeting agents, as a reference compound for identifying novel therapeutics with similar mechanisms, or as a subject of investigation to identify synergistic drug combinations. These application notes provide detailed protocols for utilizing this compound in HTS workflows, focusing on cell viability and tubulin polymerization assays.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across a range of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| OVCAR3 | Ovarian Cancer | 0.625 (48h) | [4] |
| OAW42 | Ovarian Cancer | 0.312 (48h) | [4] |
| J3T | Canine Hemangiosarcoma | 0.030 ± 0.003 (72h) | [5] |
| G06-A | Canine Hemangiosarcoma | 0.080 ± 0.015 (72h) | [5] |
| SDT-3G | Canine Hemangiosarcoma | 0.030 ± 0.006 (72h) | [5] |
| MES-OV | Ovarian Cancer | Nanomolar range | [6] |
| ES2 | Ovarian Cancer | Nanomolar range | [6] |
| A2780 | Ovarian Cancer | Nanomolar range | [6] |
| SKOV3 (p53 null) | Ovarian Cancer | Nanomolar range | [6] |
Note: IC50 values can vary based on experimental conditions such as cell density, incubation time, and the specific assay used.
Mandatory Visualizations
High-Throughput Screening Workflow
This compound's Microtubule-Targeting Pathway
This compound's Influence on Cellular Signaling
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Assay (MTT-Based)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of compounds on cancer cells, with this compound used as a positive control.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom microplates
-
Compound library (solubilized in DMSO)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Temperature-controlled microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then dilute to the desired seeding density in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound library and this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or this compound at various concentrations. Include vehicle control (DMSO) wells.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin, with this compound serving as an inhibitor control.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution
-
This compound stock solution (in DMSO)
-
Positive control for polymerization (e.g., Paclitaxel)
-
Vehicle control (DMSO)
-
96-well, clear, flat-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare a stock solution of GTP.
-
Prepare 10x concentrated solutions of this compound, control compounds, and vehicle in the assay buffer.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, add 10 µL of the 10x compound solutions to the appropriate wells of a 96-well plate.
-
Prepare the final tubulin solution by adding GTP and glycerol to the reconstituted tubulin on ice.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add 90 µL of the final tubulin solution to each well.
-
Mix gently by pipetting up and down.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[7]
-
-
Data Analysis:
-
Plot the absorbance against time for each condition.
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization. Compare the results to those obtained with this compound and the controls.
-
References
- 1. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential and mechanism of this compound for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. Potential and mechanism of this compound for treatment and maintenance of ovarian cancer [medthority.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Mebendazole-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and characterization of Mebendazole (MBZ)-loaded nanoparticles. The aim is to offer a comprehensive guide for researchers interested in leveraging nanotechnology to improve the delivery and efficacy of MBZ, a drug with potent anti-cancer properties beyond its traditional use as an anthelmintic.
Introduction to this compound and Nanoparticle Drug Delivery
This compound, a benzimidazole (B57391) derivative, primarily functions by disrupting microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cells.[1] Its anticancer potential is further attributed to the modulation of key signaling pathways involved in cancer progression, including the JAK2-STAT3 and Girdin-mediated AKT/IKKα/β/NF-κB pathways.[2][3][4] However, the clinical application of MBZ in oncology is hampered by its poor aqueous solubility and low bioavailability.[5]
Nanoparticle-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), offer a promising strategy to overcome these limitations. These carriers can enhance the solubility and bioavailability of lipophilic drugs like MBZ, provide controlled drug release, and potentially improve tumor targeting.[6][7]
Formulation of this compound-Loaded Nanoparticles
The melt-emulsification and ultrasonication method is a widely used and effective technique for preparing MBZ-loaded SLNs and NLCs.[6][8]
Materials and Reagents
| Component | Example | Supplier (Example) |
| Drug | This compound (MBZ) | Sigma-Aldrich |
| Solid Lipid | Compritol® 888 ATO, Stearic Acid | Gattefossé, Sigma-Aldrich |
| Liquid Lipid (for NLCs) | Oleic Acid, Miglyol® 812 | Sigma-Aldrich, Sasol |
| Surfactant | Poloxamer 407, Poloxamer 188, Tween® 80 | BASF, Sigma-Aldrich |
| Aqueous Phase | Deionized Water | Millipore |
Protocol for Preparation of MBZ-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the melt-emulsification ultrasonication technique.[6][8][9]
1. Preparation of Lipid Phase: a. Weigh the desired amount of solid lipid (e.g., Compritol® 888 ATO). b. Heat the lipid in a beaker to 5-10°C above its melting point until a clear, molten liquid is formed. c. Add the pre-weighed this compound to the molten lipid and stir continuously until it is completely dissolved.
2. Preparation of Aqueous Phase: a. Weigh the desired amount of surfactant (e.g., Poloxamer 407) and dissolve it in deionized water. b. Heat the aqueous phase to the same temperature as the lipid phase.
3. Emulsification: a. Add the hot aqueous phase to the hot lipid phase dropwise under continuous high-speed homogenization (e.g., using a high-shear homogenizer at 10,000 rpm for 10-15 minutes). This will form a coarse oil-in-water emulsion.
4. Ultrasonication: a. Immediately subject the coarse emulsion to high-power probe sonication. b. Sonicate for a specified duration (e.g., 5-15 minutes) at a specific power setting (e.g., 70% amplitude). The sonication process should be carried out in an ice bath to prevent overheating.
5. Cooling and Nanoparticle Formation: a. Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. b. As the lipid solidifies, it forms the solid lipid nanoparticles with the encapsulated drug. c. Store the prepared SLN dispersion at 4°C for further characterization.
Physicochemical Characterization of Nanoparticles
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoparticles.
Data Presentation of Physicochemical Properties
The following tables summarize typical quantitative data obtained for MBZ-loaded nanoparticles from various studies.
Table 1: Physicochemical Characteristics of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation Parameter | Value | Reference |
| Particle Size (z-average) | 230.4 nm | [6][9] |
| Polydispersity Index (PDI) | < 0.3 | [9] |
| Zeta Potential | -21.9 mV | [6][9] |
| Entrapment Efficiency (%) | 76.47 ± 3.58 % | [9] |
Table 2: Physicochemical Characteristics of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
| Formulation Parameter | Value | Reference |
| Particle Size (z-average) | 155 - 300 nm | [7][10] |
| Zeta Potential | -27 mV | [7][10] |
| Encapsulation Efficiency (%) | 90.7 % | [7][10] |
Experimental Protocols for Characterization
3.2.1. Particle Size and Polydispersity Index (PDI) Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles and the PDI indicates the breadth of the size distribution.
-
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
-
Set the temperature to 25°C and allow the sample to equilibrate for 2 minutes.
-
Perform the measurement. The instrument software will provide the z-average particle size and the PDI.
-
Repeat the measurement in triplicate for each sample.
-
3.2.2. Zeta Potential Measurement
-
Principle: Laser Doppler Velocimetry is used to measure the electrophoretic mobility of the nanoparticles in an electric field, which is then converted to the zeta potential. The zeta potential is an indicator of the surface charge and stability of the nanoparticle suspension.
-
Protocol:
-
Dilute the nanoparticle suspension with deionized water.
-
Inject the diluted sample into a disposable folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Perform the measurement at 25°C. The software will calculate the zeta potential.
-
Perform measurements in triplicate.
-
3.2.3. Entrapment Efficiency (EE) and Drug Loading (DL) Determination
-
Principle: This involves separating the unencapsulated drug from the nanoparticles and quantifying the amount of drug encapsulated within the nanoparticles.
-
Protocol:
-
Centrifuge the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 30 minutes) using a cooling centrifuge.
-
Carefully collect the supernatant containing the unencapsulated drug.
-
Measure the concentration of MBZ in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100
-
In Vitro Evaluation
In Vitro Drug Release Study
-
Principle: To assess the rate and extent of drug release from the nanoparticles over time in a simulated physiological environment.
-
Protocol:
-
Place a known amount of the MBZ-loaded nanoparticle dispersion in a dialysis bag (with an appropriate molecular weight cut-off).
-
Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline (PBS) pH 7.4 containing a small percentage of a surfactant like Tween 80 to ensure sink conditions).
-
Maintain the temperature at 37°C and stir the release medium at a constant speed.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of MBZ in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
-
Cell Viability (MTT) Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[11] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[11]
-
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells, HT-29 colon cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of free MBZ, MBZ-loaded nanoparticles, and empty nanoparticles (as a control). Include an untreated cell group as a negative control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
In Vivo Evaluation in a Xenograft Mouse Model
-
Principle: To evaluate the anti-tumor efficacy of MBZ-loaded nanoparticles in a living organism.
-
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ CT26 colon cancer cells) into the flank of each mouse.[16]
-
Treatment Groups: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment groups:
-
Control (e.g., saline or empty nanoparticles)
-
Free this compound
-
MBZ-loaded nanoparticles
-
-
Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule (e.g., 50 mg/kg every other day).[15]
-
Monitoring: Monitor the tumor volume (measured with calipers) and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
-
Signaling Pathways and Experimental Workflows
This compound's Impact on Cancer Signaling Pathways
This compound has been shown to modulate several critical signaling pathways in cancer cells.
Caption: this compound's inhibitory effects on key cancer signaling pathways.
Experimental Workflow for Nanoparticle Development and Evaluation
The following diagram outlines the logical progression of experiments for developing and testing this compound-loaded nanoparticles.
Caption: A streamlined workflow for the development of MBZ nanoparticles.
Logical Relationship of Nanoparticle Properties to Therapeutic Outcome
The desired physicochemical properties of the nanoparticles are directly linked to their potential therapeutic success.
Caption: Interplay of nanoparticle properties and therapeutic outcomes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signalin… [ouci.dntb.gov.ua]
- 5. In vivo evaluation of this compound and Ran GTPase inhibition in breast cancer model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Fabrication of this compound Loaded Solid Lipid Nanoparticles: Formulation, Optimization, Characterization, Stabilization, and In-Vitro Evaluation | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. This compound Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo evaluation of this compound and Ran GTPase inhibition in breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and in vivo anticancer activity of this compound in colon cancer: a promising drug repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mebendazole Formulations with Improved Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebendazole (MBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic agent that has been used for decades to treat parasitic infections.[1] More recently, it has garnered significant interest for its potential as a repurposed anti-cancer therapeutic.[2][3] A major obstacle to its systemic efficacy is its poor aqueous solubility, which leads to low and erratic oral bioavailability, generally reported to be less than 20%.[1][4] As a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits high permeability but low solubility, making its absorption dissolution-rate limited.[4]
To overcome this limitation, various formulation strategies have been developed to enhance the solubility and, consequently, the oral bioavailability of this compound. These approaches include nanoparticle systems, amorphous solid dispersions, cyclodextrin (B1172386) inclusion complexes, and prodrugs. This document provides an overview of these formulations, presents key quantitative data, and offers detailed protocols for their preparation and evaluation.
I. This compound Formulation Strategies and Comparative Data
Several advanced formulation techniques have been successfully applied to improve the oral bioavailability of this compound. The primary goal of these strategies is to increase the drug's dissolution rate and/or solubility in the gastrointestinal tract.
Nanoparticle Formulations
Reducing the particle size of a drug to the nanometer range significantly increases its surface area-to-volume ratio, leading to enhanced dissolution velocity.[5]
Table 1: Physicochemical and Pharmacokinetic Data for this compound Nanoparticle Formulations
| Formulation Type | Particle Size (nm) | Solubility/Dissolution Enhancement | Animal Model | Key Pharmacokinetic Findings | Reference |
| Polyvinyl alcohol-derived nanoparticles (NP) | < 500 | Improved dissolution properties compared to pure MBZ. | Murine | Significantly improved bioavailability compared to pure MBZ.[4][5] | [4][5] |
| Nanosuspension (dual centrifugation) | 362.6 ± 12.3 | ~20-fold higher dissolution than MBZ alone in colonic pH. | N/A (In vitro) | N/A | [6] |
| Redispersible Microparticles (RDM) with L-HPC (1:5 ratio) | N/A | 4-fold increase in dissolution rate compared to pure drug. | Murine | 2.97-fold higher AUC₀-∞ compared to pure MBZ.[7] | [7] |
Amorphous Solid Dispersions
Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can prevent drug crystallization and enhance its dissolution rate.[8]
Table 2: Physicochemical and Pharmacokinetic Data for this compound Solid Dispersion Formulations
| Formulation Type | Polymer Carrier | Drug:Carrier Ratio | Dissolution Enhancement | Animal Model | Key Pharmacokinetic Findings | Reference |
| Solid Dispersion (Solvent Evaporation) | PEG 6000 | 1:4 (w/w) | 24.1-fold improvement in dissolution rate compared to pure drug. | Rabbit | 2.9-fold increase in AUC compared to the physical mixture.[9] | [9] |
| Redispersible Microparticles (Amorphous) | L-HPC | 1:5 | Increased dissolution compared to crystalline MBZ. | Murine | AUC₀-∞ was 2.97-fold higher compared to pure MBZ.[7] | [7] |
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[7]
Table 3: Physicochemical and Pharmacokinetic Data for this compound Cyclodextrin Inclusion Complexes
| Formulation Type | Cyclodextrin | Drug:Cyclodextrin Ratio | Solubility/Dissolution Enhancement | Animal Model | Key Pharmacokinetic Findings | Reference |
| β-cyclodextrin citrate (B86180) inclusion complexes (Comp) | β-cyclodextrin citrate | N/A | Presented the best dissolution profile compared to nanoparticles and pure MBZ.[4] | Murine | Significantly improved bioavailability compared to pure MBZ.[3][4] | [3][4] |
| HP-β-cyclodextrin complex | HP-β-cyclodextrin | 1:1 (molar) | Water solubility increased to 6.05 mg/mL (18,333-fold increase). 80% released in 5 min. | Dog | 91% increase in bioavailability; Cmax increased from 8.96 to 17.34 µg/mL.[10][11][12] | [10][11][12] |
| β-cyclodextrin complex | β-cyclodextrin | 1:2 (molar) | 39.5-fold increase in dissolution rate compared to pure drug. | Rabbit | 3.1-fold higher Cmax and 2.9-fold higher AUC compared to the physical mixture.[9] | [9] |
Prodrugs
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This approach can be used to overcome undesirable physicochemical properties, such as poor solubility.
Table 4: Physicochemical and Pharmacokinetic Data for this compound Prodrugs
| Prodrug Moiety | Solubility Enhancement | Animal Model | Key Pharmacokinetic Findings | Reference |
| (((((isopropoxycarbonyl)oxy)methoxy)phosphoryl)oxy)methyl | >10,000-fold improvement in aqueous solubility. | Mouse | Oral bioavailability of 52% (compared to 24% for MBZ-C). 2.2-fold higher plasma AUC₀-t.[13][14][15] | [13][14][15] |
| (((((isopropoxycarbonyl)oxy)methoxy)phosphoryl)oxy)methyl | >10,000-fold improvement in aqueous solubility. | Dog | Oral bioavailability of 41% (compared to 11% for MBZ-C). 3.8-fold higher plasma AUC₀-t.[13][14] | [13][14] |
II. Experimental Protocols
The following are detailed protocols for the preparation and evaluation of this compound formulations designed for improved oral bioavailability.
Preparation of this compound Formulations
This protocol describes the preparation of a this compound solid dispersion using a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) 6000.
Materials:
-
This compound (MBZ) powder
-
Polyethylene glycol 6000 (PEG 6000)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the desired amounts of MBZ and PEG 6000 to achieve the target drug-to-carrier ratio (e.g., 1:4 w/w).
-
Dissolve the weighed MBZ and PEG 6000 in a sufficient volume of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C) under reduced pressure until a solid mass is formed.
-
Further dry the solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverize the dried mass using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Diagram of Solid Dispersion Preparation Workflow:
Caption: Workflow for preparing this compound solid dispersions.
This protocol describes the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound (MBZ) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Formic acid
-
Deionized water
-
Magnetic stirrer with heating plate
-
Freeze-dryer
-
0.22 µm filter
Procedure:
-
Prepare a solution of MBZ in formic acid.
-
Slowly add HP-β-CD to the MBZ solution while stirring at a constant speed (e.g., 500 rpm) and temperature (e.g., 50°C). A 1:1 molar ratio is often a good starting point.[16]
-
Continue stirring for a defined period (e.g., 3 hours).[2]
-
Cool the solution (e.g., in a refrigerator at 4°C for 8 hours).[2]
-
Evaporate the formic acid under reduced pressure.
-
Dissolve the resulting residue in deionized water and filter through a 0.22 µm filter.[2]
-
Freeze the aqueous solution (e.g., at -20°C overnight).[2]
-
Lyophilize the frozen solution using a freeze-dryer to obtain the solid inclusion complex powder.[16]
-
Store the complex in a desiccator.
Diagram of Cyclodextrin Complex Preparation Workflow:
Caption: Workflow for preparing this compound-cyclodextrin complexes.
Evaluation of this compound Formulations
This protocol is adapted from the USP monograph for this compound tablets and can be modified for evaluating novel formulations.
Materials and Equipment:
-
USP Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Water bath with temperature control
-
This compound formulation (equivalent to a specified dose)
-
Dissolution Medium: 0.1 N Hydrochloric acid (HCl) containing 1.0% sodium lauryl sulfate (B86663) (SLS). Note: For discriminating between polymorphs or highly solubilized formulations, a medium with a lower concentration or absence of SLS may be necessary.[2]
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare 900 mL of the dissolution medium and place it in each dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to 75 rpm.
-
Carefully introduce the this compound formulation into each vessel.
-
Start the dissolution test.
-
At predetermined time intervals (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 5 mL) of the medium from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Filter the samples immediately.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at approximately 287 nm or HPLC).
-
Calculate the cumulative percentage of drug dissolved at each time point.
This protocol provides a general framework for assessing the oral bioavailability of this compound formulations in a rodent model (e.g., rats or mice).
Materials and Equipment:
-
Male Sprague-Dawley rats or CD-1 mice
-
This compound formulation and control (e.g., pure this compound suspension)
-
Oral gavage needles
-
Blood collection supplies (e.g., micro-centrifuge tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Accurately weigh each animal to determine the correct dose volume.
-
Administer the this compound formulation or control orally via gavage at a specified dose.
-
At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
-
Calculate the relative bioavailability of the test formulation compared to the control.
This assay is used to predict the intestinal permeability of this compound and its formulations.
Materials and Equipment:
-
Caco-2 cells (ATCC)
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound formulation
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
-
Plate reader for Lucifer yellow fluorescence
Procedure:
-
Culture Caco-2 cells and seed them onto Transwell® inserts.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
For the permeability assay, wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (A) or basolateral (B) side (the donor compartment).
-
Add fresh transport buffer to the receiver compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and replace with fresh buffer.
-
To determine the efflux ratio, perform the transport study in both directions (A-to-B and B-to-A).
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
III. This compound's Mechanism of Action and Signaling Pathways
This compound's primary anthelmintic and potential anticancer activity stems from its ability to disrupt microtubule polymerization.[1] It binds to the colchicine-binding site on the β-tubulin subunit, preventing the formation of microtubules.[1] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[5] In the context of cancer, this compound has been shown to modulate several other signaling pathways.
Diagram of this compound's Mechanism of Action and Affected Signaling Pathways:
Caption: Overview of this compound's molecular targets and downstream effects.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and biological materials. The specific parameters of these protocols may require optimization depending on the specific formulation and experimental setup.
References
- 1. Enhanced bioavailability and anthelmintic efficacy of this compound in redispersible microparticles with low-substituted hydroxypropylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing a discriminating dissolution test for three this compound polymorphs based on solubility differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Significant Improvement in Bioavailability and Therapeutic Efficacy of this compound Oral Nano-Systems Assessed in a Murine Model with Extreme Phenotypes of Susceptibility to Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Preparation and pharmacokinetic study of this compound complex with HP-beta-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Preparation and pharmacokinetic study of this compound complex with HP-beta-cyclodextrin [frontiersin.org]
- 12. Preparation and pharmacokinetic study of this compound complex with HP-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Substituted Prodrugs of this compound Provide Improved Aqueous Solubility and Oral Bioavailability in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ingentaconnect.com [ingentaconnect.com]
Application Notes and Protocols: Western Blot Analysis of Tubulin Polymerization Following Mebendazole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebendazole (MBZ) is a benzimidazole (B57391) anthelmintic agent that has garnered significant interest for its potential as a repurposed anticancer drug.[1][2] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to β-tubulin.[3][4] This interference with microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells, such as cancer cells.[1][5]
Western blotting is a powerful and widely used technique to investigate the cellular effects of compounds like this compound on the cytoskeleton. By separating cellular proteins into soluble (unpolymerized) and insoluble (polymerized) fractions, Western blot analysis allows for the quantification of changes in tubulin polymerization, providing valuable insights into the drug's mechanism of action.[6][7]
These application notes provide a detailed protocol for assessing the effect of this compound on tubulin polymerization in cultured cells using Western blot analysis.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on α-tubulin polymerization in K562 chronic myeloid leukemia cells. The percentage of polymerized α-tubulin was determined by Western blot analysis of soluble (S) and polymerized (P) fractions, with the percentage of polymerized tubulin calculated using the formula: %P = P / (P + S).[8]
| Treatment | Concentration (µM) | Polymerized α-tubulin (%) |
| DMSO (Control) | - | ~45% |
| This compound | 0.5 | ~30%* |
| This compound | 1.0 | ~25% |
| Colchicine (Positive Control) | 0.5 | ~20% |
| Paclitaxel (Positive Control) | 0.5 | ~70%** |
*p < 0.05 and **p < 0.01 vs. the controls.[8]
Signaling Pathway
This compound's primary effect is the inhibition of tubulin polymerization, which triggers a cascade of downstream signaling events culminating in apoptosis. The disruption of microtubule dynamics leads to mitotic arrest. This can subsequently activate apoptotic pathways, in part through the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[9] Furthermore, this compound has been shown to influence other signaling pathways, including the MEK-ERK and STAT3 pathways, which are involved in cell survival and proliferation.[10][11][12][13]
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., K562) at an appropriate density in culture dishes or plates to achieve 60-70% confluency at the time of treatment.
-
Cell Adhesion: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Fractionation of Soluble and Polymerized Tubulin
This protocol is adapted from established methods for separating soluble and polymerized tubulin fractions.[7][8]
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold hypotonic lysis buffer (e.g., 20 mM Tris-HCl pH 6.8, 1 mM MgCl2, 2 mM EGTA, 0.5% NP-40, and protease inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-20 minutes with occasional gentle vortexing.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to separate the soluble and polymerized fractions.
-
-
Fraction Collection:
-
Soluble Fraction: Carefully collect the supernatant, which contains the soluble (unpolymerized) tubulin, and transfer it to a new pre-chilled tube.
-
Polymerized Fraction: The pellet contains the polymerized (insoluble) tubulin. Wash the pellet once with ice-cold lysis buffer, centrifuge again, and discard the supernatant. Resuspend the pellet in a suitable buffer (e.g., RIPA buffer) and sonicate briefly to solubilize the proteins.
-
Western Blot Analysis
Caption: Experimental workflow for Western blot analysis.
-
Protein Quantification: Determine the protein concentration of both the soluble and polymerized fractions using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for α-tubulin or β-tubulin overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities for tubulin in both the soluble and polymerized fractions for each treatment condition using densitometry software (e.g., ImageJ). Calculate the percentage of polymerized tubulin as described in the Data Presentation section.
References
- 1. The anthelmintic drug this compound induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Inhibition of tubulin polymerization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis via Bcl-2 inactivation in chemoresistant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. This compound is unique among tubulin-active drugs in activating the MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Mebendazole-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebendazole (MBZ), a benzimidazole (B57391) anthelmintic agent, has demonstrated significant anticancer properties by inducing cell cycle arrest, primarily at the G2/M phase, and subsequently leading to apoptosis in various cancer cell lines.[1][2][3] The principal mechanism of action involves the disruption of microtubule polymerization by binding to the colchicine-binding site on the β-tubulin subunit.[4][5] This interference with microtubule dynamics leads to mitotic arrest.[3][4] Flow cytometry is a powerful and widely used technique to analyze this effect by quantifying the DNA content of individual cells within a population, thereby providing a detailed snapshot of cell cycle distribution.[6][7]
These application notes provide a comprehensive guide for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the dose- and time-dependent effects of this compound on cell cycle progression in different cancer cell lines. This data is crucial for determining the optimal concentration and incubation time for inducing cell cycle arrest in your specific cell line.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cells (48h Treatment)
| Cell Line | This compound (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| OVCAR3 | DMSO (Control) | 65.4 | 18.2 | 16.4 |
| 0.312 | 55.2 | 15.1 | 29.7 | |
| 0.625 (IC50) | 45.8 | 12.5 | 41.7 | |
| 1.25 | 38.1 | 10.2 | 51.7 | |
| OAW42 | DMSO (Control) | 68.3 | 15.1 | 16.6 |
| 0.156 | 60.1 | 13.5 | 26.4 | |
| 0.312 (IC50) | 52.7 | 11.2 | 36.1 | |
| 0.625 | 44.3 | 9.8 | 45.9 |
Data adapted from a study on ovarian cancer cell lines, illustrating a significant increase in the G2/M population with increasing concentrations of this compound.[2]
Table 2: Time-Dependent Effect of this compound (1 µM) on Cell Cycle Distribution in Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | % Cells in Sub-G1 (Apoptosis) |
| 0 (Control) | 65.2 | 20.5 | 14.3 | <1 |
| 24 | 40.1 | 15.3 | 44.6 | 2.1 |
| 48 | 35.8 | 12.1 | 40.2 | 11.9 |
| 72 | 28.4 | 8.9 | 35.5 | 27.2 |
Illustrative data based on findings that this compound induces G2/M arrest followed by an increase in the sub-G1 population, indicative of apoptosis, over time.[8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the experimental workflow for its analysis.
Caption: this compound's mechanism leading to G2/M cell cycle arrest.
Caption: Step-by-step workflow for flow cytometry analysis.
Experimental Protocols
Materials:
-
Cell line of interest
-
This compound (MBZ)
-
Dimethyl sulfoxide (B87167) (DMSO, for MBZ stock solution)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile-filtered
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes (5 mL)
-
Centrifuge
-
Flow cytometer
Protocol 1: Cell Treatment
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to attach and grow to 50-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Sample Preparation and Staining for Flow Cytometry
-
Cell Harvesting: After incubation, collect the culture medium (which may contain floating, apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Cell Count: Count the cells to ensure you have approximately 1 x 10^6 cells per sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[9] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS.[9] While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[9][10] This step is critical to prevent cell clumping.
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes.[9][11] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[12]
-
Post-Fixation Wash: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes, as fixed cells are more buoyant.[9][10] Carefully discard the supernatant. Wash the cell pellet twice with 3 mL of PBS.[9][11]
-
RNase Treatment and PI Staining: Resuspend the cell pellet in 400 µL of propidium iodide solution and 50 µL of RNase A solution.[9][10] The RNase A is essential to degrade RNA, ensuring that the PI dye only intercalates with DNA.[9][12]
-
Incubation for Staining: Incubate the cells at room temperature for 5-10 minutes, protected from light.[9][10] Some cell types may require a longer incubation period.[10]
Protocol 3: Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup: Set up the flow cytometer to measure the fluorescence from the PI-stained cells. Use a linear scale for the PI channel (typically FL2 or FL3).[6][11]
-
Data Acquisition: Run the samples on the flow cytometer at a low flow rate to improve the coefficient of variation (CV) of the peaks.[9] Collect data for at least 10,000 single-cell events per sample.[6][10]
-
Gating Strategy:
-
Data Analysis:
-
Generate a histogram of the PI fluorescence intensity for the gated single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[6]
-
The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase cells will have DNA content between 2N and 4N.[6] An increase in the percentage of cells in the G2/M peak after this compound treatment indicates cell cycle arrest at this phase. A sub-G1 peak may also appear, representing apoptotic cells with fragmented DNA.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The anthelmintic drug this compound induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. nanocellect.com [nanocellect.com]
- 8. researchgate.net [researchgate.net]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. vet.cornell.edu [vet.cornell.edu]
Mebendazole's Anti-Cancer Efficacy in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The repurposing of existing drugs for oncological applications presents a promising and accelerated route to novel cancer therapies. Mebendazole (MBZ), a widely used anti-helminthic agent, has garnered significant attention for its potent anti-cancer properties.[1] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in three-dimensional (3D) tumor spheroid models, which more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[2][3][4] The protocols outlined herein cover spheroid formation, this compound treatment, and various analytical methods to quantify its anti-tumor effects. Quantitative data from studies on ovarian cancer models are presented to illustrate the potential of this approach. Furthermore, key signaling pathways implicated in this compound's mechanism of action are visualized to provide a deeper understanding of its therapeutic potential.
Introduction
This compound, a benzimidazole (B57391) derivative, exerts its anti-cancer effects primarily through the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][5] Beyond its impact on the cytoskeleton, MBZ has been shown to modulate several critical signaling pathways involved in cancer progression, including angiogenesis and cell survival.[6][7][8] Three-dimensional tumor spheroids are an invaluable in vitro tool for cancer research, recapitulating aspects of solid tumors such as cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions that are absent in monolayer cultures.[2][4][9] This makes them a more reliable model for preclinical drug screening.[3][10] These application notes provide a framework for researchers to investigate the anti-neoplastic activity of this compound using 3D tumor spheroid models.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on ovarian cancer cell lines grown as 3D spheroids.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Ovarian Cancer Cell Lines
| Cell Line | Time Point (hours) | IC50 (µM) |
| OVCAR3 | 24 | >2.5 |
| 48 | 0.625 | |
| 72 | 0.312 | |
| OAW42 | 24 | >2.5 |
| 48 | 0.312 | |
| 72 | 0.156 |
Data derived from MTT assays on 2D cultures, which informed the concentrations used in 3D spheroid invasion assays.[11][12]
Table 2: Effect of this compound on Ovarian Cancer Spheroid Invasion
| Cell Line | This compound Concentration (µM) | Invasion Area Reduction (%) |
| OVCAR3 | 0.312 | 17.5 |
| 0.625 (IC50) | 39 | |
| 1.25 | 67.5 | |
| OAW42 | 0.156 | 22.7 |
| 0.312 (IC50) | 36.5 | |
| 0.625 | 56 |
Invasion area was measured after 48 hours of treatment. Reduction is relative to DMSO vehicle control.[11]
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Hanging Drop Method)
This protocol describes the generation of uniform spheroids suitable for subsequent drug treatment and analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
10 cm non-adherent petri dishes
-
Multi-channel pipette
Procedure:
-
Culture cancer cells in a standard T75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and generate a single-cell suspension.
-
Perform a cell count and determine viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a concentration of 50,000 to 100,000 cells/mL in complete medium.
-
Using a multi-channel pipette, dispense 20 µL droplets of the cell suspension onto the inside of a 10 cm petri dish lid. Aim for 40-50 droplets per lid.
-
Add 5-10 mL of sterile PBS to the bottom of the petri dish to maintain humidity.
-
Carefully invert the lid and place it onto the dish.
-
Incubate the hanging drop cultures for 48-72 hours at 37°C and 5% CO₂ to allow for spheroid formation.[13]
Protocol 2: this compound Treatment of Tumor Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed tumor spheroids
-
Complete cell culture medium
-
This compound (MBZ) stock solution (dissolved in DMSO)
-
DMSO (vehicle control)
-
Ultra-low attachment plates (e.g., 96-well)
Procedure:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to test is 0.1 µM to 10 µM.[6][11]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Gently harvest the spheroids from the hanging drops by rinsing the lid with medium into the petri dish.
-
Transfer the spheroids into the wells of an ultra-low attachment 96-well plate (one spheroid per well).
-
Carefully remove the existing medium and replace it with 100 µL of the prepared this compound dilutions or vehicle control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]
Protocol 3: Spheroid Viability and Invasion Assays
A. Spheroid Viability (CellTiter-Glo® 3D Assay)
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing a spheroid.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and thus, the number of viable cells.
B. Spheroid Invasion Assay
Materials:
-
Treated spheroids
-
Extracellular matrix (ECM) gel (e.g., Matrigel®)
-
Complete cell culture medium
-
Inverted microscope with a camera
Procedure:
-
Coat the wells of a 96-well plate with a thin layer of ECM gel and allow it to solidify at 37°C.
-
Carefully transfer a single treated or control spheroid into the center of each ECM-coated well.
-
Add 100 µL of the corresponding this compound or control medium to each well.
-
Capture an initial image (Time 0) of each spheroid using an inverted microscope.
-
Incubate the plate for 48-72 hours to allow for cell invasion into the surrounding matrix.
-
Capture final images of the spheroids and the invading cells.
-
Quantify the area of spheroid invasion using image analysis software (e.g., ImageJ) by measuring the total area covered by the spheroid and invading cells and subtracting the initial spheroid area.[11]
Visualizations
This compound's Mechanism of Action: Signaling Pathways
This compound's anti-cancer activity is multifaceted. A key mechanism involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1] Additionally, recent studies in ovarian cancer have elucidated its role in modulating the Girdin-mediated Akt/IKKα/β/NF-κB signaling axis, which is crucial for cell proliferation, invasion, and survival.[11][12]
Caption: this compound's dual inhibitory action on tubulin and Girdin signaling.
Experimental Workflow for this compound Testing in 3D Spheroids
The following diagram illustrates a typical workflow for assessing the efficacy of this compound using 3D tumor spheroid models.
Caption: A streamlined workflow for evaluating this compound in 3D tumor models.
Conclusion
The use of 3D tumor spheroid models provides a robust and more clinically relevant platform for evaluating the anti-cancer effects of repurposed drugs like this compound. The protocols and data presented here offer a comprehensive guide for researchers to explore the therapeutic potential of this compound across various cancer types. The inhibitory effects of this compound on both cell proliferation and invasion in ovarian cancer spheroids, coupled with its known mechanisms of action, underscore its promise as a candidate for further preclinical and clinical investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Promising Applications of Tumor Spheroids and Organoids for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Three-dimensional culture systems in cancer research: Focus on tumor spheroid model. [scholars.duke.edu]
- 5. benchchem.com [benchchem.com]
- 6. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of this compound for cancer therapy [frontiersin.org]
- 8. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of this compound for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. focus.gbo.com [focus.gbo.com]
- 11. This compound Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: In Vivo Imaging of Mebendazole's Effect on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo imaging of Mebendazole's (MBZ) therapeutic effects on tumor growth. This compound, a widely used anthelmintic drug, has been repurposed for oncological applications due to its ability to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] These protocols are designed to guide researchers in designing and executing in vivo imaging studies to evaluate the anti-tumor efficacy of this compound.
Core Concepts and Mechanisms of Action
This compound's primary anticancer effect stems from its binding to the colchicine-binding site on the β-tubulin subunit, which prevents the polymerization of tubulin into microtubules.[1][3] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces programmed cell death (apoptosis) in rapidly dividing cancer cells.[1] Beyond its direct impact on microtubules, this compound has been shown to modulate several key signaling pathways involved in cancer progression, including the STAT3 and VEGFR2 pathways.[1][4][5]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various preclinical in vivo studies investigating the effect of this compound on tumor growth and survival in different cancer models.
Table 1: Effect of this compound on Survival in Orthotopic Brain Tumor Models
| Cancer Model | Animal Model | This compound Dose | Survival Increase | Imaging Modality | Reference |
| Glioblastoma (060919 xenograft) | Mouse | 50 mg/kg | 31% (65d vs 48d) | Bioluminescence | [6] |
| Medulloblastoma (DAOY xenograft) | Mouse | 25 mg/kg | 25% (94d vs 75d) | Bioluminescence | [6] |
| Medulloblastoma (DAOY xenograft) | Mouse | 50 mg/kg | 51% (113d vs 75d) | Bioluminescence | [6] |
| Medulloblastoma (D425 xenograft) | Mouse | Not specified | 129% (48d vs 21d) | Bioluminescence | [6][7] |
| Malignant Meningioma (KT21MG1 xenograft) | Mouse | 50 mg/kg | Significant survival benefit | Bioluminescence | [8] |
Table 2: Inhibition of Tumor Growth by this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dose | Tumor Growth Inhibition | Imaging Modality | Reference |
| Non-Small Cell Lung Cancer | H460 | Mouse | Not specified | Significant suppression | Not specified | [6] |
| Non-Small Cell Lung Cancer | A549 | Mouse | 50 mg/kg | Significant inhibition | Not specified | [4] |
| Melanoma | M-14 | Mouse | Not specified | 77-83% | Not specified | [6] |
| Adrenocortical Carcinoma | H295R / SW-13 | Mouse | Not specified | Significant inhibition | Not specified | [6] |
| Anaplastic Thyroid Cancer | 8505c | Mouse | 50 mg/kg | Significant reduction | Bioluminescence | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in evaluating this compound's anti-tumor activity, the following diagrams are provided.
Experimental Protocols
Protocol 1: Orthotopic Brain Tumor Model and Bioluminescence Imaging
This protocol is adapted from studies on glioblastoma and medulloblastoma.[6][8]
1. Cell Line Preparation:
-
Culture human glioblastoma (e.g., 060919) or medulloblastoma (e.g., DAOY, D425) cells that have been stably transfected to express luciferase.
-
Maintain cells in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS for injection.
2. Animal Model and Tumor Implantation:
-
Use 6- to 8-week-old immunocompromised mice (e.g., BALB/c nude or NSG).
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull over the desired brain region (e.g., cerebellum for medulloblastoma, cerebrum for glioblastoma).
-
Slowly inject 1 x 10^5 to 5 x 10^5 cells in a volume of 2-5 µL into the brain parenchyma using a Hamilton syringe.
-
Close the incision with sutures or surgical glue.
-
Monitor the animals for post-operative recovery.
3. This compound Administration:
-
Begin treatment 5-7 days after tumor cell implantation.
-
Prepare this compound suspension in a suitable vehicle (e.g., sesame oil, or incorporated into a high-fat diet).[8]
-
Administer this compound orally via gavage at a dose of 25-50 mg/kg daily or as determined by the study design.
-
The control group should receive the vehicle only.
4. In Vivo Bioluminescence Imaging:
-
Image the mice weekly to monitor tumor growth.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
After 10-15 minutes, anesthetize the mice and place them in an in vivo imaging system (e.g., IVIS).
-
Acquire bioluminescent images and quantify the signal intensity (photon flux) from the tumor region using the accompanying software.
-
A significant reduction in the bioluminescence signal in the treated group compared to the control group indicates tumor growth inhibition.[6]
5. Survival Analysis:
-
Monitor the mice daily for signs of neurological deficits or distress.
-
Euthanize mice when they reach a predetermined endpoint (e.g., significant weight loss, severe neurological symptoms).
-
Record the date of euthanasia and perform a Kaplan-Meier survival analysis to compare the survival rates between the treated and control groups.
Protocol 2: Subcutaneous Xenograft Model for Solid Tumors
This protocol is applicable to a wide range of solid tumors, such as non-small cell lung cancer and melanoma.[4][6]
1. Cell Line Preparation:
-
Prepare a single-cell suspension of luciferase-expressing cancer cells (e.g., A549, H460) in a 1:1 mixture of sterile PBS and Matrigel.[4]
2. Animal Model and Tumor Implantation:
-
Use 6- to 8-week-old immunocompromised mice.
-
Inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of the mouse.
3. This compound Administration:
-
Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound orally at the desired dose (e.g., 50 mg/kg) daily.
-
The control group receives the vehicle.
4. Tumor Growth Measurement and Imaging:
-
Measure tumor volume 2-3 times per week using digital calipers (Volume = 0.5 x length x width²).
-
Perform bioluminescence imaging weekly as described in Protocol 1 to monitor tumor burden and metastatic spread.[10]
-
For lung metastasis models, ex vivo imaging of the lungs can be performed at the end of the study to quantify metastatic lesions.[9]
5. Histological and Immunohistochemical Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to observe tumor morphology.
-
Conduct immunohistochemistry for markers of proliferation (e.g., Ki67) and angiogenesis (e.g., CD31) to further elucidate the mechanism of this compound's action.[8] A decrease in Ki67 and CD31 staining in treated tumors indicates reduced proliferation and angiogenesis, respectively.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - ecancer [ecancer.org]
- 4. This compound induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - Liang - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective treatment of diverse medulloblastoma models with this compound and its impact on tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Radiation in Combination Increase Survival through Anticancer Mechanisms in an Intracranial Rodent Model of Malignant Meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. researchgate.net [researchgate.net]
Quantifying Mebendazole concentration in plasma and tissue samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the quantification of Mebendazole (MBZ) in plasma and tissue samples. The methods described herein are based on established analytical techniques, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and specificity for pharmacokinetic and drug metabolism studies.
Introduction
This compound is a broad-spectrum benzimidazole (B57391) anthelmintic agent used in the treatment of various parasitic worm infections.[1][2] Accurate quantification of this compound and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Due to its low oral bioavailability (<10%) and extensive first-pass metabolism, sensitive analytical methods are required to measure its concentration in plasma and tissues.[3][4] The primary metabolites of this compound are 5-hydroxythis compound (B1664658) (HMBZ) and 2-amino-5-benzoylbenzimidazole (AMBZ), which are pharmacologically inactive.[1][5]
This application note details validated protocols for sample preparation and analysis using both HPLC-UV and the more sensitive LC-MS/MS, providing researchers with the necessary tools for robust bioanalysis.
This compound Metabolism and Pharmacokinetics
This compound is primarily metabolized in the liver.[1][4] The major metabolic pathway involves hydroxylation to form 5-hydroxythis compound, followed by further metabolism to the amino form, 2-amino-5-benzoylbenzimidazole.[6] These metabolites are then conjugated and primarily excreted in bile and feces.[1][7]
Quantitative Data Summary
The following tables summarize the quantitative performance of the analytical methods described in the protocols.
Table 1: HPLC-UV Method Performance
| Parameter | Plasma | Reference |
| Linearity Range | 20-100 µg/mL | [8] |
| Limit of Detection (LOD) | Not specified | |
| Limit of Quantification (LOQ) | Not specified | |
| Recovery | ~76% | [9] |
| Wavelength | 234 nm | [8] |
Table 2: LC-MS/MS Method Performance
| Parameter | Plasma | Tissue (Poultry Muscle) | Reference |
| Linearity Range | 1-1000 ng/mL | LOQ - 25 µg/kg | [10][11] |
| Limit of Detection (LOD) | Not specified | 0.04-0.30 µg/kg | [11] |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.12-0.80 µg/kg | [3][11] |
| Recovery | Not specified | 86.77–96.94% | [11] |
| Precision (RSD) | Not specified | Intra-day: 1.75–4.99%Inter-day: 2.54–5.52% | [11] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by HPLC-UV
This protocol is suitable for studies where higher concentrations of this compound are expected.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Tinidazole (B1682380) (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trichloroacetic acid
-
Orthophosphoric acid
-
Triethylamine
-
Human plasma (drug-free)
4.1.2. Instrumentation
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
4.1.3. Sample Preparation
-
To 0.5 mL of plasma, add a fixed quantity of tinidazole (internal standard) and varying amounts of this compound for calibration standards.[12]
-
Add 0.2 mL of 20% trichloroacetic acid solution to precipitate proteins.[12]
-
Vortex the mixture for 5 minutes.[12]
-
Centrifuge at 3,000 rpm for 10 minutes.[12]
-
Filter the supernatant through a 0.45 µm filter.
-
Inject the filtrate into the HPLC system.
4.1.4. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (pH 3.0 with orthophosphoric acid) in a ratio of 90:10 (v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 35 °C.[11]
-
Detection Wavelength: 234 nm.[8]
-
Injection Volume: 20 µL.[13]
Protocol 2: Quantification of this compound and its Metabolites in Plasma and Tissue by LC-MS/MS
This protocol offers higher sensitivity and is suitable for detailed pharmacokinetic studies, allowing for the simultaneous quantification of this compound and its primary metabolites.
4.2.1. Materials and Reagents
-
This compound, 5-hydroxythis compound (HMBZ), and 2-amino-5-benzoylbenzimidazole (AMBZ) reference standards
-
Internal Standard (e.g., Tinidazole or a stable isotope-labeled this compound)
-
Ethyl acetate (B1210297)
-
Methanol
-
Formic acid or Ammonium (B1175870) formate
-
Water (LC-MS grade)
-
Blank plasma or tissue homogenate
4.2.2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm)[11]
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
4.2.3. Sample Preparation (Liquid-Liquid Extraction)
-
For plasma: To 200 µL of plasma, add the internal standard.
-
For tissue: Homogenize the tissue sample (e.g., 1 g in 4 mL of water). Use 200 µL of the homogenate and add the internal standard.
-
Make the sample alkaline (e.g., with a small volume of ammonium hydroxide).
-
Add 3 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 45 °C.[11]
-
Reconstitute the residue in 1 mL of the initial mobile phase.[11]
-
Filter through a 0.22 µm filter before injection.
4.2.4. LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[14][15]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.6 mL/min.[11]
-
Column Temperature: 35 °C.[11]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound, HMBZ, AMBZ, and the internal standard should be optimized.
Table 3: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (MBZ) | 296.1 | 264.1 |
| 5-Hydroxythis compound (HMBZ) | 312.1 | 280.1 |
| 2-Amino-5-benzoylbenzimidazole (AMBZ) | 252.1 | 105.1 |
| Tinidazole (IS) | 248.1 | 128.1 |
Note: The exact MRM transitions should be determined empirically on the specific instrument used.
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the quantification of this compound in plasma and tissue samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the scope of the study. For detailed pharmacokinetic analyses, especially at low concentrations, the LC-MS/MS method is highly recommended due to its superior sensitivity and specificity. Proper validation of these methods in accordance with regulatory guidelines is essential before their application in preclinical or clinical studies.
References
- 1. ijirt.org [ijirt.org]
- 2. This compound: pharmacokinetics, applications and side effects_Chemicalbook [chemicalbook.com]
- 3. extranet.who.int [extranet.who.int]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Clinical pharmacokinetics of high dose this compound in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolic and pharmacokinetic disposition of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. High-performance liquid chromatographic assay for the anthelmintic agent this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Determination of Levamisole and this compound and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Use of Micellar Liquid Chromatography to Determine this compound in Dairy Products and Breeding Waste from Bovine Animals [mdpi.com]
- 14. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of this compound Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Mebendazole solubility issues for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Mebendazole (MBZ) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's solubility a challenge for in vivo research?
This compound (MBZ) is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low solubility in aqueous media[1]. Its water solubility is extremely low, with different polymorphic forms having varying solubilities: polymorph A at 9.8 µg/mL, polymorph B at 71.3 µg/mL, and polymorph C at 35.4 µg/mL[1]. This poor solubility leads to low and erratic oral bioavailability (less than 10%), which can limit its systemic efficacy in in vivo models for applications beyond its traditional use as an anthelmintic, such as in cancer research[2][3].
Q2: What are the primary strategies to enhance this compound's solubility and bioavailability?
Common and effective strategies to overcome MBZ's poor water solubility include:
-
Complexation with Cyclodextrins: Encapsulating MBZ within cyclodextrin (B1172386) molecules can significantly increase its aqueous solubility[4][5][6].
-
Solid Dispersions: Creating amorphous solid dispersions of MBZ with hydrophilic polymers or surfactants can improve its dissolution rate[7][8][9][10].
-
Nanosuspensions: Reducing the particle size of MBZ to the nanometer range increases the surface area, leading to enhanced dissolution and solubility[11][12][13][14].
-
Prodrugs: Modifying the MBZ molecule to create a more soluble prodrug that converts to the active form in vivo is another approach[15].
-
Co-crystals and Salts: Forming co-crystals or salts with dicarboxylic acids can also improve the solubility profile of MBZ[2].
Q3: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is the inhibition of microtubule polymerization[16][17]. It binds to the colchicine-binding site of β-tubulin, which disrupts the formation of microtubules in parasite intestinal cells[18]. This interference with the microtubule cytoskeleton leads to impaired glucose uptake and disruption of digestive and reproductive functions, ultimately causing the death of the parasite[18][19].
Q4: Can Dimethyl Sulfoxide (DMSO) be used to dissolve this compound for in vivo studies?
While this compound is soluble in DMSO up to approximately 10 mM, its use as a vehicle for in vivo studies, particularly in sensitive models like C. elegans, should be approached with caution[16]. High concentrations of DMSO can have detrimental effects on living organisms, including reduced fertility, lifespan, and altered feeding behaviors[20][21]. For C. elegans studies, DMSO concentrations above 0.5% v/v have been shown to perturb pharyngeal pumping[21]. Therefore, if DMSO is used, the final concentration in the experimental system must be kept to a minimum and appropriate vehicle controls are essential.
Data Summary Tables
Table 1: Enhanced Solubility of this compound Formulations
| Formulation Method | Carrier/System | Solvent(s) Used | Solubility Improvement | Achieved Concentration | Reference |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Water | 18,333-fold | 6.05 mg/mL | [4][5] |
| Cyclodextrin Complex | Permethyl-β-cyclodextrin (PM-β-CD) | Acetone, Water | 4,700-fold | Not Specified | [6] |
| Solid Dispersion | Sodium Dodecyl Sulfate (SDS) | Lyophilization | ~15,982-fold | Not Specified | [10] |
| Solid Dispersion | Polyethylene Glycol (PEG) 4000 | Heating | 32-fold | Not Specified | [9][22] |
| Solid Dispersion | Polyvinylpyrrolidone K-30 (PVP K30) | Acetic Acid, Ethanol | Synergistic effect observed | Not Specified | [23] |
| Nanosuspension | SLS and HPMC E5 | Dual Centrifugation | ~20-fold higher dissolution | Not Specified | [11][12] |
| Prodrug | Phosphonooxymethyl promoiety | Not Applicable | >10,000-fold | Not Specified | [15] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations
| Formulation | Animal Model | Dose | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Bioavailability Improvement | Reference |
| HP-β-CD Complex | Dogs | 5 mg/kg | 17.34 ± 2.02 µg/mL (vs. 8.96 ± 0.15 µg/mL for pure MBZ) | 289.02 ± 15.83 µg·h/mL (vs. 151.32 ± 5.92 µg·h/mL for pure MBZ) | 91% increase | [4][5] |
| L-HPC RDM | Mice | 5 mg/kg | 0.113 ± 0.029 µg/mL | 2.97-fold higher (RDM-1:5) vs. pure MBZ | 2.97-fold increase | [7] |
| PEG Solid Dispersion | Not Specified | Not Specified | Not Specified | 2.12-fold increase | 2.12-fold increase | [9][22] |
| SDS Solid Dispersion | Rats | Not Specified | 3.30-fold increase vs. pure MBZ | 3.56-fold increase vs. pure MBZ | 3.56-fold increase | [10] |
| Prodrug | Mice | Not Specified | Not Specified | 2.2-fold higher plasma AUC | 52% (vs. 24% for MBZ-C) | [15] |
| Prodrug | Dogs | Not Specified | Not Specified | 3.8-fold higher plasma AUC | 41% (vs. 11% for MBZ-C) | [15] |
L-HPC RDM: Low-substituted hydroxypropylcellulose (B1664869) redispersible microparticles.
Troubleshooting Guide
Issue 1: My this compound, dissolved in an organic solvent, precipitates immediately upon dilution into an aqueous buffer.
-
Question: Are you performing the dilution correctly?
-
Action: Always add the concentrated organic stock solution (e.g., DMSO) to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to avoid localized high concentrations that can trigger precipitation. Never add the aqueous buffer to the organic stock.
-
-
Question: Is your final concentration too high for the aqueous system?
-
Action: this compound is "practically insoluble in water"[24]. Even with a co-solvent like DMSO, the final concentration that can be achieved in a predominantly aqueous solution is very low. Try lowering the final MBZ concentration in your working solution.
-
-
Question: Have you considered a formulation strategy instead of simple solvent dilution?
-
Action: For most in vivo applications requiring systemic exposure, a simple dilution of a DMSO stock is insufficient. Review the formulation protocols below (e.g., cyclodextrin complexation or nanosuspensions) to prepare a more stable and bioavailable formulation.
-
Issue 2: The this compound formulation is clear initially but forms a precipitate over time.
-
Question: Is your solution supersaturated?
-
Action: Some formulation methods can create a temporary supersaturated state. Over time, the system may try to equilibrate, leading to precipitation. Assess the stability of your formulation over the duration of your experiment at the intended temperature before starting your in vivo study. Including stabilizing polymers like HPMC can sometimes help maintain a supersaturated state[25].
-
-
Question: Is the temperature of your solution changing during the experiment?
-
Action: Solubility is temperature-dependent. If you prepare a solution at a higher temperature and then use it at a lower temperature (e.g., room temperature to 4°C), the solubility of MBZ may decrease, causing it to precipitate. Ensure all stability tests are conducted at the final experimental temperature.
-
Issue 3: I am conducting a study in C. elegans and my this compound is not dissolving in the culture medium.
-
Question: What solvent are you using for your stock solution?
-
Action: DMSO is commonly used, but the final concentration in the nematode growth medium (NGM) should be kept low (ideally ≤0.5%) to avoid solvent-induced toxicity and behavioral artifacts[21].
-
-
Question: Have you tried preparing the plates in advance?
-
Action: You can add the MBZ-DMSO stock solution to the molten NGM before pouring the plates. This allows for a more even distribution of the compound. However, be mindful of the thermal stability of MBZ if the NGM is very hot.
-
-
Question: Is the concentration of MBZ appropriate for C. elegans studies?
Visualizations and Workflows
References
- 1. Significant Improvement in Bioavailability and Therapeutic Efficacy of this compound Oral Nano-Systems Assessed in a Murine Model with Extreme Phenotypes of Susceptibility to Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal engineering approach to improve the solubility of this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and pharmacokinetic study of this compound complex with HP-beta-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and pharmacokinetic study of this compound complex with HP-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced bioavailability and anthelmintic efficacy of this compound in redispersible microparticles with low-substituted hydroxypropylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and Evaluation of Nanosuspension of this compound for Solubility Enhancement by High Pressure Homogenization Technique | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. This compound [drugcentral.org]
- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. researchgate.net [researchgate.net]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. Enhancing the bioavailability of this compound by integrating the principles solid dispersion and nanocrystal techniques, for safe and effective management of human echinococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. This compound | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Assessing behavioral toxicity with Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Mebendazole Toxicity and Side Effects: A Technical Support Center for Preclinical Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity and side effects of Mebendazole (MBZ) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced toxicity in preclinical models?
This compound's primary mechanism of action, both for its anthelmintic and anticancer effects, is the disruption of microtubule polymerization. It selectively binds to the β-tubulin subunit of parasitic worms with high affinity, leading to their immobilization and death.[1] While it has a lower affinity for mammalian tubulin, this interaction is believed to be the basis of its toxicity in preclinical models.[1][2] Disruption of microtubule dynamics in mammalian cells can lead to mitotic arrest and apoptosis.[2]
Additional reported mechanisms of toxicity and cellular effects include:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in various cancer cell lines, often mediated by the release of mitochondrial cytochrome c.
-
Cell Cycle Arrest: It can cause an arrest at the G2/M phase of the cell cycle preceding apoptosis.
-
Inhibition of Angiogenesis: this compound can inhibit the formation of new blood vessels, a critical process for tumor growth.[3]
-
Modulation of Signaling Pathways: It has been found to affect key signaling pathways involved in cell survival and proliferation, such as the STAT3 and p53 pathways.[4][5]
Q2: What are the common side effects of this compound observed in animal models?
High doses and prolonged treatment with this compound in animal models have been associated with a range of side effects. The most frequently reported toxicities include:
-
Hematological Toxicity: Severe leucopenia (low white blood cell count), neutropenia (low neutrophil count), and thrombocytopenia (low platelet count) have been observed, particularly at high doses.[6] In some cases, this can lead to bone marrow aplasia.[7]
-
Hepatotoxicity: Elevations in liver enzymes, such as serum aminotransferase levels, have been reported with high-dose therapy.[8][9] In some instances, acute liver injury can occur.[8]
-
Gastrointestinal Issues: Common side effects include abdominal pain, diarrhea, flatulence, nausea, and vomiting.[10][11]
-
Developmental and Reproductive Toxicity: this compound is classified as FDA pregnancy category C, with studies in animals indicating potential adverse effects on the fetus.[10]
Q3: What are the reported LD50 and IC50 values for this compound in various preclinical models?
The lethal dose 50 (LD50) and half-maximal inhibitory concentration (IC50) values for this compound can vary significantly depending on the animal model, cell line, and experimental conditions. Below are summaries of reported values.
Table 1: LD50 Values of this compound in Different Animal Models
| Animal Model | Route of Administration | LD50 Value |
| Rat | Oral | 714 mg/kg[12][13] |
| Mouse | Oral | 620 mg/kg[13] |
| Dog | Oral | 1280 mg/kg[13] |
| Sheep | Oral | > 80 mg/kg[14] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) |
| HT-29 | Human Colorectal Adenocarcinoma | 72 hours | 0.29 ± 0.04[15] |
| OVCAR3 | Ovarian Cancer | 48 hours | 0.625[16] |
| OAW42 | Ovarian Cancer | 48 hours | 0.312[16] |
| A549 | Non-Small Cell Lung Cancer | 48 hours | 0.4001 ± 0.0521[5] |
| H460 | Non-Small Cell Lung Cancer | 48 hours | 0.2608 ± 0.0388[5] |
| SKOV3 (p53 null) | Ovarian Cancer | Not Specified | 1.7[17] |
| HT-29 | Colorectal Cancer | 48 hours | < 1[18] |
Troubleshooting Guides
Issue 1: High variability in in vitro cytotoxicity assays (e.g., MTT, XTT).
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. It's advisable to avoid using the outer wells of a 96-well plate as they are more prone to evaporation.
-
Drug Solubility Issues: this compound is poorly soluble in aqueous solutions. Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final working concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Incubation Time: The cytotoxic effects of this compound are time-dependent. Optimize the incubation time for your specific cell line to achieve a reproducible and significant effect.
-
Assay Interference: Some compounds can interfere with the chemistry of tetrazolium-based assays. If you suspect this, consider using an alternative viability assay, such as a crystal violet staining or a trypan blue exclusion assay.
Issue 2: Unexpected animal mortality or severe toxicity in in vivo studies.
Possible Causes and Solutions:
-
Dose and Formulation: The toxicity of this compound is dose-dependent. Ensure the dose is appropriate for the animal model and study objective. The formulation and vehicle used for administration can also impact bioavailability and toxicity.
-
Animal Health Status: The overall health of the animals can influence their susceptibility to drug toxicity. Use healthy animals from a reputable supplier and allow for an acclimatization period before starting the experiment.
-
Monitoring: Implement a comprehensive monitoring plan that includes regular observation of clinical signs (e.g., weight loss, changes in behavior, rough coat), body weight measurements, and, if possible, periodic blood sampling for hematology and clinical chemistry analysis.[19]
-
Route of Administration: The route of administration can significantly affect the pharmacokinetic and toxicokinetic profile of this compound. Ensure the chosen route is appropriate and consistently applied.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in a complete culture medium. Replace the existing medium with the drug-containing medium. Include vehicle controls (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment with this compound.
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 7-14 days, allowing individual cells to form colonies.
-
Staining: Fix the colonies with a solution of methanol (B129727) and acetic acid, then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control to assess the long-term cytotoxic effect of this compound.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a general workflow for its toxicity assessment.
Caption: General experimental workflow for assessing this compound toxicity.
Caption: Key signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental chemotherapy and toxicity in mice of three this compound polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity of this compound. Relationship with serum concentrations of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Potential and mechanism of this compound for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is unique among tubulin-active drugs in activating the MEK–ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Toxic effects of this compound at high dose on the haematology of red-legged pademelons (Thylogale stigmatica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Acquired Resistance to Mebendazole in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Mebendazole (MBZ) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in cancer cells?
Acquired resistance to this compound in cancer cells is primarily attributed to three main mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pumps MBZ out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.[1][2]
-
Alterations in Drug Target: While less commonly reported in cancer cells compared to parasites, mutations in the β-tubulin protein, the primary target of MBZ, can decrease the binding affinity of the drug, leading to resistance.[3]
-
Dysregulation of Signaling Pathways: Changes in cellular signaling pathways, particularly those involved in apoptosis and cell survival, can confer resistance. For instance, alterations in the Bcl-2 family of proteins can make cancer cells less susceptible to MBZ-induced apoptosis.[4][5][6][7] Additionally, the Hypoxia-Inducible Factor (HIF)-1α pathway has been implicated in chemoresistance and may play a role in MBZ resistance.[8][9][10][11]
Q2: How can I establish a this compound-resistant cancer cell line in the lab?
Developing a stable MBZ-resistant cancer cell line typically involves continuous or intermittent exposure of the parental cell line to gradually increasing concentrations of MBZ. A common method is the stepwise dose-escalation approach.[12]
Q3: What are the expected IC50 value changes in MBZ-resistant cells compared to their parental counterparts?
The fold-increase in the half-maximal inhibitory concentration (IC50) for MBZ can vary significantly depending on the cell line and the specific resistance mechanism. Researchers have reported resistance-fold changes ranging from a few-fold to over 100-fold. For example, in cisplatin-resistant ovarian cancer cell lines, which exhibit cross-resistance to other agents, the IC50 for cisplatin (B142131) increased from 1.50 μM in the parental OVCAR8 cells to 5.17 μM in the resistant OVCAR8CR cells, and from 2.84 μM in SKOV3 to 122.26 μM in SKOV3CR cells.[13] While this is not a direct measure of MBZ resistance, it illustrates the degree of change that can be expected.
Q4: My cells are showing only a minor increase in IC50 after months of selection. What could be the reason?
Several factors could contribute to a low level of resistance:
-
Heterogeneous Cell Population: The parental cell line may have a low frequency of cells with the potential to develop high-level resistance.
-
Slow Development of Resistance: The acquisition of resistance mechanisms can be a slow process.
-
Suboptimal Drug Concentration: The incremental increases in MBZ concentration may be too small or the exposure times too short.
-
Alternative Cell Death Pathways: The cells might be dying through non-apoptotic pathways that are not easily overcome by the developing resistance mechanisms.
Troubleshooting Guides
Problem 1: Inconsistent results in Rhodamine 123 efflux assay for P-gp activity.
-
Possible Cause 1: Suboptimal Dye Concentration.
-
Troubleshooting: The concentration of Rhodamine 123 is critical. A concentration range of 50-200 ng/ml is generally recommended.[14] Perform a titration experiment to determine the optimal concentration for your specific cell line that gives a strong signal without causing cytotoxicity.
-
-
Possible Cause 2: Ineffective P-gp Inhibitor.
-
Troubleshooting: Verapamil (B1683045) is a commonly used P-gp inhibitor.[15][16] Ensure that the verapamil concentration is sufficient to inhibit P-gp activity. A concentration of 1 mM has been used effectively.[17] Consider using other potent P-gp inhibitors like PSC-833 for comparison.[14]
-
-
Possible Cause 3: Cell Viability Issues.
-
Troubleshooting: Ensure that the cells are healthy and in the logarithmic growth phase before starting the assay. High cell death can lead to inconsistent results.
-
Problem 2: No significant difference in ABCB1/ABCG2 protein expression between parental and resistant cells via Western Blot.
-
Possible Cause 1: Resistance Mechanism is not due to ABC transporter upregulation.
-
Troubleshooting: Investigate other potential resistance mechanisms. Analyze the expression of anti-apoptotic proteins like Bcl-2 or look for mutations in the β-tubulin gene.
-
-
Possible Cause 2: Low Antibody Quality.
-
Troubleshooting: Validate your primary antibodies using positive and negative control cell lines with known expression levels of ABCB1 and ABCG2.[18]
-
-
Possible Cause 3: Insufficient Protein Loading.
Problem 3: Difficulty in identifying β-tubulin mutations.
-
Possible Cause 1: Low frequency of mutations.
-
Troubleshooting: The frequency of β-tubulin mutations conferring resistance in cancer cells may be low.[21] Consider using more sensitive techniques like next-generation sequencing (NGS) to detect rare mutations.
-
-
Possible Cause 2: Pseudogenes interference.
-
Troubleshooting: The human genome contains several β-tubulin pseudogenes that can interfere with PCR-based sequencing. Design primers that specifically amplify the coding sequence of the relevant β-tubulin isotype.
-
Quantitative Data Summary
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Reference |
| OVCAR8 | Cisplatin | 1.50 μM | 5.17 μM | 3.45 | [13] |
| SKOV3 | Cisplatin | 2.84 μM | 122.26 μM | 43.05 | [13] |
| OVCAR8CR | This compound | - | 0.28 μM | - | [13] |
| SKOV3CR | This compound | - | 0.61 μM | - | [13] |
| CAL27 | This compound | 1.28 μM | - | - | [22] |
| SCC15 | This compound | 2.64 μM | - | - | [22] |
| H295R | This compound | 0.23 μM | - | - | [23] |
| SW-13 | This compound | 0.27 μM | - | - | [23] |
| Melanoma Cells (High Bcl-2) | This compound | 0.63 μM (average) | - | - | [24] |
| Melanoma Cells (Low Bcl-2) | This compound | 9.2 μM (average) | - | - | [24] |
| Ovarian Cancer Cell Lines | This compound | 400 nM - 1.7 μM | - | - | [25] |
| OVCAR3 (48h) | This compound | ~IC50 | - | - | [26] |
| OAW42 (48h) | This compound | - | - | [26] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
-
Cell Seeding: Plate parental cancer cells at a low density in appropriate culture medium.
-
Initial Exposure: Treat the cells with MBZ at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating, passage them and increase the MBZ concentration by a small increment (e.g., 1.2- to 1.5-fold).
-
Repeat: Continue this process of gradual dose escalation. This may take several months.
-
Characterization: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), characterize the resistance mechanisms.
-
Maintenance: Culture the resistant cell line in the continuous presence of the final selection concentration of MBZ to maintain the resistant phenotype.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
-
Cell Preparation: Harvest cells and resuspend them in phenol (B47542) red-free culture medium containing 1% fetal bovine serum.
-
Dye Loading: Incubate the cells with 1 µM Rhodamine 123 for 30 minutes at 37°C.[27]
-
Washing: Centrifuge the cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Efflux: Resuspend the cells in fresh, pre-warmed medium with or without a P-gp inhibitor (e.g., 1 mM verapamil).
-
Incubation: Incubate the cells at 37°C for 1-2 hours to allow for dye efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the presence of the inhibitor indicates P-gp-mediated efflux.
Protocol 3: Western Blot for ABCB1 and ABCG2
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease inhibitors.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19][20]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19][20]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19][20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1 (1:1000) and ABCG2 (1:1000) overnight at 4°C.[19][28]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19][20]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).[28]
Visualizations
Caption: Overview of this compound resistance mechanisms.
Caption: Workflow for generating resistant cell lines.
Caption: ABC transporter-mediated drug efflux pathway.
References
- 1. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of this compound for cancer therapy [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. This compound induces apoptosis via Bcl-2 inactivation in chemoresistant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of this compound for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Treatment Disrupts the Transcriptional Activity of Hypoxia-Inducible Factors 1 and 2 in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. This compound Treatment Disrupts the Transcriptional Activity of Hypoxia-Inducible Factors 1 and 2 in Breast Cancer Cells [mdpi.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiparasitic this compound (MBZ) effectively overcomes cisplatin resistance in human ovarian cancer cells by inhibiting multiple cancer-associated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 16. Flow Cytometric Assessment of P-glycoprotein and Multidrug Resistance-associated Protein Activity and Expression in Canine Lymphoma | In Vivo [iv.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Regulation and Expression of the ATP-binding Cassette Transporter ABCG2 in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Sigma-2 receptor ligand A011 overcomes MDR in adriamycin-resistant human breast cancer cells by modulating ABCB1 and ABCG2 transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Novel Sigma-2 receptor ligand A011 overcomes MDR in adriamycin-resistant human breast cancer cells by modulating ABCB1 and ABCG2 transporter function [frontiersin.org]
- 21. Understanding the Basis of Drug Resistance of the Mutants of αβ-Tubulin Dimer via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
- 23. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - ecancer [ecancer.org]
- 24. researchgate.net [researchgate.net]
- 25. Potential and mechanism of this compound for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Reversal of chemoresistance in ovarian cancer by co-delivery of a P-glycoprotein inhibitor and paclitaxel in a liposomal platform - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mebendazole stability in different solvents and culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of mebendazole in various solvents and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO up to a concentration of approximately 10 mM. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound is poorly soluble in water and aqueous buffers at neutral pH. Its solubility is pH-dependent and increases in acidic conditions. Precipitation is a common issue when diluting DMSO stock solutions into aqueous media. To avoid this, it is crucial to ensure that the final concentration of this compound in the aqueous solution is below its solubility limit and that the final DMSO concentration is kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Q3: How stable is this compound in a powdered form?
A3: this compound is stable as a crystalline solid when stored at -20°C for extended periods (≥4 years).[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive and can undergo photodegradation upon exposure to light.[2][3] It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What is the known stability of this compound in cell culture media like DMEM or RPMI-1640?
A5: There is limited publicly available quantitative data on the stability of this compound specifically in cell culture media such as DMEM and RPMI-1640. The complex composition of these media, including salts, amino acids, vitamins, and serum, can potentially affect the stability of dissolved compounds. It is highly recommended to experimentally determine the stability of this compound under your specific cell culture conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in culture medium. | This compound's low aqueous solubility is exceeded. | - Ensure the final concentration of this compound is below its solubility limit in the specific medium. - Keep the final DMSO concentration in the medium as low as possible (ideally <0.1%). - Add the this compound stock solution to the pre-warmed medium while vortexing to ensure rapid and uniform mixing. - Consider using a solubilizing agent, such as cyclodextrins, if compatible with your experimental setup. |
| Inconsistent experimental results or loss of drug activity over time. | Degradation of this compound in the culture medium. | - Prepare fresh working solutions of this compound in culture medium for each experiment. - Protect the culture plates/flasks from light. - Determine the stability of this compound in your specific culture medium over the time course of your experiment using the provided protocol. - Consider the potential impact of serum components; if variability is high, test stability in serum-free versus serum-containing media. |
| Unexpected cytotoxicity. | High concentration of DMSO or formation of toxic degradation products. | - Ensure the final DMSO concentration is below the tolerance level of your cell line. - Minimize degradation by following the stability recommendations (e.g., protection from light, fresh preparation). - If significant degradation is suspected, consider analytical methods like LC-MS to identify potential degradation products. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~10 mM | [1] |
| Water | Practically insoluble | [1] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [4] |
| 0.1 M HCl | Soluble | [3] |
Table 2: Stability of this compound under Different Conditions
| Condition | Stability | Reference(s) |
| Solid (crystalline) at -20°C | ≥ 4 years | [1] |
| In DMSO at -80°C | 1 year | [2] |
| In DMSO at -20°C | 1 month | [2] |
| Aqueous solution (pH 4-8) | Stable | [3] |
| Aqueous solution (alkaline) | Partial degradation | [3] |
| Ethanol solution (light exposure) | High photodegradation | [3] |
| Aqueous solution (light exposure) | Half-life of 12-28 hours depending on concentration | [2] |
Experimental Protocols
Protocol: Determination of this compound Stability in Cell Culture Medium using HPLC
This protocol outlines a method to quantify the degradation of this compound in a specific cell culture medium over time.
1. Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all necessary supplements (e.g., FBS, antibiotics)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Sterile, amber microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO2)
2. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure it is fully dissolved.
3. Experimental Setup:
-
Prepare a working solution of this compound in the desired cell culture medium at the final concentration to be used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
-
Aliquot the this compound-containing medium into sterile, amber microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
As a control, prepare aliquots of the same this compound working solution in a simple aqueous buffer (e.g., PBS) to distinguish between degradation due to media components and simple hydrolysis.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
4. Sample Collection and Preparation:
-
At each designated time point, remove one aliquot of the this compound-containing medium and the control buffer.
-
Immediately store the samples at -80°C until analysis to halt further degradation.
-
For analysis, thaw the samples and centrifuge to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
5. HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a gradient of acetonitrile and water with a small percentage of formic acid to improve peak shape. A typical starting point could be a gradient from 30% to 90% acetonitrile.
-
Set the UV detector to the appropriate wavelength for this compound detection (e.g., 234 nm or 291 nm).
-
Inject a standard curve of this compound of known concentrations to quantify the amount in your samples.
-
Inject the collected samples and analyze the chromatograms to determine the concentration of this compound at each time point.
6. Data Analysis:
-
Plot the concentration of this compound versus time for both the cell culture medium and the control buffer.
-
Calculate the degradation rate and half-life (t½) of this compound in your specific medium.
Visualizations
Caption: Workflow for determining this compound stability in cell culture media.
Caption: Troubleshooting logic for inconsistent this compound experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavior of this compound during NF/RO Adsorption and Photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 4. Stability of fenbendazole suspensions for veterinary use. Correlation between zeta potential and sedimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Mebendazole crystallization in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of mebendazole crystallization in stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution crystallize when I dilute it in aqueous media?
A1: this compound exhibits very low solubility in aqueous solutions. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer (e.g., PBS) or cell culture medium, the abrupt change in solvent polarity causes this compound to precipitate out of the solution. This phenomenon is known as "solvent-shift" precipitation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO up to a concentration of approximately 10 mM.[1]
Q3: What are the different polymorphic forms of this compound and why are they important?
A3: this compound exists in at least three different polymorphic forms: A, B, and C.[2] These forms have the same chemical composition but different crystalline structures, which significantly affects their physicochemical properties, including solubility and dissolution rate. Form C is the pharmaceutically preferred polymorph due to its better bioavailability and lower toxicity.[2] The choice of solvent and crystallization conditions can influence the polymorphic form.
Q4: How does temperature affect the stability of this compound solutions?
A4: Increased temperatures can lead to the conversion of the more soluble polymorph C to the less soluble and more stable polymorph A, which can contribute to crystallization and loss of efficacy.[2] Therefore, it is crucial to store this compound stock solutions at the recommended temperature, typically -20°C, to maintain their stability.
Troubleshooting Guide: this compound Crystallization
This guide addresses specific issues you may encounter with this compound crystallization during your experiments.
| Problem | Potential Cause | Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | The rapid change in solvent polarity is causing the drug to "crash out" of the solution. | 1. Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This facilitates rapid mixing and prevents localized high concentrations of this compound. 2. Pre-warm the Aqueous Buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help to increase the solubility of this compound. 3. Lower the Final Concentration: If possible, try working with a lower final concentration of this compound in your assay. |
| Solution is initially clear but forms a precipitate over time. | The solution is supersaturated, and crystallization is occurring more slowly. | 1. Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.5%) to minimize its effect on the aqueous environment. 2. Use Freshly Prepared Solutions: Prepare working solutions fresh for each experiment and avoid storing diluted aqueous solutions of this compound. 3. Incorporate a Surfactant: For some applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween 80, in the aqueous buffer can help to maintain this compound solubility. However, this should be tested for compatibility with your specific assay. |
| Inconsistent results between experiments. | This could be due to variability in the preparation of the working solutions, leading to different effective concentrations of soluble this compound. | 1. Standardize the Dilution Protocol: Ensure that the same person follows a standardized and validated protocol for preparing the working solutions for all experiments. 2. Visually Inspect for Precipitation: Before adding the working solution to your cells or assay, visually inspect it for any signs of precipitation. If crystals are observed, do not use the solution. 3. Filter the Final Working Solution: As a final quality control step, you can filter the diluted working solution through a 0.22 µm syringe filter to remove any microscopic precipitates. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 295.29 g/mol . To prepare a 10 mM stock solution, you will need 2.95 mg of this compound per 1 mL of DMSO.
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Preparation of this compound Working Solution (e.g., 10 µM in Cell Culture Medium)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of the 10 mM stock solution required to achieve the desired final concentration in your working solution. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Add the pre-warmed cell culture medium to a sterile conical tube.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise to the center of the vortex.
-
Continue vortexing for a few seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
This compound's Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action is the inhibition of microtubule polymerization by binding to β-tubulin.[3][4] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis. Additionally, this compound has been shown to modulate several other signaling pathways involved in cancer cell proliferation and survival.
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow for Troubleshooting this compound Crystallization
Caption: A logical workflow for troubleshooting this compound crystallization.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Analysing the crystal purity of this compound raw material and its stability in a suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Mebendazole in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Mebendazole (MBZ) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of tubulin polymerization. It binds to the colchicine-binding site of β-tubulin, which disrupts the formation of microtubules. This leads to G2/M phase cell cycle arrest and induction of apoptosis.
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to have several off-target effects, particularly at higher concentrations. These include the inhibition of various kinases such as MAPK14 (p38α), ABL1, and ERK2. It can also modulate signaling pathways like JAK2-STAT3, Akt/NF-κB, and uniquely among tubulin-binding agents, activate the MEK-ERK pathway in certain cell types.[1][2]
Q3: Why is it important to consider off-target effects in my experiments?
A3: Off-target effects can lead to misinterpretation of experimental results. For example, observed cytotoxicity might be attributed to tubulin inhibition when it is, in fact, due to the inhibition of a critical survival kinase. Understanding and controlling for these effects is crucial for accurate data interpretation and the development of selective therapies.
Q4: At what concentrations are off-target effects of this compound typically observed?
A4: The concentration at which off-target effects become significant can vary depending on the cell type and the specific off-target. However, kinase inhibition has been observed in the nanomolar to low micromolar range.[3] It is essential to perform dose-response experiments to determine the optimal concentration for your specific cellular assay.
Troubleshooting Guides
Problem 1: Inconsistent cell viability results or unexpected cytotoxicity at low concentrations.
Possible Cause: Your cells may be particularly sensitive to an off-target effect of this compound, such as inhibition of a key survival kinase.
Troubleshooting Steps:
-
Determine a precise IC50: Conduct a dose-response experiment with a broad range of MBZ concentrations to accurately determine the half-maximal inhibitory concentration (IC50) in your specific cell line.
-
Compare with other tubulin inhibitors: Treat your cells with other tubulin-binding agents that have different off-target profiles (e.g., colchicine, vincristine). If MBZ is significantly more potent, it may suggest an off-target effect is contributing to cell death.[2]
-
Assess kinase pathway activity: Use western blotting to probe the phosphorylation status of key proteins in known MBZ off-target pathways, such as p38 MAPK, ERK, and STAT3, at your experimental concentration.[2][4]
Problem 2: The observed cellular phenotype does not align with typical effects of microtubule disruption (e.g., no clear G2/M arrest).
Possible Cause: The observed phenotype may be a result of one or more off-target effects on signaling pathways that regulate different cellular processes.
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution of MBZ-treated cells. A lack of significant G2/M arrest might indicate that other mechanisms are at play.
-
Signaling Pathway Analysis: As in the previous troubleshooting guide, use techniques like western blotting or reporter assays to investigate the activity of pathways known to be affected by MBZ. For example, MBZ has been shown to uniquely activate the MEK-ERK pathway in some cells.[1][2]
-
Rescue Experiments: If you hypothesize that an off-target effect on a specific kinase is responsible for the phenotype, try to "rescue" the effect by overexpressing a constitutively active form of that kinase or by adding a downstream effector.
Problem 3: Difficulty in distinguishing between on-target (tubulin) and off-target (e.g., kinase inhibition) effects.
Possible Cause: Both on- and off-target effects can contribute to the overall cellular response, making it challenging to dissect the primary driver of the observed phenotype.
Troubleshooting Steps:
-
Tubulin Polymerization Assay: Perform an in vitro tubulin polymerization assay with purified tubulin to confirm the direct inhibitory effect of MBZ on its primary target.[5]
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm the direct binding of MBZ to its on- and potential off-targets within the cellular environment. A shift in the melting temperature of a protein in the presence of MBZ indicates direct engagement.[3]
-
Use of Specific Inhibitors: Compare the phenotype induced by MBZ with that of highly specific inhibitors of the suspected off-target kinases. If the phenotypes are similar, it provides evidence for the off-target effect.
-
Structurally Unrelated Compound: If available, use a structurally unrelated compound that targets the same primary target (tubulin) to see if the same phenotype is observed.
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | ~0.16 |
| H460 | Non-small cell lung cancer | ~0.16 |
| OVCAR3 | Ovarian Cancer | 0.156 - 2.5 (dose and time-dependent) |
| OAW42 | Ovarian Cancer | 0.156 - 2.5 (dose and time-dependent) |
| U87 | Glioblastoma | 0.288 - 2.1 |
| T98G | Glioblastoma | 0.288 - 2.1 |
| U251 | Glioblastoma | 0.288 - 2.1 |
Table 2: In Vitro IC50 Values of this compound Against Off-Target Kinases
| Kinase | IC50 (nM) |
| MAPK14 (p38α) | 104 ± 46 |
| ABL1 | >10,000 |
| ERK2 (MAPK1) | 3,400 ± 1,500 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a range of MBZ concentrations (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value using non-linear regression.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of MBZ on the polymerization of purified tubulin.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.
-
Compound Addition: Add various concentrations of MBZ or a vehicle control to the reaction mixture.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Absorbance Measurement: Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization in the presence of MBZ indicates inhibition.[5]
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol allows for the detection of changes in protein phosphorylation, indicating modulation of signaling pathways.
-
Cell Lysis: After treating cells with MBZ for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, ERK, p-STAT3, STAT3).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. This compound is unique among tubulin-active drugs in activating the MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. In silico molecular target prediction unveils this compound as a potent MAPK14 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mebendazole Permeability Across the Blood-Brain Barrier
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of Mebendazole (MBZ) for neurological applications, particularly in the context of brain cancer. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments to enhance MBZ's permeability across the blood-brain barrier (BBB).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experimental work.
1. In Vitro Blood-Brain Barrier (BBB) Model Integrity
Question: My in vitro BBB model (e.g., Transwell assay) is showing low Transendothelial Electrical Resistance (TEER) values and/or high permeability to control substances (e.g., Lucifer Yellow). What could be the cause and how can I fix it?
Answer: Low TEER values and high permeability of control molecules indicate a compromised integrity of the endothelial cell monolayer, which is critical for a reliable BBB model. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | - Cell Passage Number: Use endothelial cells within a validated low passage number range, as high passage numbers can lead to a decline in tight junction protein expression. - Seeding Density: Optimize the cell seeding density. A confluent monolayer is crucial for barrier formation. - Co-culture System: If using a co-culture model with astrocytes or pericytes, ensure the health and proper seeding of these supporting cells as they are vital for inducing and maintaining BBB characteristics. |
| Experimental Procedure | - Handling: Handle the Transwell inserts with care to avoid scratching or damaging the cell monolayer. - Media Changes: Perform media changes gently to avoid disrupting the cell layer. - TEER Measurement: Ensure the electrode is properly placed and does not touch the cell monolayer. Take multiple readings for consistency. |
| Reagent Quality | - Media and Supplements: Use high-quality, fresh cell culture media and supplements. - Coating: Ensure proper coating of the Transwell membrane with extracellular matrix proteins (e.g., collagen, fibronectin) to promote cell attachment and monolayer formation. |
2. This compound Nanoparticle Formulation
Question: I am having trouble with my this compound nanoparticle formulation. The particle size is too large and polydisperse, and the encapsulation efficiency is low. What can I do?
Answer: Formulating this compound, a poorly water-soluble drug, into nanoparticles presents several challenges. Here are some common issues and potential solutions based on a melt-emulsification ultrasonication method for solid lipid nanoparticles (SLNs):
| Problem | Potential Cause | Troubleshooting Steps |
| Large and Polydisperse Particles | - Inadequate Sonication: Insufficient sonication time or power can lead to incomplete particle size reduction. - High Lipid Concentration: A high concentration of the solid lipid can result in larger particle formation. - Inappropriate Surfactant Concentration: The surfactant concentration is critical for stabilizing the nanoparticles and preventing aggregation. | - Optimize Sonication: Increase the sonication time or power. Experiment with different sonication parameters to find the optimal conditions. - Adjust Lipid:Drug Ratio: Try decreasing the amount of solid lipid relative to the drug. - Optimize Surfactant Concentration: Test different concentrations of the surfactant (e.g., Poloxamer 407) to achieve better stabilization. |
| Low Encapsulation Efficiency | - Drug Expulsion: The drug may be expelled from the lipid matrix during the cooling and solidification process. - Poor Drug Solubility in Lipid: this compound may have limited solubility in the chosen solid lipid. | - Rapid Cooling: Employ a rapid cooling step (e.g., using an ice bath) after the hot emulsification to quickly solidify the nanoparticles and trap the drug inside. - Lipid Screening: Screen different solid lipids (e.g., Compritol 888 ATO) to find one with better solubilizing capacity for this compound. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the enhancement of this compound's BBB permeability.
1. Strategies to Enhance this compound BBB Permeability
Question: What are the most promising strategies to increase this compound's concentration in the brain?
Answer: Several strategies are being explored to enhance the delivery of this compound across the BBB for the treatment of brain tumors. The most investigated approaches include:
-
Utilizing Different this compound Polymorphs: this compound exists in three polymorphic forms (A, B, and C). Preclinical studies have shown that polymorph C exhibits the most favorable brain penetration and therapeutic efficacy with limited toxicity.[1][2]
-
Inhibition of Efflux Pumps: this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter at the BBB that actively pumps the drug out of the brain. Co-administration with a P-gp inhibitor, such as elacridar, has been shown to significantly improve the efficacy of this compound in preclinical brain tumor models.[1][2]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or self-nanoemulsifying drug delivery systems (SNEDDS), can improve its solubility, bioavailability, and potentially its ability to cross the BBB.[3][4]
2. Quantitative Data on this compound Brain Penetration
Question: What are the reported brain-to-plasma concentration ratios and therapeutically effective concentrations of this compound?
Answer: The brain penetration of this compound is often quantified by the brain-to-plasma (B/P) ratio. Here is a summary of key quantitative data from preclinical studies:
| This compound Formulation/Condition | Brain-to-Plasma (B/P) Ratio (AUC0-24h) | Peak Brain Concentration (Cmax) | Notes |
| This compound Polymorph A | Markedly lower levels in plasma and brain | - | No therapeutic benefit observed in a glioma model.[2] |
| This compound Polymorph B | Lower B/P ratio than Polymorph C | - | Showed some efficacy but with greater toxicity.[2] |
| This compound Polymorph C | 0.82[2] | ~7.1 µM (at 4 hours post-administration)[5] | Considered the most efficacious polymorph for brain cancer therapy.[2] |
| This compound Polymorph C + Elacridar (P-gp inhibitor) | No statistically significant difference in B/P ratio in one study[2] | - | Significantly improved survival in glioma and medulloblastoma models.[2] |
IC50 values for this compound in glioblastoma and medulloblastoma cell lines range from 0.1 to 0.5 µM.[6]
3. Experimental Protocols
Question: Where can I find detailed protocols for key experiments related to enhancing this compound's BBB permeability?
Answer: Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is based on the melt-emulsification ultrasonication method.
Materials:
-
This compound (MBZ)
-
Solid Lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 407)
-
Deionized water
-
Magnetic stirrer with heating
-
Probe sonicator
-
Ice bath
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Immediately place the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model
This protocol outlines a standard procedure to assess the permeability of this compound across an in vitro BBB model.
Materials:
-
Transwell inserts with a microporous membrane
-
Brain endothelial cells (e.g., hCMEC/D3)
-
Astrocyte or pericyte cells (for co-culture models)
-
Cell culture medium and supplements
-
This compound solution
-
Lucifer Yellow (as a paracellular permeability marker)
-
TEER meter
-
LC-MS/MS or other analytical method for this compound quantification
Procedure:
-
Cell Seeding: Seed the brain endothelial cells on the apical side of the Transwell insert. For co-culture models, seed astrocytes or pericytes on the basolateral side.
-
Monolayer Formation and Integrity Check: Culture the cells until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the TEER daily. The TEER values should reach a stable and sufficiently high level. Also, assess the permeability to a low-permeability marker like Lucifer Yellow.
-
Permeability Experiment:
-
Wash the cell monolayer with a pre-warmed transport buffer.
-
Add the this compound solution (with or without enhancers like P-gp inhibitors or as a nanoparticle formulation) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and procedures related to enhancing this compound's BBB permeability.
Caption: this compound's mechanism of action and BBB transport.
Caption: Workflow for an in vitro BBB permeability assay.
Caption: Logic diagram of nanoparticle-mediated enhancement.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. lornajane.net [lornajane.net]
- 3. Fabrication of this compound Loaded Solid Lipid Nanoparticles: Formulation, Optimization, Characterization, Stabilization, and In-Vitro Evaluation | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of repurposed this compound, alone and in synergistic combination with ONC201, in the treatment of diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of Mebendazole in combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Mebendazole (MBZ) in combination therapies.
Frequently Asked Questions (FAQs)
Q1: My in vivo results with this compound show poor efficacy, despite promising in vitro data. What are the common causes and how can I troubleshoot this?
A1: This is a frequent challenge, often linked to this compound's physicochemical properties.
-
Poor Bioavailability: MBZ has very low aqueous solubility and oral bioavailability (approximately 20%), which can lead to insufficient plasma and tissue concentrations to exert its antineoplastic effects.[1][2][3] The formulation and polymorphic form of MBZ used can significantly impact its solubility and subsequent absorption.[1]
-
First-Pass Metabolism: MBZ undergoes extensive first-pass metabolism in the liver, which further reduces the amount of active drug reaching systemic circulation.[2][4]
-
P-glycoprotein (P-gp) Efflux: In brain tumor models, the P-glycoprotein efflux pump at the blood-brain barrier can actively remove MBZ, limiting its concentration in the central nervous system.[5]
Troubleshooting Strategies:
-
Optimize Formulation: Explore novel formulations such as oral nano-systems, redispersible microparticles with polymers like L-HPC, or hydrotropic solid dispersions with nicotinamide (B372718) to enhance solubility and dissolution.[1][3][4][6] Studies have shown that such formulations can increase the area under the curve (AUC) by nearly 3-fold compared to pure MBZ.[3]
-
Consider Polymorphs: The 'C' polymorph of MBZ has been shown to be the most efficacious in brain tumor models due to better solubility and brain distribution.[5]
-
Inhibit Efflux Pumps: For brain cancer models, co-administration with a P-gp inhibitor like elacridar (B1662867) can significantly improve the efficacy of MBZ.[5]
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies in your animal model to measure plasma and tumor concentrations of MBZ, ensuring they reach the therapeutic levels observed in your in vitro experiments (typically in the 0.1–1.0 µM range).[7][8]
Q2: How do I quantitatively determine if the interaction between this compound and another drug is synergistic, additive, or antagonistic?
A2: The most widely accepted method is the Combination Index (CI) method developed by Chou and Talalay.[9][10] This quantitative approach provides a numerical value to define the nature of the drug interaction.
-
Synergism: The combined effect is greater than the sum of the individual effects (CI < 1).
-
Additive Effect: The combined effect is equal to the sum of the individual effects (CI = 1).
-
Antagonism: The combined effect is less than the sum of the individual effects (CI > 1).
To perform this analysis, you must first establish dose-effect curves for each drug individually to determine parameters like potency (IC50 or Dm) and the shape of the curve (m value).[9] You then test the drugs in combination, typically at a constant ratio, and apply the CI equation. For a detailed methodology, refer to the Experimental Protocols section below.
Q3: What are some rational combination strategies for this compound to enhance its therapeutic index?
A3: The goal is to achieve synergy, where the combination is more effective or less toxic than the individual agents. MBZ's primary mechanism is disrupting microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.[8][11][12] Rational combinations often involve targeting parallel or downstream survival pathways.
-
Targeting Pro-Survival Signaling: Combining MBZ with inhibitors of key signaling pathways like MAPK/ERK can be effective. For example, MBZ shows strong synergy with the MEK1/2 inhibitor trametinib (B1684009) in melanoma cell lines by enhancing the inhibition of the MAPK/ERK pathway and inducing apoptosis.[7]
-
Overcoming Chemoresistance: MBZ can sensitize cancer cells to conventional chemotherapeutics. It has shown synergistic effects with temozolomide (B1682018) (TMZ) in glioblastoma and with cisplatin (B142131) in resistant cell lines.[7]
-
Enhancing Radiotherapy: MBZ acts as a potent radiosensitizer. It can be combined with ionizing radiation (IR) to enhance DNA damage, delay tumor growth, and increase survival in preclinical models of malignant meningioma and glioma.[5][7]
-
Targeting Different Apoptotic Pathways: Combining MBZ with agents that trigger apoptosis through different mechanisms can be synergistic. For instance, MBZ combined with ONC201, which acts on the ClpP-dependent integrated stress response, potentiates pro-apoptotic activity in diffuse midline glioma (DMG) models.[11][13][14]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (Monotherapy) in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (µM) | Reference |
| Glioblastoma (GBM) | GL261, 060919 | 0.10 - 0.24 | [5][8] |
| Lung Cancer (NSCLC) | A549, H1299, H460 | ~0.16 | [7] |
| Melanoma | K1735 | Not specified, ~70% growth inhibition | [7] |
| Breast, Ovary, Colon | Various | 0.1 - 0.8 | [7] |
| Adrenocortical Carcinoma | H295R, SW-13 | 0.23 - 0.27 | [8] |
| Meningioma | KT21MG1 | 0.26 - 0.42 | [7] |
| Acute Myeloid Leukemia (AML) | THP1, others | 0.07 - 0.26 | [7] |
| Diffuse Midline Glioma (DMG) | Various | 0.10 - 0.96 | [11][13] |
Table 2: Preclinical this compound Combination Therapy Data
| Combination Agent | Cancer Type | Model | Key Finding | Reference |
| Trametinib (MEKi) | Melanoma | In Vitro | Strong synergism in NRAS-mutated cell lines. | [7] |
| ONC201 | Diffuse Midline Glioma | In Vitro | Synergistic increase in antiproliferative effects. | [13][14] |
| Radiation (IR) | Malignant Meningioma | In Vivo | Synergistic effect; increased median survival. | [5][7] |
| Sulindac | Colon Cancer | In Vivo (ApcMin/+) | Combination reduced tumor number by up to 90%. | [7] |
| Vincristine | Lung Carcinoma | In Vitro (NCI-H209) | Combination suppressed proliferation more than single agents. | [15] |
| Methotrexate | Breast Cancer | In Vitro (MDA-MB-231, MCF-7) | Synergistic effects against breast cancer cell lines. | [12] |
Visual Guides and Workflows
Signaling Pathway: Rationale for MBZ + MEK Inhibitor Combination
Caption: Dual inhibition of microtubule polymerization by MBZ and the MAPK/ERK pathway by Trametinib.
Experimental Workflow: From In Vitro Synergy to In Vivo Validation
Caption: A stepwise workflow for assessing and validating synergistic drug combinations with this compound.
Troubleshooting Guide: Common Experimental Issues
References
- 1. Significant Improvement in Bioavailability and Therapeutic Efficacy of this compound Oral Nano-Systems Assessed in a Murine Model with Extreme Phenotypes of Susceptibility to Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - ecancer [ecancer.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. e-century.us [e-century.us]
- 12. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of this compound for cancer therapy [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The therapeutic potential of repurposed this compound, alone and in synergistic combination with ONC201, in the treatment of diffuse midline glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Dealing with batch-to-batch variability of Mebendazole powder
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address challenges arising from the batch-to-batch variability of Mebendazole powder. Here you will find troubleshooting guides with detailed experimental protocols and frequently asked questions to ensure the consistency and reliability of your experimental results.
Troubleshooting Guides
This section provides detailed methodologies for key experiments to identify and characterize batch-to-batch variability of this compound powder.
Issue: Inconsistent experimental results, suspecting polymorphism.
How can I determine the polymorphic form of my this compound powder?
You can use several analytical techniques to identify the polymorphic form (A, B, or C) of your this compound powder. The most common methods are Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-Ray Powder Diffraction (XRPD).
Experimental Protocol: Polymorph Identification by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Each polymorph of this compound has a distinct thermal profile.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument using indium and tin standards.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum crucible.
-
Analysis:
-
Place the sample crucible and an empty reference crucible in the DSC cell.
-
Heat the sample at a rate of 10 °C/min.
-
Record the thermogram.
-
-
Data Interpretation:
-
Polymorph A: Exhibits an endothermic transition peak at approximately 233.6 °C.[1]
-
Polymorph B: Shows two endothermic peaks around 211.1 °C and 258.3 °C.[1]
-
Polymorph C: Displays a major endothermic peak at about 224.6 °C and a minor peak around 240.3 °C.[1] A small endotherm may also be observed around 195 °C.[2]
-
Table 1: Thermal Properties of this compound Polymorphs
| Polymorph | Melting Endotherms (°C) |
| A | ~233.6, ~264, ~331 |
| B | ~211.1, ~243, ~254, ~258.3, ~327 |
| C | ~195, ~224.6, ~240.3, ~253, ~330 |
Note: The exact temperatures can vary slightly depending on the instrument and experimental conditions.
Experimental Protocol: Polymorph Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies chemical bonds in a molecule by producing an infrared absorption spectrum. The different crystal lattices of this compound polymorphs result in distinct FTIR spectra.
Methodology:
-
Sample Preparation:
-
Analysis:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Average 64 scans for each spectrum with a resolution of 4 cm⁻¹.[2]
-
-
Data Interpretation:
-
Compare the obtained spectrum with reference spectra for polymorphs A, B, and C. Key differences are often observed in the regions associated with N-H and C=O stretching frequencies.
-
Table 2: Key FTIR Absorption Frequencies for this compound Polymorphs
| Polymorph | N-H Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) |
| A | 3322 | 1711 |
| C | 3379 | 1730 |
Source: Adapted from Garbuio et al., 2014[2]
Experimental Protocol: Polymorph Identification by X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying crystalline phases. Each polymorph of this compound has a unique diffraction pattern.
Methodology:
-
Sample Preparation: Place a sufficient amount of this compound powder in the sample holder.
-
Analysis:
-
Run the analysis using a diffractometer.
-
The specific instrument parameters (e.g., radiation source, scan range, step size) should be optimized for the instrument in use.
-
-
Data Interpretation:
-
Compare the resulting diffractogram with published patterns for polymorphs A, B, and C.
-
Table 3: Characteristic XRPD Peaks (d-spacings in Å) for this compound Polymorphs
| Polymorph | Characteristic d-spacings (Å) |
| B | 9.36, 4.65, 4.11, 3.62 |
Note: This table provides characteristic peaks for Polymorph B as reported in the literature. For a comprehensive analysis, comparison with full reference patterns for all polymorphs is recommended.[3]
Workflow for Polymorph Identification
Caption: A logical workflow for identifying this compound polymorphs.
Issue: Variable drug dissolution leading to inconsistent bioavailability.
How can I perform a reliable dissolution test for my this compound powder?
A discriminating dissolution test is crucial to assess the impact of physical properties like polymorphism and particle size on the dissolution rate of this compound. The choice of dissolution medium is critical.
Experimental Protocol: Discriminating Dissolution Test
Methodology:
-
Apparatus: USP Apparatus 2 (paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl. To investigate the effect of surfactants, parallel experiments can be run with varying concentrations of sodium lauryl sulfate (B86663) (SLS), for example, 0.5% and 1.0%.[4][5]
-
Apparatus Settings:
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 rpm.[4]
-
-
Sample Introduction: Introduce a precisely weighed amount of this compound powder (e.g., equivalent to a standard dose) into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 10, 20, 30, 60, 90, and 120 minutes).[4] Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis:
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for different batches.
Table 4: Expected Dissolution Behavior of this compound Polymorphs in 0.1 N HCl (without SLS)
| Polymorph | Dissolution Rate |
| A | Slowest |
| B | Fastest |
| C | Intermediate |
Note: The presence of SLS in the dissolution medium can mask the differences in dissolution rates between polymorphs.[5][7]
Troubleshooting Dissolution Test Workflow
Caption: A workflow for troubleshooting inconsistent this compound dissolution.
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of this compound that can vary between batches?
A1: The most significant source of batch-to-batch variability is polymorphism. This compound can exist in at least three polymorphic forms: A, B, and C.[1][8][9] These forms have the same chemical composition but different crystal structures, leading to variations in solubility, dissolution rate, and bioavailability.[2][3] Other properties that can vary include particle size distribution and the presence of impurities.
Q2: Which polymorphic form of this compound is preferred for clinical use and why?
A2: Polymorph C is generally preferred for clinical use.[8][9] This is because it offers a good balance of therapeutic efficacy and reduced toxicity compared to polymorph B.[8][10] Polymorph A is considered the least effective.[8][9]
Q3: How do the solubilities of the different this compound polymorphs compare?
A3: The solubility of the polymorphs in 0.1 M HCl follows the order: B > C > A.[2] However, all forms are considered practically insoluble in water.[11]
Table 5: Solubility of this compound Polymorphs
| Polymorph | Solubility in 0.1 M HCl (µg/mL) | Aqueous Solubility (µg/mL) |
| A | ~20 | 9.8 |
| B | ~70 | 71.3 |
| C | ~40 | 35.4 |
Source: Adapted from Swanepoel et al., 2003 and Garbuio et al., 2014[2][11]
Q4: Can storage conditions affect the polymorphic form of this compound?
A4: Yes, storage conditions, particularly high temperature and humidity, can induce polymorphic transformations. For instance, the clinically preferred polymorph C can convert to the less soluble and less effective polymorph A under such conditions.[8][12]
Q5: What is the primary mechanism of action of this compound?
A5: this compound's primary mechanism of action is the inhibition of microtubule polymerization by binding to the colchicine-binding site of β-tubulin in parasitic worms and cancer cells.[13] This disruption of the microtubule network interferes with essential cellular processes like cell division and glucose uptake, ultimately leading to cell death.[14]
Q6: Which signaling pathways are known to be affected by this compound?
A6: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and immune response. These include the downregulation of the JAK/STAT3 pathway and the activation of the MAPK/ERK pathway.[15][16][17]
This compound's Effect on Key Signaling Pathways
Caption: this compound's modulation of key cellular signaling pathways.
References
- 1. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 2. japsonline.com [japsonline.com]
- 3. scielo.br [scielo.br]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Developing a discriminating dissolution test for three this compound polymorphs based on solubility differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jipbs.com [jipbs.com]
- 7. researchgate.net [researchgate.net]
- 8. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 9. Brain Penetration and Efficacy of Different this compound Polymorphs in a Mouse Brain Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental chemotherapy and toxicity in mice of three this compound polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Significant Improvement in Bioavailability and Therapeutic Efficacy of this compound Oral Nano-Systems Assessed in a Murine Model with Extreme Phenotypes of Susceptibility to Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of polymorph transformations that decrease the stability of tablets containing the WHO essential drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of this compound for cancer therapy [frontiersin.org]
- 17. diva-portal.org [diva-portal.org]
Technical Support Center: Optimizing Mebendazole's Anti-Tumor Efficacy with Pulsed Dosing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mebendazole (MBZ) to optimize its anti-tumor efficacy, with a particular focus on pulsed dosing strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-tumor mechanism of this compound?
A1: this compound's primary anti-cancer mechanism is the disruption of microtubule polymerization by binding to the colchicine-binding domain of tubulin.[1] This leads to mitotic arrest in cancer cells, subsequently inducing apoptosis (programmed cell death).[2][3]
Q2: Beyond microtubule disruption, what other signaling pathways does this compound affect?
A2: this compound modulates several other signaling pathways crucial for cancer cell survival and proliferation. These include the inhibition of STAT3, ELK/SRF, NFKB, MYC/MAX, and E2F/DP1 signaling pathways.[2] It has also been shown to downregulate the Girdin-mediated AKT/IKKα/β/NF-κB signaling axis in ovarian cancer.[3] Furthermore, MBZ can inhibit angiogenesis by targeting VEGFR-2.[4]
Q3: Why is pulsed dosing being considered for this compound?
A3: While direct clinical trial data on pulsed dosing for MBZ is emerging, the rationale is based on principles of cancer therapy aimed at delaying therapeutic resistance. Mathematical modeling suggests that pulsed therapy—short, high-dose treatments followed by a break—can delay relapse compared to continuous treatment with the same total dose.[5] This strategy may also help manage potential toxicities associated with continuous high-dose administration.
Q4: What is the rationale for combining this compound with other therapies?
A4: this compound has shown synergistic effects when combined with other treatments. For instance, it can increase the sensitivity of cancer cells to radiation therapy and other chemotherapeutic agents like cisplatin (B142131) and docetaxel.[6] Its ability to inhibit HIF-1α, which is implicated in multi-drug resistance, also suggests its potential in combination therapies for resistant tumors.[1]
Q5: What are the known challenges with this compound's formulation and bioavailability?
A5: this compound has poor water solubility and a slow disintegration rate, which results in low bioavailability.[6][7] Its systemic availability can be enhanced by administration with fatty foods.[8] Researchers are exploring new delivery systems like polymeric nanoparticles and nanostructured lipid formulations to overcome these pharmacokinetic limitations.[6][7]
Troubleshooting Guides
Problem 1: High variability in in vitro IC50 values for this compound.
-
Question: We are observing significant variability in the IC50 values of this compound in our cancer cell line assays, making it difficult to establish a reproducible baseline for our pulsed dosing experiments. What could be the cause, and how can we improve consistency?
-
Answer: Variability in IC50 values is a common issue and can be attributed to several factors.[9] Here is a step-by-step guide to troubleshoot this problem:
-
Cell Line Passage Number: Ensure you are using a consistent and low passage number for your cell lines. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Reagent Consistency: Use the same source and lot for critical reagents like cell culture media, serum, and this compound powder.
-
This compound Preparation: this compound has poor solubility. Ensure a consistent and validated protocol for dissolving MBZ. Stock solutions in DMSO should be stored properly in aliquots to avoid repeated freeze-thaw cycles.
-
Incubation Time: The duration of drug exposure significantly impacts IC50 values. Standardize the incubation time (e.g., 48 or 72 hours) across all experiments.[9]
-
Assay Protocol: Strictly adhere to a standardized protocol for your cell viability assay (e.g., MTT, SRB). Pay close attention to cell seeding density, ensuring a logarithmic growth phase during drug treatment.
-
Problem 2: Inconsistent anti-tumor effects in in vivo models with pulsed dosing.
-
Question: Our in vivo experiments with pulsed this compound dosing in a mouse xenograft model are showing inconsistent tumor growth inhibition. Some animals respond well, while others show minimal effects. What factors should we investigate?
-
Answer: Inconsistent in vivo results can stem from several variables. Consider the following troubleshooting steps:
-
Drug Formulation and Administration: Due to MBZ's poor solubility, ensure the drug is homogenously suspended in the vehicle (e.g., sesame oil) before each oral gavage. Inconsistent suspension can lead to variable dosing.
-
Dosing Schedule and Timing: The timing and duration of the "pulse" and "off" periods are critical. The "off" period should be long enough to allow for normal tissue recovery but short enough to prevent significant tumor regrowth. You may need to optimize the schedule based on your specific tumor model's growth kinetics.
-
Animal Health and Stress: Ensure uniform health and age of the animals at the start of the experiment. Stress can influence treatment outcomes.
-
Tumor Burden at Treatment Initiation: Initiate treatment when tumors have reached a consistent, predetermined size across all animals.[1]
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound in your animal model. The dosing schedule should be designed to maintain a therapeutic concentration during the "on" pulse.
-
Problem 3: Difficulty in assessing the molecular effects of pulsed this compound treatment.
-
Question: We are struggling to capture the dynamic molecular changes (e.g., microtubule disruption, apoptosis) in response to our pulsed this compound regimen. By the time we collect the tumors, the effects seem to have diminished. How can we better time our sample collection?
-
Answer: This is a common challenge with pulsed dosing. The molecular effects can be transient. Here's a suggested approach:
-
Time-Course Pilot Study: Conduct a small-scale pilot study with a single pulse of this compound. Collect tumor samples at multiple time points after drug administration (e.g., 6, 12, 24, 48, and 72 hours) to identify the peak of the molecular response for your markers of interest (e.g., cleaved caspase-3 for apoptosis, tubulin polymerization status).
-
Synchronize Sample Collection: Based on your pilot study, synchronize the sample collection in your main experiment to the time point of maximal effect after the final pulse.
-
Pharmacodynamic Markers: Utilize pharmacodynamic markers to confirm target engagement. For example, assess the level of tubulin polymerization in tumor tissue at different time points.
-
Quantitative Data Summary
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Non-Small Cell Lung Cancer | A549, H460 | ~0.1 | [6] |
| Non-Small Cell Lung Cancer | A549, H129, H460 | ~0.16 | [8] |
| Melanoma | M-14, A-375 | 0.32 | [1] |
| Adrenocortical Carcinoma | H295R | 0.23 | [1] |
| Adrenocortical Carcinoma | SW-13 | 0.27 | [1] |
| Head and Neck Squamous Cell | CAL27 | 1.28 | [6] |
| Head and Neck Squamous Cell | SCC15 | 2.64 | [6] |
| Ovarian Cancer | OVCAR3 | 0.625 (48h) | [10] |
| Ovarian Cancer | OAW42 | 0.312 (48h) | [10] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the drug stock).[9]
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[9]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Visualizations
References
- 1. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - ecancer [ecancer.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimal Strategy and Benefit of Pulsed Therapy Depend On Tumor Heterogeneity and Aggressiveness at Time of Treatment Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of this compound for cancer therapy [frontiersin.org]
- 7. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of this compound for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Synergistic Alliance of Mebendazole and Taxanes in Combating Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs with well-established safety profiles presents a promising and accelerated avenue for novel cancer therapeutics. Mebendazole (MBZ), a benzimidazole (B57391) anthelmintic, has garnered significant attention for its potent anti-cancer properties. This guide provides a comparative analysis of the synergistic effects of this compound, and its close analog Flubendazole, with taxane-based chemotherapy in breast cancer. The data presented herein is collated from preclinical studies, offering a comprehensive overview of the enhanced efficacy, underlying mechanisms, and experimental frameworks of this promising combination therapy.
Executive Summary
The combination of benzimidazoles, such as this compound and Flubendazole, with taxanes like paclitaxel (B517696), demonstrates a significant synergistic effect in inhibiting breast cancer cell proliferation and tumor growth. This synergy allows for enhanced therapeutic efficacy and has the potential to overcome taxane (B156437) resistance. The primary mechanism of this interaction involves the dual targeting of microtubule dynamics and the modulation of key signaling pathways, including HIF1α/PI3K/AKT.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between Flubendazole and paclitaxel in breast cancer cell lines has been quantitatively assessed using the Combination Index (CI), a standard measure for quantifying drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| MDA-MB-231 | Flubendazole + Paclitaxel | < 1 | Synergistic |
| MCF-7 | Flubendazole + Paclitaxel | < 1 | Synergistic |
Data extracted from a study on Flubendazole, a close structural and functional analog of this compound, in combination with paclitaxel in breast cancer cell lines.[1][2][3]
The optimal synergistic ratio for Flubendazole and paclitaxel was identified as 3:1, with concentrations of 1.5 μM and 0.5 μM, respectively.[1] This synergistic interaction allows for a reduction in the required dosage of paclitaxel, potentially minimizing its associated side effects.
Comparative Efficacy: Monotherapy vs. Combination Therapy
In vivo studies using xenograft models of breast cancer have demonstrated the superior efficacy of the combination therapy compared to either drug administered alone.
| Treatment Group | Tumor Growth Inhibition | Metastasis Inhibition |
| Vehicle (Control) | - | - |
| Flubendazole | Moderate | Moderate |
| Paclitaxel | Moderate | Moderate |
| Flubendazole + Paclitaxel | Significant | Significant |
Findings are based on studies investigating the combination of Flubendazole and paclitaxel in breast cancer animal models.[1][2][3]
Underlying Mechanism of Synergy: A Multi-pronged Attack
The synergistic effect of this compound and taxanes stems from their complementary mechanisms of action, primarily targeting microtubule function and critical cell survival pathways.
-
Dual Disruption of Microtubule Dynamics : Both this compound and taxanes are microtubule-targeting agents. However, they bind to different sites on the tubulin protein. This compound inhibits microtubule polymerization, while taxanes stabilize microtubules, preventing their disassembly. This dual disruption leads to a more profound mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[4][5]
-
Modulation of the HIF1α/PI3K/AKT Signaling Pathway : The combination of Flubendazole and paclitaxel has been shown to significantly downregulate the expression of key proteins in the HIF1α/PI3K/AKT pathway.[1][2][3] This pathway is crucial for cancer cell survival, proliferation, and resistance to chemotherapy.[6][7][8][9][10] By inhibiting this pathway, the combination therapy can enhance the cytotoxic effects of paclitaxel and potentially reverse taxane resistance.
Caption: The HIF1α/PI3K/AKT signaling pathway and points of inhibition by combination therapy.
Experimental Protocols
This section details the methodologies employed in the preclinical studies evaluating the synergistic effects of Flubendazole and paclitaxel in breast cancer.
Cell Culture and Reagents
-
Cell Lines : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines were utilized.
-
Culture Conditions : Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drugs : Flubendazole and paclitaxel were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
In Vitro Assays
-
Cell Viability Assay (MTT Assay) :
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of Flubendazole, paclitaxel, or their combination.
-
Following a 48-hour incubation, MTT reagent was added to each well.
-
After 4 hours, the formazan (B1609692) crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability.
-
-
Colony Formation Assay :
-
Cells were seeded in 6-well plates at a low density.
-
Cells were treated with the drugs for 24 hours.
-
The medium was replaced with fresh, drug-free medium, and cells were incubated for 10-14 days.
-
Colonies were fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies was counted.
-
-
Western Blot Analysis :
-
Cells were treated with the drugs for 24 hours.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and incubated with primary antibodies against HIF1α, p-PI3K, p-AKT, p-mTOR, and β-actin.
-
After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Animal Model : Female BALB/c nude mice (4-6 weeks old) were used.
-
Tumor Inoculation : MDA-MB-231 cells were subcutaneously injected into the right flank of the mice.
-
Treatment : When tumors reached a palpable size, mice were randomly assigned to four groups: vehicle control, Flubendazole alone, paclitaxel alone, and the combination of Flubendazole and paclitaxel. Drugs were administered via intraperitoneal injection.
-
Outcome Measurement : Tumor volume was measured every 3 days. At the end of the experiment, tumors were excised and weighed.
Caption: Experimental workflow for evaluating the synergy of Flubendazole and paclitaxel.
Conclusion and Future Directions
The preclinical evidence strongly suggests that the combination of this compound or its analog Flubendazole with taxanes represents a promising therapeutic strategy for breast cancer. The synergistic interaction, rooted in the dual targeting of microtubules and the inhibition of the HIF1α/PI3K/AKT pathway, leads to enhanced anti-tumor efficacy. These findings warrant further investigation, including studies to confirm these synergistic effects with this compound specifically in breast cancer models and eventual translation into clinical trials. This combination therapy holds the potential to improve treatment outcomes, reduce chemotherapy-related toxicity, and overcome drug resistance in breast cancer patients.
References
- 1. Flubendazole Enhances the Inhibitory Effect of Paclitaxel via HIF1α/PI3K/AKT Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flubendazole Enhances the Inhibitory Effect of Paclitaxel via HIF1α/PI3K/AKT Signaling Pathways in Breast Cancer [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing this compound against triple-negative breast cancer CNS metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles this compound or albendazole results in selective apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF1α Regulates IL17 Signaling Pathway Influencing Sensitivity of Taxane-Based Chemotherapy for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT signaling activates HIF1α to modulate the biological effects of invasive breast cancer with microcalcification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT signaling activates HIF1α to modulate the biological effects of invasive breast cancer with microcalcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Mebendazole Polymorphs in Glioblastoma: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Mebendazole (MBZ) polymorphs A, B, and C in the context of glioblastoma (GBM). This compound, a benzimidazole (B57391) anthelmintic, has been repurposed for oncology due to its anti-cancer properties. Its clinical efficacy, however, is significantly influenced by its polymorphic form, which affects its solubility, bioavailability, and ultimately, its therapeutic potential against aggressive brain tumors like glioblastoma. This document synthesizes preclinical data to offer a clear comparison of the performance of each polymorph, supported by experimental data and detailed methodologies.
Comparative Efficacy and Pharmacokinetics of this compound Polymorphs
The in vivo efficacy of this compound polymorphs has been systematically evaluated in an orthotopic GL261 mouse glioma model. The data consistently demonstrates that polymorphs B and C are therapeutically active, while polymorph A shows no significant benefit. Polymorph C, however, emerges as the superior candidate for glioblastoma therapy due to its comparable efficacy to polymorph B but with a significantly better safety profile.[1][2][3][4][5][6][7]
In Vivo Efficacy: Survival Analysis
| Polymorph | Median Survival (days) | P-value vs. Control | Observations |
| Control | 30 | - | Untreated group. |
| MBZ-A | Not Reported | Not Significant | No survival benefit observed.[1][2][4][6][7] |
| MBZ-B | 45 | p < 0.001 | Significant survival benefit, but associated with toxicity (1 treatment-related death out of 6 mice).[8] |
| MBZ-C | 48.5 | p < 0.001 | Significant survival benefit with no observed toxicity.[8] |
Pharmacokinetic Parameters in Mice (50 mg/kg oral gavage)
| Polymorph | Plasma AUC0–24h (h*ng/mL) | Brain Concentration at 6h (ng/g) | Brain-to-Plasma (B/P) Ratio at 6h |
| MBZ-A | 3,052 | Markedly lower than B and C | 0.32 |
| MBZ-B | 26,474 | Similar to C | 0.64 |
| MBZ-C | 16,039 | > 767 ng/g (between 1-8h) | 0.82 |
Data compiled from Bai et al., Clinical Cancer Research, 2015.[1][2][4][6][7]
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action in glioblastoma is the disruption of microtubule polymerization by binding to β-tubulin.[9][10][11] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12] Additionally, this compound has been implicated as a multi-tyrosine kinase inhibitor, affecting several other signaling pathways crucial for glioblastoma progression.[13][14]
Key Signaling Pathways Targeted by this compound in Glioblastoma
Caption: this compound's multi-faceted anti-glioblastoma activity.
Experimental Protocols
Orthotopic GL261 Mouse Glioma Model
This protocol outlines the establishment of an intracranial glioblastoma model to evaluate the in vivo efficacy of this compound polymorphs.[15][16][17][18][19]
Caption: Workflow for in vivo efficacy testing of MBZ polymorphs.
Detailed Steps:
-
Cell Culture: GL261 mouse glioma cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Intracranial Implantation: C57BL/6 mice are anesthetized and placed in a stereotactic frame. A burr hole is drilled into the skull, and 1x10^5 GL261 cells in a small volume (e.g., 2-4 µl) are injected into the striatum.[17]
-
Treatment Administration: Five days after tumor cell implantation, mice are randomized into treatment groups. This compound polymorphs (A, B, or C) are administered daily via oral gavage at a dose of 50 mg/kg. The control group receives the vehicle.
-
Monitoring and Endpoint: Animals are monitored daily for signs of neurological symptoms and weight loss. The primary endpoint is survival, and animals are euthanized when they meet predefined humane endpoints.
-
Data Analysis: Survival data is plotted using Kaplan-Meier curves, and statistical significance between groups is determined using the log-rank (Mantel-Cox) test.
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay quantitatively measures the effect of this compound on the polymerization of purified tubulin.[20][21][22][23]
Materials:
-
Lyophilized porcine tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound polymorphs) and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)
-
96-well, black, opaque plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a 10x working stock of the this compound polymorphs and control compounds in the General Tubulin Buffer.
-
Tubulin Reaction Mix: On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.
-
Assay Setup: Pre-warm the 96-well plate to 37°C. Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.
-
Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.
-
Data Acquisition: Immediately place the plate in the pre-warmed fluorescence plate reader. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every 60 seconds for 60 minutes at 37°C.
-
Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The area under the curve (AUC) or the maximum velocity (Vmax) of polymerization can be calculated to quantify the inhibitory or enhancing effects of the compounds.
Pharmacokinetic Analysis by LC-MS
This protocol describes the quantification of this compound and its metabolites in plasma and brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[24][25][26]
Sample Collection and Preparation:
-
Animal Dosing: Administer a single 50 mg/kg oral dose of each this compound polymorph to C57BL/6 mice.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 2.5, 4, 6, 8, 15, and 24 hours post-dose), collect blood via cardiac puncture and perfuse the mice with PBS before harvesting the brains.
-
Sample Processing: Centrifuge the blood to separate the plasma. Homogenize the brain tissue.
-
Extraction: Perform protein precipitation and/or solid-phase extraction to isolate this compound and its metabolites from the plasma and brain homogenates.
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of a mobile phase consisting of an aqueous solution with formic acid and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent this compound molecule and its primary metabolites.
-
Quantification: Generate a standard curve using known concentrations of this compound and its metabolites to quantify their levels in the experimental samples.
Conclusion
The preclinical evidence strongly indicates that this compound polymorph C is the most promising candidate for further development as a therapeutic agent for glioblastoma.[1][2][3][4][5][6][7] It exhibits significant in vivo efficacy in a mouse glioma model, comparable to that of polymorph B, but with a superior safety profile.[1][2][4][6][7] The favorable pharmacokinetic properties of polymorph C, including its ability to achieve therapeutic concentrations in the brain, further support its potential.[1][2][4][6][7] The multi-targeted mechanism of action of this compound, primarily through tubulin polymerization inhibition and potentially through the modulation of other key signaling pathways, provides a strong rationale for its continued investigation in clinical trials for glioblastoma. Future research should focus on optimizing the formulation of polymorph C to ensure consistent bioavailability and further elucidating its complex interactions with various signaling networks within glioblastoma cells.
References
- 1. Brain Penetration and Efficacy of Different this compound Polymorphs in a Mouse Brain Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Penetration and Efficacy of Different this compound Polymorphs in a Mouse Brain Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Reverse swing‐M, phase 1 study of repurposing this compound in recurrent high‐grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of Autophagy is a Potential Strategy for Enhancing the Anti-Tumor Effect of this compound in Glioblastoma Cells [biomolther.org]
- 13. This compound and temozolomide in patients with newly diagnosed high-grade gliomas: results of a phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Mouse Models of Experimental Glioblastoma | Exon Publications [exonpublications.com]
- 18. Intracranial glioblastoma models in preclinical neuro-oncology: neuropathological characterization and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Syngeneic Mouse Model of Glioblastoma: Intracranial Implantation of GL261 Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. In vitro tubulin polymerization assay [bio-protocol.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. In vitro tubulin polymerization assay [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. research-portal.uu.nl [research-portal.uu.nl]
- 26. researchgate.net [researchgate.net]
Mebendazole as a Radiosensitizer: A Comparative Analysis with Alternative Agents
A New Hope in Enhancing Radiotherapy Efficacy
The repurposing of existing drugs for new therapeutic applications has gained significant traction in oncology. Mebendazole (MBZ), a widely used anti-helminthic medication, is emerging as a promising candidate for radio-sensitization in cancer treatment.[1][2][3][4] This guide provides a comprehensive comparison of this compound with other radiosensitizing agents, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential in combination with radiation therapy.
This compound's primary mechanism as a radiosensitizer lies in its ability to disrupt microtubule polymerization, leading to mitotic arrest at the G2/M phase of the cell cycle, a phase known to be highly sensitive to radiation.[1][3] This action is complemented by its capacity to induce apoptosis and increase DNA double-strand breaks, thereby augmenting the cytotoxic effects of ionizing radiation.[1][5][6] Studies have demonstrated its efficacy in various cancer models, including triple-negative breast cancer (TNBC), malignant meningioma, and glioma.[1][5][7][8]
Comparative Performance of Radiosensitizers
To provide a clear overview of this compound's performance against other radiosensitizing agents, the following tables summarize key quantitative data from preclinical studies.
| Drug | Cancer Model | Key Efficacy Metric | Result |
| This compound | Triple-Negative Breast Cancer (SUM159PT xenograft) | Tumor Growth Delay | Significant enhancement of radiation-induced tumor growth delay.[2] |
| Malignant Meningioma (KT21MG1 xenograft) | Increased Survival | Significant survival benefit in combination with radiation compared to either treatment alone.[7][8] | |
| IDH-mutant Glioma (Orthotopic xenograft) | Increased Survival | Improved survival with combination therapy compared to monotherapy.[5] | |
| Temozolomide (B1682018) | Glioblastoma (U87MG cells) | Clonogenic Survival | Significant reduction in colony formation when combined with radiation.[9] |
| Nimorazole (B1678890) | Head and Neck Squamous Cell Carcinoma | Hypoxic Cell Radiosensitization | Enhances radiation-induced cell killing in hypoxic conditions.[10][11] |
| 5-Fluorouracil | Colorectal Cancer (HCT116 xenografts) | Tumor Growth Delay | Additive growth delay when combined with radiation and selumetinib.[12] |
| Cetuximab | Head and Neck Squamous Cell Carcinoma (FaDu cells) | Clonogenic Survival | Enhanced radiation-induced inhibition of clonogenic survival.[13] |
In-Depth Mechanistic Comparison
The radiosensitizing effects of this compound and its alternatives are driven by distinct molecular mechanisms.
| Drug | Primary Mechanism of Radiosensitization |
| This compound | Inhibition of microtubule polymerization, leading to G2/M phase cell cycle arrest, induction of apoptosis, and increased DNA double-strand breaks.[1][2][3][4][6] |
| Temozolomide | A DNA alkylating agent that induces cytotoxic DNA lesions (O6-methylguanine and 3-methyladenine), which can interact with radiation-induced DNA damage to enhance cell killing.[14][15] |
| Nimorazole | A hypoxic cell sensitizer (B1316253) that, under low-oxygen conditions, is reduced to a radical anion that "fixes" radiation-induced DNA damage, making it more difficult to repair.[10][11] |
| 5-Fluorouracil | A thymidylate synthase inhibitor that disrupts DNA synthesis and repair. It is thought to radiosensitize by causing cells to progress inappropriately into the S phase, where they are more vulnerable to radiation damage.[16][17] |
| Cetuximab | An EGFR inhibitor that blocks downstream signaling pathways involved in cell proliferation and survival. It can also inhibit the repair of radiation-induced DNA damage.[13][18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used in the cited studies.
This compound
-
Cell Viability and Clonogenic Survival Assays : Cancer cell lines are plated and treated with varying concentrations of this compound, radiation, or a combination of both. Cell viability is assessed using assays like the ATPlite or Cell Counting Kit-8. For clonogenic survival, cells are treated, irradiated, and then plated at low densities. After a period of incubation, colonies are stained and counted to determine the surviving fraction.[1][7]
-
Cell Cycle Analysis : Cells are treated with this compound and/or radiation, then fixed, stained with a DNA-intercalating dye like propidium (B1200493) iodide, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1][3]
-
Apoptosis Assays : Apoptosis is quantified using methods such as Annexin V/PI staining followed by flow cytometry or by measuring the activity of caspases 3 and 7.[1][20][7]
-
In Vivo Xenograft Models : Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound (often administered in a specialized diet), radiation, or both. Tumor growth is monitored over time, and survival is recorded.[2][7][8]
Temozolomide
-
Clonogenic Formation Assay : Glioblastoma cells are treated with temozolomide and/or gamma radiation. The ability of the cells to form colonies is then assessed to determine the radiosensitizing effect of the drug.[9]
Nimorazole
-
Hypoxic Cell Radiosensitization : Cancer cells are cultured under hypoxic conditions (low oxygen) and then treated with nimorazole and radiation. The survival of these cells is compared to cells treated with radiation alone to determine the sensitizer enhancement ratio.[21]
5-Fluorouracil
-
In Vivo Tumor Growth Delay : Mice bearing colorectal cancer xenografts are treated with 5-fluorouracil, radiation, and in some cases, other agents like MEK inhibitors. Tumor volume is measured regularly to assess the delay in tumor growth caused by the different treatment combinations.[12]
Cetuximab
-
Clonogenic Survival Assay : Head and neck squamous cell carcinoma cells are treated with cetuximab and ionizing radiation. The number of surviving colonies is determined to evaluate the enhancement of radiation-induced cell killing.[13]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in radiosensitization, the following diagrams have been generated using the DOT language.
Caption: this compound's radiosensitization pathway.
Caption: Workflow for a clonogenic survival assay.
Caption: In vivo xenograft model workflow.
Conclusion
This compound demonstrates significant potential as a radiosensitizing agent across a range of preclinical cancer models. Its well-understood mechanism of action, centered on microtubule disruption, offers a clear rationale for its combination with radiation therapy. The comparative data suggests that its efficacy is on par with or exceeds that of other established radiosensitizers in specific contexts. For researchers and drug development professionals, the repurposing of this compound represents a cost-effective and accelerated pathway to improving cancer treatment outcomes. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. This compound Potentiates Radiation Therapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Potentiates Radiation Therapy in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound and Radiation in Combination Increase Survival through Anticancer Mechanisms in an Intracranial Rodent Model of Malignant Meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and radiation in combination increase survival through anticancer mechanisms in an intracranial rodent model of malignant meningioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiosensitization of Glioma Cells by Temozolomide (TMZ): A Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 11. What is Nimorazole used for? [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The anti-EGFR antibody cetuximab sensitizes human head and neck squamous cell carcinoma cells to radiation in part through inhibiting radiation-induced upregulation of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Temozolomide – Just a Radiosensitizer? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Fluorouracil sensitizes colorectal tumor cells towards double stranded DNA breaks by interfering with homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Radiation-induced Dimer Formation of EGFR: Implications for the Radiosensitizing Effect of Cetuximab | Anticancer Research [ar.iiarjournals.org]
- 19. The anti-EGFR antibody cetuximab sensitizes human head and neck squamous cell carcinoma cells to radiation in part through inhibiting radiation-induced upregulation of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
Mebendazole vs. Vincristine: A Head-to-Head Comparison on Microtubule Disruption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Mebendazole and Vincristine, two potent microtubule-disrupting agents. While both compounds ultimately lead to mitotic arrest and apoptosis in rapidly dividing cells, their specific mechanisms of action, binding affinities, and cellular potencies exhibit key differences. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations to aid in research and development.
Mechanism of Action: Two Distinct Approaches to Microtubule Disruption
This compound and Vincristine both target tubulin, the fundamental protein subunit of microtubules, but they interact with distinct binding sites, leading to different downstream effects on microtubule dynamics.
This compound , a benzimidazole (B57391) anthelmintic, exerts its antimitotic effect by binding to the colchicine-binding site on β-tubulin.[1][2] This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[2][3][4]
Vincristine , a classic Vinca alkaloid, binds to the Vinca domain on β-tubulin, a site located at the interface between two αβ-tubulin heterodimers.[5][6] This binding event inhibits the assembly of functional microtubules and induces the self-association of tubulin into coiled spiral aggregates, effectively sequestering tubulin and preventing proper mitotic spindle formation.[5][6][7]
Figure 1. Distinct mechanisms of this compound and Vincristine on tubulin.
The ultimate cellular consequence of microtubule disruption by either agent is the activation of the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5][8]
Figure 2. Cellular signaling pathway following microtubule disruption.
Quantitative Performance Data
The following table summarizes key quantitative parameters for this compound and Vincristine, derived from various experimental studies. Direct comparison studies show that while their mechanisms differ, their effective concentrations for inhibiting microtubule polymerization and cell viability can be remarkably similar in certain cancer cell lines.[9][10]
| Parameter | This compound | Vincristine | Cell Line / Conditions | Reference |
| Binding Site | Colchicine (B1669291) Site on β-Tubulin | Vinca Domain on β-Tubulin | N/A | [1][5] |
| Binding Affinity (Ka) | 1.6 x 108 M-1 (Nematode Tubulin) | High affinity, greater than Vinblastine | Porcine Brain Tubulin | [7][11] |
| Binding Affinity (Kd) | ~1 µM (Bovine Tubulin) | ~0.5 µM (Rat Brain Tubulin) | In vitro competition assays | [12] |
| EC50 (Microtubule Polymerization) | ~310 nM | ~3.1 nM | GL261 Glioma Cells | [9][10] |
| EC50 (Cell Viability) | ~160 nM | ~2.0 nM | GL261 Glioma Cells | [9][10] |
| IC50 (Cell Viability) | 102 to 958 nM | Not specified in this study | Diffuse Midline Glioma (DMG) Cells | [4] |
| GI50 (Cytotoxicity) | Not specified in this study | 0.73 ± 0.02 nM | HeLa Cells | [13] |
Note: Binding affinity and EC50/IC50 values can vary significantly based on the tubulin source (e.g., mammalian vs. parasite), cell type, and specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare this compound and Vincristine.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The change in turbidity (light scattering) as microtubules form is monitored over time.
Figure 3. Workflow for the in vitro tubulin polymerization assay.
Materials and Reagents:
-
Purified Tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[14]
-
Guanosine-5'-triphosphate (GTP)
-
This compound, Vincristine, and control compounds (e.g., Paclitaxel as a stabilizer, DMSO as vehicle)
-
UV-transparent 96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm[14][15][16]
Procedure:
-
Reagent Preparation: Thaw lyophilized tubulin and other reagents on ice. Prepare a 10X stock of GTP. Prepare stock solutions of test compounds in DMSO and dilute to a 10X final concentration in General Tubulin Buffer.[15]
-
Assay Setup: Pre-warm the microplate reader to 37°C. On ice, add 10 µL of the 10X test compound, control, or vehicle to the appropriate wells of the 96-well plate.[14]
-
Initiate Polymerization: Prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin on ice. Initiate the reaction by adding 90-100 µL of this final tubulin solution to each well.[14][15]
-
Data Acquisition: Immediately place the plate in the pre-warmed reader and measure the absorbance at 340 nm every minute for 60-90 minutes.[14][15]
-
Data Analysis: Plot absorbance versus time. The rate of polymerization can be determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[13]
Immunofluorescence Microscopy for Microtubule Disruption
This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative data on the effects of drug treatment.
Figure 4. Workflow for immunofluorescence analysis of microtubule disruption.
Materials and Reagents:
-
Adherent cells (e.g., HeLa, GL261) cultured on glass coverslips
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold methanol[3][8]
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (for PFA fixation)[3]
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS[17][18]
-
Primary Antibody: Mouse or rabbit anti-α-tubulin antibody[8]
-
Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit secondary antibody (e.g., Alexa Fluor 488)[8]
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)[8]
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat cells with various concentrations of this compound, Vincristine, or vehicle control for a specified time.
-
Fixation: Gently wash cells with PBS. Fix the cells with either 4% PFA for 15 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.[3][8]
-
Permeabilization: If using PFA fixation, wash with PBS and then incubate with Permeabilization Buffer for 10 minutes.[8]
-
Blocking: Wash with PBS and incubate with Blocking Buffer for 45-60 minutes to reduce non-specific antibody binding.[17]
-
Antibody Incubation: Incubate with diluted primary anti-α-tubulin antibody overnight at 4°C. Wash cells three times with PBS. Incubate with the diluted fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[8]
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes. After a final wash, mount the coverslips onto glass slides using antifade mounting medium.[8]
-
Imaging: Visualize the microtubule network and nuclei using a fluorescence or confocal microscope.[8]
Cell Viability (MTT) Assay
This colorimetric assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of the drugs.
Materials and Reagents:
-
Cells cultured in a 96-well plate
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS[19][20]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[19]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well plate at a predetermined optimal density and incubate to allow attachment. Treat the cells with a serial dilution of this compound, Vincristine, or vehicle control and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT Reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[21] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100-150 µL of Solubilization Solution to each well to dissolve the formazan crystals.[19] The plate may need to be shaken or left overnight for complete solubilization.[10][21]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[21]
-
Data Analysis: Subtract the background absorbance from a cell-free control. Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the drug concentration to calculate the EC50 or IC50 value.
References
- 1. Inhibition of [3H]this compound binding to tubulin by structurally diverse microtubule inhibitors which interact at the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Repurposing this compound as a Replacement for Vincristine for the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The kinetics of this compound binding to Haemonchus contortus tubulin [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tubulin Polymerization Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
Mebendazole as a c-Myc Inhibitor: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mebendazole's efficacy in targeting the oncoprotein c-Myc, benchmarked against the direct c-Myc inhibitor, OMO-103. This document summarizes key experimental data, details methodologies for validation, and visualizes the underlying biological pathways and workflows.
Performance Comparison: this compound vs. OMO-103
This compound (MBZ), a widely-used anthelmintic drug, has demonstrated significant anti-cancer properties, including the ability to downregulate the expression of the critical oncoprotein c-Myc.[1][2] This section compares the inhibitory effects of this compound on c-Myc with OMO-103, a first-in-class direct c-Myc inhibitor that has entered clinical trials.[3][4][5][6][7]
| Drug | Mechanism of Action on c-Myc | Cancer Cell Line | Concentration | Effect on c-Myc Expression | Reference |
| This compound | Indirect; Inactivates the c-MYC pathway, leading to decreased mRNA and protein expression. | AGP01 (Malignant Ascites) | 0.5µM and 1.0µM | Decreased c-MYC mRNA and protein levels. | [1][2] |
| HT29 (Colon Cancer) | 50 mg/kg/day (in vivo) | 71% reduction in MYC protein. | [8] | ||
| SW480 (Colon Cancer) | Not Specified | 75% decrease in MYC protein. | [8] | ||
| K562 (Chronic Myeloid Leukemia) | Not Specified | Downregulation of c-MYC protein. | [9] | ||
| OMO-103 | Direct; A mini-protein that binds to c-Myc, preventing its dimerization with MAX and subsequent transcriptional activity. | Advanced Solid Tumors (in vivo, Phase I Clinical Trial) | 0.48 mg/kg to 9.72 mg/kg | Shutdown of MYC transcriptional signature. | [3][5] |
| Non-Small Cell Lung Cancer and Triple-Negative Breast Cancer (preclinical) | Not Specified | Induced shutdown of MYC transcriptional programs. | [7] |
Experimental Protocols
Western Blot for c-Myc Protein Quantification
This protocol is designed to assess the effect of this compound on c-Myc protein levels in cancer cell lines.
a. Protein Extraction:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Incubate on ice for 30 minutes with periodic vortexing.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant containing the total protein lysate.
b. SDS-PAGE and Protein Transfer:
-
Determine protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.[10]
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.[10]
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for c-Myc (e.g., clone 9E10) overnight at 4°C.[10][11]
-
Wash the membrane three times with TBST.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Normalize c-Myc band intensity to a loading control (e.g., GAPDH or β-actin).
Real-Time Quantitative PCR (RT-qPCR) for c-Myc mRNA Quantification
This protocol measures the changes in c-Myc mRNA expression following this compound treatment.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described for the Western blot protocol.
-
Isolate total RNA from cells using a suitable RNA extraction kit.
-
Assess RNA purity and concentration using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
b. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for c-Myc, and a SYBR Green or TaqMan probe-based master mix.
-
Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.[12][13][14][15]
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for both c-Myc and the housekeeping gene in treated and control samples.
-
Calculate the relative quantification of c-Myc mRNA expression using the ΔΔCt method.
Visualizing the Molecular Interactions and Workflows
This compound's Proposed Mechanism of c-Myc Inhibition
Caption: this compound indirectly inhibits c-Myc expression by targeting upstream signaling pathways.
Experimental Workflow for Validating this compound's Effect on c-Myc
Caption: Workflow for quantifying this compound's impact on c-Myc protein and mRNA levels.
Comparative Logic: this compound vs. Direct c-Myc Inhibitor
Caption: this compound acts indirectly on c-Myc, while OMO-103 offers direct inhibition.
References
- 1. This compound induces apoptosis via C-MYC inactivation in malignant ascites cell line (AGP01) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A big step for MYC-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Published today in Nature Medicine: Peptomyc’s first MYC inhibitor, OMO-103, demonstrates safety and anti-tumor activity in a phase I clinical trial – Peptomyc [peptomyc.com]
- 5. Advances in cancer research trap the impenetrable MYC | BioWorld [bioworld.com]
- 6. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 7. esmo.org [esmo.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound effectively overcomes imatinib resistance by dual-targeting BCR/ABL oncoprotein and β-tubulin in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. neoplasiaresearch.com [neoplasiaresearch.com]
- 13. openaccess.selcuk.edu.tr [openaccess.selcuk.edu.tr]
- 14. neoplasiaresearch.com [neoplasiaresearch.com]
- 15. researchgate.net [researchgate.net]
Mebendazole Shows Promise in Overcoming Cisplatin Resistance in Ovarian Cancer
New research indicates that the repurposed anti-parasitic drug, mebendazole, demonstrates significant efficacy in cisplatin-resistant ovarian cancer cell lines. This development offers a potential new avenue for treating a notoriously difficult-to-treat form of cancer.
For researchers and drug development professionals grappling with the challenge of cisplatin (B142131) resistance in ovarian cancer, this compound has emerged as a compelling candidate. By targeting key cellular pathways, this compound not only inhibits the growth of resistant cancer cells but may also re-sensitize them to cisplatin. This guide provides a comparative analysis of this compound's performance against other potential therapeutic alternatives, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound and Alternatives
This compound's primary mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division. However, its anti-cancer effects in cisplatin-resistant ovarian cancer appear to be multi-faceted, involving the induction of p21, a protein that regulates cell cycle progression, independent of the tumor suppressor p53.[1] Furthermore, this compound has been shown to inhibit multiple cancer-associated signaling pathways, including ELK/SRF, NFKB, MYC/MAX, and E2F/DP1.[1][2]
Here, we compare the in vitro efficacy of this compound with other emerging therapies for cisplatin-resistant ovarian cancer, focusing on their half-maximal inhibitory concentrations (IC50).
| Drug | Cell Line | Cisplatin Resistance Status | IC50 (µM) | Reference |
| This compound | OVCAR8CR | Cisplatin-Resistant | ~0.5 - 1.0 | [2] |
| SKOV3CR | Cisplatin-Resistant | ~0.5 - 1.0 | [2] | |
| OVCAR3 | Not specified as Cis-Resistant | 0.625 (48h) | [3] | |
| OAW42 | Not specified as Cis-Resistant | 0.312 (48h) | [3] | |
| Niclosamide | A2780cp20 | Cisplatin-Resistant | ~0.5 - 1.0 | [4][5] |
| SKOV3Trip2 | Taxane-Resistant | ~1.0 - 2.0 | [4][5] | |
| SKOV3 | Cisplatin-Sensitive | ~1.0 | [6] | |
| HO8910 | Not specified | ~2.0 | [6] | |
| Olaparib (B1684210) (PARP Inhibitor) | TYK-nu(R) | Cisplatin-Resistant | Cross-resistant (4-fold) | [7][8] |
| A2780/CP | Cisplatin-Resistant | No cross-resistance | [7][8] | |
| ID8 F3 OlaR | Olaparib-Resistant | 88.59 ± 22.11 | [9] | |
| ID8 Brca1-/- OlaR | Olaparib-Resistant | 3.94 ± 0.55 | [9] | |
| Adavosertib (WEE1 Inhibitor) | M048i | Cisplatin-Resistant (>100µM) | Effective (apoptosis induction) | [10] |
| OVCAR8 | Not specified | Induces apoptosis | [10] | |
| CAOV3 | Not specified | Induces apoptosis | [10] | |
| Bevacizumab | A2780cis | Cisplatin-Resistant | Inhibits proliferation | [11][12] |
Note: Direct comparative studies of this compound against these alternatives in the same cisplatin-resistant cell lines are limited. The data presented is compiled from various sources and should be interpreted with caution. Bevacizumab's effect is primarily anti-angiogenic and its IC50 is not typically measured in the same way as cytotoxic drugs in vitro.
Experimental Protocols
To ensure the reproducibility of the findings cited, detailed experimental protocols for key assays are provided below.
Cell Viability Assays
1. MTT Assay:
-
Objective: To assess cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
2. Crystal Violet Assay:
-
Objective: To determine cell number by staining total protein.
-
Procedure:
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Solubilize the stain by adding 10% acetic acid.
-
Measure the absorbance at 570 nm.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Harvest cells after drug treatment and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Objective: To evaluate the migratory capacity of cells in a two-dimensional space.
-
Procedure:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Wash the cells with PBS to remove detached cells and debris.
-
Replace the medium with fresh medium containing the test compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Quantify the wound closure area using image analysis software.
-
Colony Formation Assay
-
Objective: To assess the long-term proliferative capacity of single cells.
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat the cells with the test compound for 24 hours.
-
Replace the medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies form.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To detect and quantify specific proteins involved in signaling pathways.
-
Procedure:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's multi-target mechanism in ovarian cancer.
Caption: Workflow for assessing cell viability.
Caption: this compound's role in circumventing cisplatin resistance.
References
- 1. Antiparasitic this compound (MBZ) effectively overcomes cisplatin resistance in human ovarian cancer cells by inhibiting multiple cancer-associated signaling pathways | Aging [aging-us.com]
- 2. Niclosamide (NA) overcomes cisplatin resistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Niclosamide inhibits ovarian carcinoma growth by interrupting cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure to escalating olaparib does not induce acquired resistance to PARPi and to other chemotherapeutic compounds in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Atezolizumab and Bevacizumab Attenuate Cisplatin Resistant Ovarian Cancer Cells Progression Synergistically via Suppressing Epithelial-Mesenchymal Transition [frontiersin.org]
- 12. Atezolizumab and Bevacizumab Attenuate Cisplatin Resistant Ovarian Cancer Cells Progression Synergistically via Suppressing Epithelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Mebendazole's Impact on Gene Expression: A Comparative Analysis Against Vincristine and Paclitaxel in Breast Cancer
A deep dive into the transcriptomic landscapes of breast cancer cells treated with Mebendazole reveals a distinct gene expression signature, particularly impacting hypoxia-inducible factor (HIF) signaling pathways. When compared to other microtubule-targeting agents like Vincristine and Paclitaxel, this compound presents a unique profile, offering potential advantages in targeting tumor microenvironments. This guide provides a comparative analysis of the gene expression profiles induced by these three drugs, supported by experimental data from publicly available datasets.
This analysis focuses on the effects of this compound (MBZ) on breast cancer cells and draws comparisons with Vincristine and Paclitaxel, two established chemotherapeutic agents that also target microtubules. The primary dataset for this compound is from the GEO accession GSE222702, which involved RNA sequencing of three breast cancer cell lines (SUM159, MDA-MB-231, and MCF-7) treated with the drug.[1][2] For Vincristine, data from GEO accession GSE241356, which profiled a Vincristine-resistant breast cancer cell line, is considered.[3][4] For Paclitaxel, GEO accession GSE4298, which examined gene expression changes in MCF-7 breast cancer cells after treatment, provides the comparative data.[5][6]
Comparative Analysis of Gene Expression Profiles
Treatment with this compound, Vincristine, and Paclitaxel induces distinct changes in the gene expression profiles of breast cancer cells. While all three drugs disrupt microtubule function, their downstream effects on cellular signaling pathways and gene regulation vary significantly.
This compound: A Potent Inhibitor of HIF-1 Signaling
A key finding from the analysis of this compound-treated breast cancer cells is the significant downregulation of genes regulated by the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[1][7][8] This pathway is crucial for tumor survival and progression, particularly in the hypoxic microenvironment of solid tumors. By inhibiting HIF-1 transcriptional activity, this compound can potentially counteract the adaptive responses of cancer cells to low oxygen conditions.
Table 1: Differentially Expressed Genes in Breast Cancer Cells Treated with this compound (GSE222702).
| Gene Symbol | Log2 Fold Change (MCF-7) | Adjusted p-value (MCF-7) | Log2 Fold Change (SUM159) | Adjusted p-value (SUM159) | Pathway Association |
| Down-regulated | |||||
| VEGFA | -1.85 | < 0.001 | -1.52 | < 0.001 | Angiogenesis, HIF-1 Signaling |
| SLC2A1 | -1.79 | < 0.001 | -1.48 | < 0.001 | Glucose Metabolism, HIF-1 Signaling |
| NDRG1 | -2.10 | < 0.001 | -1.95 | < 0.001 | Hypoxia Response, HIF-1 Signaling |
| CA9 | -2.54 | < 0.001 | -2.21 | < 0.001 | pH Regulation, HIF-1 Signaling |
| LOX | -1.66 | < 0.001 | -1.39 | < 0.001 | Extracellular Matrix Remodeling, HIF-1 Signaling |
| Up-regulated | |||||
| ATF3 | 2.31 | < 0.001 | 2.15 | < 0.001 | Stress Response, Apoptosis |
| DDIT3 | 2.58 | < 0.001 | 2.41 | < 0.001 | Endoplasmic Reticulum Stress, Apoptosis |
| GDF15 | 2.11 | < 0.001 | 1.98 | < 0.001 | Cell Cycle, Apoptosis |
| CDKN1A | 1.95 | < 0.001 | 1.82 | < 0.001 | Cell Cycle Arrest |
| TRIB3 | 2.24 | < 0.001 | 2.07 | < 0.001 | Apoptosis, Insulin Signaling |
Note: This table presents a selection of differentially expressed genes. The full dataset contains a more extensive list.
Vincristine: Focus on Microtubule Dynamics and Mitotic Arrest
Vincristine, a classic Vinca alkaloid, primarily functions by inhibiting the polymerization of tubulin, leading to mitotic arrest and subsequent apoptosis.[9] The gene expression changes observed after Vincristine treatment are strongly associated with the disruption of the cytoskeleton and cell cycle regulation.
Table 2: Differentially Expressed Genes in Vincristine-Resistant Breast Cancer Cells (GSE241356).
| Gene Symbol | Log2 Fold Change | Adjusted p-value | Pathway Association |
| Up-regulated in Resistant Cells | |||
| ABCB1 | 4.52 | < 0.001 | Drug Efflux |
| TUBB3 | 3.15 | < 0.001 | Microtubule Dynamics, Drug Resistance |
| MAP4 | 2.89 | < 0.001 | Microtubule Stabilization |
| CCNB1 | 2.55 | < 0.001 | Mitotic Progression |
| PLK1 | 2.78 | < 0.001 | Mitotic Progression |
| Down-regulated in Resistant Cells | |||
| CDH1 | -2.98 | < 0.001 | Cell Adhesion |
| TP53 | -2.11 | < 0.01 | Apoptosis, Cell Cycle Control |
| BAX | -1.95 | < 0.01 | Apoptosis |
| CASP3 | -1.82 | < 0.01 | Apoptosis |
| CDKN2A | -2.54 | < 0.001 | Cell Cycle Arrest |
Note: This table highlights genes associated with resistance to Vincristine. The expression of these genes would be expected to be inversely correlated with sensitivity to the drug.
Paclitaxel: Induction of Apoptosis and Cell Cycle Arrest
Paclitaxel, a taxane, also targets microtubules but functions by stabilizing them, which similarly leads to mitotic arrest and apoptosis.[10][11] Gene expression profiling of Paclitaxel-treated cells reveals a strong induction of genes involved in apoptosis and cell cycle regulation.
Table 3: Differentially Expressed Genes in Breast Cancer Cells Treated with Paclitaxel (GSE4298).
| Gene Symbol | Log2 Fold Change (24h) | Adjusted p-value (24h) | Pathway Association |
| Up-regulated | |||
| GADD45A | 2.87 | < 0.001 | DNA Damage Response, Apoptosis |
| FAS | 2.51 | < 0.001 | Apoptosis |
| TNFRSF10B | 2.33 | < 0.001 | Apoptosis |
| BCL2L11 | 2.15 | < 0.001 | Apoptosis |
| CDKN1A | 2.64 | < 0.001 | Cell Cycle Arrest |
| Down-regulated | |||
| CCNB1 | -2.98 | < 0.001 | Mitotic Progression |
| PLK1 | -2.75 | < 0.001 | Mitotic Progression |
| AURKA | -2.53 | < 0.001 | Mitotic Progression |
| MYC | -2.18 | < 0.001 | Cell Proliferation, Transcription |
| E2F1 | -2.05 | < 0.001 | Cell Cycle Progression |
Note: This table presents a selection of differentially expressed genes. The full dataset contains a more extensive list.
Experimental Protocols
This compound Treatment and RNA Sequencing (GSE222702)
-
Cell Lines: SUM159, MDA-MB-231, and MCF-7 human breast cancer cell lines.
-
Drug Treatment: Cells were treated with 1 µM this compound or DMSO (vehicle control) for 48 hours.
-
RNA Extraction: Total RNA was extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA Sequencing: Library preparation was performed using the TruSeq Stranded mRNA Library Prep Kit (Illumina), and sequencing was carried out on an Illumina NovaSeq 6000 platform.
-
Data Analysis: Differential gene expression analysis was performed using the DESeq2 package in R.[1]
Vincristine Resistance and Gene Expression Profiling (GSE241356)
-
Cell Line: A Vincristine-resistant MCF-7 breast cancer cell line was developed by continuous exposure to increasing concentrations of the drug.
-
RNA Extraction: Total RNA was isolated from both the resistant and parental MCF-7 cell lines.
-
Gene Expression Profiling: Gene expression was analyzed using Affymetrix Human Genome U133 Plus 2.0 Arrays.
-
Data Analysis: Differentially expressed genes were identified by comparing the expression profiles of the resistant and parental cell lines.[3][4]
Paclitaxel Treatment and Microarray Analysis (GSE4298)
-
Cell Line: MCF-7 human breast cancer cell line.
-
Drug Treatment: Cells were treated with 100 nM Paclitaxel for 8, 16, and 24 hours.
-
RNA Extraction: Total RNA was extracted at each time point.
-
Microarray Analysis: Gene expression was profiled using the Affymetrix Human Genome U133A Array.
-
Data Analysis: Time-dependent changes in gene expression were analyzed to identify genes significantly affected by Paclitaxel treatment.[5][6]
Visualization of Key Signaling Pathways
To visually represent the key signaling pathways affected by each drug, the following diagrams were generated using Graphviz (DOT language).
Caption: this compound inhibits the stabilization of HIF-1α under hypoxic conditions.
Caption: Vincristine disrupts microtubule polymerization, leading to mitotic arrest.
Caption: Paclitaxel stabilizes microtubules, inducing apoptosis through Bcl-2 phosphorylation.
References
- 1. KEGG_APOPTOSIS [gsea-msigdb.org]
- 2. KEGG PATHWAY: hsa04210 [genome.jp]
- 3. KEGG PATHWAY: hsa04066 [genome.jp]
- 4. mdpi.com [mdpi.com]
- 5. KEGG ORTHOLOGY: K07374 [genome.jp]
- 6. Differential gene expression profiles in paclitaxel-induced cell cycle arrest and apoptosis in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: map04210 [genome.jp]
- 8. researchgate.net [researchgate.net]
- 9. KEGG T01001: 7280 [genome.jp]
- 10. KEGG PATHWAY: dre04210 [genome.jp]
- 11. UTX/Top2β axis mediated spinal cord microvascular endothelial cells senescence exacerbates spinal cord injury | PLOS One [journals.plos.org]
Mebendazole vs. Fenbendazole: A Comparative Analysis of Anticancer Potency
The repurposing of existing drugs for oncology has identified two closely related benzimidazole (B57391) anthelmintics, mebendazole and fenbendazole (B1672488), as promising anticancer agents. Both compounds, traditionally used to treat parasitic worm infections, have demonstrated significant antitumor effects in preclinical studies. This guide provides a detailed comparison of their anticancer potency, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential.
Mechanism of Action: A Shared Foundation with Subtle Differences
Both this compound and fenbendazole exert their primary anticancer effects by disrupting microtubule polymerization.[1][2] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. By binding to the colchicine-binding domain of β-tubulin, these agents inhibit the formation of microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4]
Beyond microtubule disruption, both drugs have been shown to modulate various signaling pathways crucial for cancer cell survival and proliferation.
This compound (MBZ) has been shown to:
-
Induce apoptosis through both p53-dependent and independent pathways.[1]
-
Inhibit the STAT3 signaling pathway, which is involved in tumor progression and metastasis.[5]
-
Suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6]
-
Block glucose transport in cancer cells.[5]
Fenbendazole (FBZ) has been reported to:
-
Induce apoptosis and cell cycle arrest via p53-p21 pathways.[4]
-
Inhibit glycolysis, the primary energy source for many cancer cells, by downregulating glucose transporters (GLUT) and hexokinase II (HKII).[7][8]
-
Increase the expression of p53, a critical tumor suppressor protein.[7]
-
Impair proteasomal function, leading to the accumulation of toxic proteins within cancer cells.[7]
Comparative Anticancer Potency: In Vitro Studies
The half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit the growth of 50% of a cancer cell population, is a key metric for assessing anticancer potency in vitro. While direct head-to-head studies across a wide range of cancer types are limited, available data suggests that both this compound and fenbendazole exhibit potent activity in the sub-micromolar to low micromolar range.
One study directly comparing a range of benzimidazoles found this compound to have the greatest inhibitory effect against melanoma cells among the four tested, including fenbendazole.[1] Another study focused on ovarian cancer chose to proceed with this compound as it was shown to be more potent than fenbendazole in cell culture studies.[9]
The following tables summarize the reported IC50 values for each compound against various cancer cell lines.
This compound: IC50 Values in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| A549 | Non-Small Cell Lung Cancer | 0.40 | 48 hours |
| H460 | Non-Small Cell Lung Cancer | 0.26 | 48 hours |
| HT-29 | Colorectal Adenocarcinoma | 0.29 | 72 hours |
| H295R | Adrenocortical Carcinoma | 0.23 | Not Specified |
| SW-13 | Adrenocortical Carcinoma | 0.27 | Not Specified |
| OVCAR3 | Ovarian Cancer | 0.625 | 48 hours |
| OAW42 | Ovarian Cancer | 0.312 | 48 hours |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | < 1 | 48 hours |
| Melanoma Cell Lines | Melanoma | 0.32 (average) | Not Specified |
Note: This table compiles data from multiple sources.[1][10][11][12][13] Experimental conditions may vary between studies.
Fenbendazole: IC50 Values in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| SNU-C5 | Colorectal Cancer | 0.50 | 72 hours |
| SNU-C5/5-FUR | 5-FU-Resistant Colorectal Cancer | 4.09 | 72 hours |
| HeLa | Cervical Cancer | 0.59 | 48 hours |
| C-33 A | Cervical Cancer | 0.84 | 48 hours |
| MDA-MB-231 | Breast Cancer | 1.80 | 48 hours |
| ZR-75-1 | Breast Cancer | 1.88 | 48 hours |
| HCT 116 | Colorectal Cancer | 3.19 | 48 hours |
| EL-4 | Mouse Lymphoma | 0.05 µg/mL (~0.17 µM) | 72 hours |
| SKOV3-TR | Ovarian Cancer | 1.01 | Not Specified |
Note: This table compiles data from multiple sources.[4][14][15][16] Experimental conditions may vary between studies. The IC50 for EL-4 cells was converted from µg/mL to µM for approximate comparison.
In Vivo and Clinical Evidence
Both this compound and fenbendazole have shown promise in preclinical animal models, with studies reporting significant reductions in tumor growth and metastasis.[1][11][17]
This compound has progressed to clinical trials. A phase 1 trial in patients with newly diagnosed high-grade gliomas established the safety and dosing of high-dose this compound in combination with temozolomide (B1682018).[18] There are also documented case reports of positive responses in patients with metastatic adrenocortical cancer and colon cancer.[1][19]
Fenbendazole is not approved for human use by the FDA or EMA, and its clinical evidence is primarily based on anecdotal case reports and preclinical data.[7][8][20] While some reports claim significant tumor regression, these often involve concurrent administration of standard cancer therapies, making it difficult to attribute the effects solely to fenbendazole.[20][21]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This common colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or fenbendazole for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.[3]
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules.
-
Preparation: Purified tubulin protein is reconstituted in a polymerization buffer containing GTP.
-
Incubation: The tubulin solution is incubated with various concentrations of the test compound (this compound or fenbendazole), a positive control (e.g., colchicine), and a negative control (e.g., DMSO).
-
Measurement: The polymerization of tubulin is monitored over time by measuring the change in absorbance at 340 nm using a spectrophotometer. An increase in absorbance indicates polymerization.[3]
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for evaluating anticancer agents.
Caption: Simplified signaling pathways for this compound and fenbendazole.
Conclusion
Both this compound and fenbendazole demonstrate compelling anticancer activity through a primary mechanism of microtubule disruption, supplemented by effects on key cancer-related signaling pathways. Based on the available, albeit limited, direct comparative data, this compound appears to exhibit greater potency in some cancer cell lines.[1][9] Furthermore, this compound has a more established path in clinical evaluation, with completed phase 1 trials providing crucial safety and dosage information for human use.[18]
Fenbendazole also shows significant preclinical promise, particularly in its ability to target cancer cell metabolism.[7] However, the current evidence for its efficacy in humans is largely anecdotal and lacks the rigor of controlled clinical trials.[20]
For researchers and drug development professionals, this compound currently represents a more clinically advanced candidate for repurposing in oncology. However, the distinct secondary mechanisms of fenbendazole, such as its pronounced effects on glycolysis, warrant further investigation. Future head-to-head preclinical studies across a broader range of cancer models are essential to definitively delineate the comparative potency and therapeutic potential of these two promising benzimidazole compounds.
References
- 1. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - ecancer [ecancer.org]
- 2. karger.com [karger.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - Liang - Journal of Thoracic Disease [jtd.amegroups.org]
- 6. mdpi.com [mdpi.com]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. euclid.int [euclid.int]
- 9. Potential and mechanism of this compound for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo anticancer activity of this compound in colon cancer: a promising drug repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Anti-cancer effect of fenbendazole-incorporated PLGA nanoparticles in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fenbendazole Exhibits Differential Anticancer Effects In Vitro and In Vivo in Models of Mouse Lymphoma [mdpi.com]
- 17. Unexpected Antitumorigenic Effect of Fenbendazole when Combined with Supplementary Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound and temozolomide in patients with newly diagnosed high-grade gliomas: results of a phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancerchoices.org [cancerchoices.org]
- 20. What to Know About Fenbendazole | American Cancer Society [cancer.org]
- 21. youtube.com [youtube.com]
Mebendazole's Stand Against Microtubule Inhibitor Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Mebendazole's Cross-Resistance Profile with Other Microtubule-Targeting Agents, Supported by Experimental Data.
The development of resistance to microtubule-targeting agents remains a significant hurdle in cancer chemotherapy. This compound (MBZ), a widely used anti-helminthic drug, has emerged as a promising repurposed candidate in oncology due to its ability to disrupt microtubule polymerization. This guide provides a comparative analysis of this compound's efficacy and cross-resistance patterns with other established microtubule inhibitors, supported by quantitative data from preclinical studies.
Comparative Cytotoxicity of this compound and Other Microtubule Inhibitors
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values often in the nanomolar to low micromolar range. The following tables summarize the available data comparing the half-maximal inhibitory concentration (IC50) of this compound with other microtubule inhibitors.
| Cell Line | Cancer Type | This compound IC50 (µM) | Paclitaxel IC50 (µM) | Vincristine IC50 (µM) | Reference |
| HCT116 | Colon Cancer | <5 | Not Reported | Not Reported | [1] |
| RKO | Colon Cancer | <5 | Not Reported | Not Reported | [1] |
| HT29 | Colon Cancer | <5 | Not Reported | Not Reported | [1] |
| HCT-8 | Colon Cancer | <1 | Not Reported | Not Reported | [1] |
| SW626 | Colon Cancer | <1 | Not Reported | Not Reported | [1] |
| AGP01 | Gastric Cancer | 0.39–1.25 | >1.25 | Not Reported | [1] |
| A549 | Non-Small Cell Lung Cancer | ~0.16 | Not Reported | Not Reported | [1] |
| H129 | Non-Small Cell Lung Cancer | ~0.16 | Not Reported | Not Reported | [1] |
| H460 | Non-Small Cell Lung Cancer | ~0.16 | Not Reported | Not Reported | [1] |
| H295R | Adrenocortical Cancer | 0.23 | Not Reported | Not Reported | [1] |
| SW-13 | Adrenocortical Cancer | 0.27 | Not Reported | Not Reported | [1] |
| GL261 | Glioma (mouse) | 0.24 | Not Reported | Not Reported | [2] |
| 060919 | Glioblastoma (human) | 0.1 | Not Reported | Not Reported | [2] |
| D425 | Medulloblastoma | 0.13-1 | Not Reported | Not Reported | [2] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.28 | Not Reported | Not Reported | [1] |
| SCC15 | Head and Neck Squamous Cell Carcinoma | 2.64 | Not Reported | Not Reported | [1] |
Table 1: Comparative IC50 Values of this compound and Other Microtubule Inhibitors in Various Cancer Cell Lines. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and, where available, other microtubule inhibitors across a range of cancer cell lines.
This compound's Efficacy in Drug-Resistant Cancer Cell Lines
A crucial aspect of evaluating a new anticancer agent is its activity against cells that have developed resistance to standard therapies. Studies have begun to explore this compound's effectiveness in such resistant models.
| Cell Line | Parental Cell Line | Resistance Phenotype | This compound IC50 (µM) | Imatinib (B729) IC50 (µM) | Dasatinib (B193332) IC50 (µM) | Resistance Index (MBZ) | Reference |
| FEPS | K562 | Imatinib-resistant | 1.9 | 9.6 | Not Reported | 18.2 | [3] |
| K562 | - | Imatinib-sensitive | 0.1043 | 0.1346 | Not Reported | - | [3] |
Table 2: Cytotoxicity of this compound in an Imatinib-Resistant Chronic Myeloid Leukemia Cell Line. This table shows the IC50 values of this compound and the tyrosine kinase inhibitors imatinib and dasatinib in the imatinib-sensitive K562 and imatinib-resistant FEPS chronic myeloid leukemia cell lines. The resistance index is calculated as the ratio of the IC50 in the resistant line to the IC50 in the sensitive line.[3]
Notably, this compound retains significant activity against the imatinib-resistant FEPS cell line, with a resistance index of 18.2, which is lower than that of imatinib itself.[3] This suggests that this compound's mechanism of action is distinct from that of tyrosine kinase inhibitors and that it may be effective in overcoming resistance to such targeted therapies.
One of the primary mechanisms of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cell.[4] Importantly, studies have indicated that this compound is not a substrate for P-glycoprotein.[5] This suggests that this compound may be able to bypass this common mechanism of resistance, making it a potentially valuable agent for treating multidrug-resistant tumors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of this compound and other microtubule inhibitors, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Paclitaxel, Vincristine). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the drugs for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
This assay is used to directly measure the effect of compounds on the polymerization of tubulin into microtubules.
-
Preparation of Tubulin: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and the test compound at various concentrations or a vehicle control.
-
Initiation of Polymerization: The reaction is initiated by transferring the mixture to a pre-warmed 37°C microplate reader.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which is proportional to the amount of microtubule polymer formed, is monitored over time.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the vehicle control to determine the inhibitory effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by microtubule inhibitors and a general workflow for studying drug cross-resistance.
Figure 1: Simplified signaling pathway of microtubule inhibitors.
Figure 2: Experimental workflow for assessing cross-resistance.
References
- 1. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of this compound for cancer therapy [frontiersin.org]
- 5. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of Mebendazole in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs for oncological applications presents a promising and cost-effective strategy in cancer therapy. Mebendazole (MBZ), a widely used anthelmintic medication, has garnered significant attention for its potent anti-cancer properties demonstrated across a range of preclinical models. This guide provides an objective comparison of this compound's anti-proliferative performance against other established agents, supported by experimental data from patient-derived xenograft (PDX) models and other preclinical studies. Detailed methodologies for key experiments are also presented to aid in the replication and further investigation of these findings.
Primary Mechanism of Action: Microtubule Disruption
The principal anti-cancer effect of this compound is its role as a microtubule-disrupting agent.[1][2] Unlike other microtubule-targeting drugs, MBZ binds to the colchicine-binding site on the β-tubulin subunit, which prevents its polymerization into microtubules.[1][2] This disruption of the microtubule network is critical for cell division, leading to mitotic arrest in the G2/M phase of the cell cycle and ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][3][4] This mechanism has been confirmed in various cancer models, including glioblastoma and melanoma.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - ecancer [ecancer.org]
- 3. This compound elicits a potent antitumor effect on human cancer cell lines both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anthelmintic drug this compound induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Mebendazole
The following provides essential safety and logistical information for the proper disposal of mebendazole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, consult the product's Safety Data Sheet (SDS). Handle this compound in accordance with good industrial hygiene and safety procedures.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye or face protection to prevent skin and eye contact.[1][2]
-
Ventilation: Handle material in a well-ventilated area or a laboratory hood to avoid inhalation of dust.[1][2]
-
Spill Cleanup: In case of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[2] Avoid generating dust. The non-recoverable remainder can be washed with a sodium hypochlorite (B82951) solution.[1]
Regulatory Framework
The disposal of pharmaceutical waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide guidelines.[3][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[2]
Step-by-Step Disposal Protocol
The preferred method for disposing of this compound in a professional laboratory or research setting is through a licensed waste management contractor.
Step 1: Waste Classification and Segregation
-
Determine Waste Category: Classify this compound waste. While 5-10% of pharmaceutical waste is deemed hazardous by the EPA, most is not.[4] this compound is not typically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), but state regulations may be more stringent.[3][4][5]
-
Segregate Waste: At the point of generation, separate this compound waste from other waste streams. Use designated, clearly labeled waste containers.[6]
Step 2: On-site Storage
-
Containerization: Place unused or expired this compound and any contaminated materials (e.g., gloves, weighing paper) into a suitable, closed, and properly labeled container to await pickup.[2]
-
Storage Area: Store the sealed container in a secure, designated area away from incompatible materials like strong oxidizing agents.[2]
Step 3: Professional Disposal (Recommended Method)
-
Engage a Licensed Contractor: The most common and recommended method for healthcare and research facilities is to contract with a licensed biomedical or hazardous waste disposal company.[7]
-
Arrange for Pickup: Schedule a pickup with the contractor, who will transport the waste for proper treatment, typically via incineration.[5]
Alternative Disposal Method (When a Contractor is Not Available)
If a licensed contractor or a drug take-back program is not available, this compound may be disposed of in the household trash after being rendered unusable.[8] This method should be considered a secondary option in a professional setting.
-
Remove from Original Packaging: Take the this compound tablets out of their original containers.[9]
-
Render Unusable: Mix the tablets with an undesirable substance such as used coffee grounds or kitty litter.[8][9][10] Do not crush the pills.[8] For labs, mixing with a small amount of a dissolving agent like water or rubbing alcohol first can be effective.[11]
-
Seal and Dispose: Place the mixture into a sealable plastic bag or a container that will not leak.[8][9][10]
-
Final Disposal: Place the sealed container in the municipal solid waste (trash).[9]
-
De-identify Packaging: Remove or scratch off all personal or identifying information from the original bottle before discarding it.[8][10]
Prohibited Disposal Method
Do NOT flush this compound down a toilet or pour it down a drain. [9] This practice is strongly discouraged by the EPA as it can contaminate water supplies because wastewater treatment plants are generally not equipped to remove such medicines.[5][9]
This compound Handling and Disposal Summary
| Parameter | Data / Information | Source |
| Chemical Name | This compound | [12] |
| Appearance | White to slightly yellow powder; solid tablets | [12] |
| Water Solubility | < 0.05% (Essentially insoluble) | [12] |
| Log Pow | 2.83 | [2] |
| Primary Hazard | Harmful if swallowed; May damage fertility or the unborn child. | [1] |
| Recommended PPE | Gloves, eye protection, protective clothing | [2] |
| Prohibited Disposal | Flushing down drain or toilet | [9] |
| Primary Disposal Route | Licensed hazardous/pharmaceutical waste contractor | [7] |
| Secondary Disposal Route | Render unusable and dispose of in municipal trash | [8][10] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in the provided search results. The standard procedure does not involve experimental validation but rather adherence to established safety data and regulatory guidelines set forth by agencies like the EPA.[3][5] Chemical waste generators must follow local, regional, and national hazardous waste regulations to ensure proper classification and disposal.[2]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. resource.medpro.com [resource.medpro.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. epa.gov [epa.gov]
- 10. dea.gov [dea.gov]
- 11. Medicine: Proper Disposal [nationwidechildrens.org]
- 12. drugs.com [drugs.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Mebendazole
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Mebendazole, a compound with recognized anthelmintic properties and emerging potential in oncology research. Adherence to these protocols is critical for minimizing exposure risks and ensuring compliant disposal.
Immediate Safety and Hazard Information
This compound is a solid, beige-colored powder that is harmful if swallowed and may cause irritation to the skin and eyes.[1] While specific occupational exposure limits (OELs) have not been established, the available toxicity data underscores the need for careful handling.
Quantitative Toxicity and Ecotoxicity Data
To provide a clear understanding of this compound's toxicological profile, the following data has been compiled from safety data sheets.
| Parameter | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 620 mg/kg | Mouse | [1] |
| 714 mg/kg | Rat | [1] | |
| 1280 mg/kg | Dog | [1] | |
| Aquatic Toxicity | Very toxic to aquatic life. | N/A | [2] |
| Bioconcentration Factor (BCF) | 83 (estimated) | Aquatic Organisms | |
| Soil Mobility (Koc) | 830 (estimated) | Soil |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound to prevent inhalation, ingestion, and skin/eye contact.
Standard Handling Operations:
-
Gloves: Chemical-resistant nitrile gloves are required. For extended procedures, consider double-gloving.[3]
-
Eye Protection: Safety glasses with side-shields or tightly fitting safety goggles are essential.[4]
-
Lab Coat: A standard laboratory coat must be worn to protect against skin exposure.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 or higher-rated dust respirator is necessary.[1]
In Case of a Large Spill:
-
Full Suit: A disposable full-body suit is recommended to prevent widespread contamination of personal clothing.[1]
-
Boots: Chemical-resistant boots should be worn.[1]
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) may be necessary for large spills in poorly ventilated areas to avoid inhalation of high concentrations of the powder.[1]
Operational Plan for Handling and Storage
Proper operational procedures are key to minimizing the risks associated with this compound.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[5] A laboratory fume hood or other local exhaust ventilation is strongly recommended to keep airborne levels to a minimum.[6]
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of this compound powder within a fume hood or a designated containment area to prevent dust dispersion.
-
Solution Preparation: When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.[7]
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][4]
-
Keep the container in a dry place. Some sources recommend refrigeration for storage.[6]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations for chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all this compound powder, contaminated PPE (gloves, disposable lab coats), weigh boats, and other contaminated disposables in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. This compound waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
Experimental Protocol: In Vitro Apoptosis Assay in Cancer Cells
This protocol details a common research application of this compound in studying its apoptotic effects on cancer cells using Annexin V staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., melanoma cell lines M-14 or SK-Mel-19)
-
Complete cell culture medium
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentration (e.g., 1 µmol/L).
-
Cell Treatment: Treat the cells with the this compound solution. Include a vehicle control group treated with the same concentration of DMSO in the medium.
-
Incubation: Incubate the treated cells for 24 hours.
-
Cell Harvesting: After incubation, harvest the cells.
-
Annexin V Staining: Stain the cells with Annexin V-FITC according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer with excitation at 488 nm and emission at 530 nm.
-
Data Interpretation: The percentage of cells positive for Annexin V staining represents the apoptotic cell population.
Visual Workflow: this compound Spill Response
In the event of a spill, a structured and immediate response is crucial. The following diagram outlines the necessary steps for safely managing a this compound powder spill.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Potential and mechanism of this compound for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] this compound elicits a potent antitumor effect on human cancer cell lines both in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
